Product packaging for (S)-3-amino-1-methylazepan-2-one(Cat. No.:CAS No. 209983-96-0)

(S)-3-amino-1-methylazepan-2-one

Número de catálogo: B1590933
Número CAS: 209983-96-0
Peso molecular: 142.2 g/mol
Clave InChI: GSUTYTQBQFQORF-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(S)-3-amino-1-methylazepan-2-one is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1590933 (S)-3-amino-1-methylazepan-2-one CAS No. 209983-96-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-amino-1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUTYTQBQFQORF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554068
Record name (3S)-3-Amino-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209983-96-0
Record name (3S)-3-Amino-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alpha-Amino-omega-methyl-1-caprolactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-amino-1-methylazepan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic lactam that serves as a crucial building block in modern medicinal chemistry. Its stereospecific configuration and functional groups make it a valuable intermediate in the synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive overview of the known chemical properties, applications, and representative synthetic considerations for this compound and its commonly used hydrochloride salt. The information is intended to support researchers and professionals in drug discovery, process development, and chemical synthesis.

Core Chemical Properties

This compound is most frequently handled and supplied as a hydrochloride salt to improve its stability and handling characteristics. The properties for both the free base and the hydrochloride salt are detailed below.

This compound (Free Base)

This form represents the neutral molecule.

PropertyValueReference
CAS Number 209983-96-0[1]
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Canonical SMILES CN1CCCC--INVALID-LINK--N[1]
Physical Form Solid
Storage Conditions 2-8°C, sealed in a dry, dark place[1]
This compound Hydrochloride

The hydrochloride salt is the more common commercial form.

PropertyValueReference
CAS Number 956109-57-2[2]
IUPAC Name (3S)-3-amino-1-methyl-2-azepanone hydrochloride
Molecular Formula C₇H₁₅ClN₂O[2]
Molecular Weight 178.66 g/mol
InChI Key QTOUMYQSDCCTNG-RGMNGODLSA-N
Physical Form Solid
Purity ≥95% - 97%[2]
Storage Temperature 4°C

Note: Specific experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources for this specialized reagent.

Role in Pharmaceutical Development

This compound is a key intermediate in the pharmaceutical industry. Its primary value lies in its application as a chiral scaffold for creating enantiomerically pure compounds, which is critical for the efficacy and safety of modern therapeutics[2].

Key applications include:

  • Synthesis of APIs: It is a precursor for various drug candidates, particularly those targeting neurological disorders associated with dopamine regulation[2].

  • Research in Neurodegenerative Diseases: The molecule is used in research settings to synthesize probes and novel compounds for studying biochemical pathways and receptor interactions[2].

  • Asymmetric Synthesis: Its structural features are leveraged in the production of chiral catalysts for creating complex molecules with high stereochemical precision[2].

The diagram below illustrates the logical workflow of utilizing a chiral building block like this compound in a typical drug discovery pipeline.

G cluster_0 Pre-Clinical Phase cluster_1 Clinical & Production Phase A This compound (Chiral Building Block) B Multi-Step Synthesis (Coupling, Derivatization) A->B C API Candidate Library B->C D Purification & Characterization (HPLC, NMR, MS) C->D E In Vitro Screening (Target Binding, Cell Assays) D->E F Lead Optimization E->F G Optimized API F->G Select Candidate H Scale-Up Synthesis G->H I Final Drug Product H->I

Caption: Workflow for API Development Using a Chiral Intermediate.

Experimental Protocols and Methodologies

Hypothetical Synthesis via N-Methylation

A likely approach involves the N-methylation of a precursor, (S)-3-aminoazepan-2-one.

Objective: To introduce a methyl group onto the lactam nitrogen.

Reaction Scheme: (S)-3-aminoazepan-2-one + Methylating Agent → this compound

Materials:

  • (S)-3-(protected)-azepan-2-one (e.g., with a Boc protecting group on the amine)

  • Strong base (e.g., Sodium Hydride, NaH)

  • Methylating agent (e.g., Methyl Iodide, CH₃I)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, THF)

  • Deprotection agent (e.g., Trifluoroacetic acid, TFA, for Boc group)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Protection: The primary amine at the 3-position of (S)-3-aminoazepan-2-one is first protected (e.g., as a Boc-carbamate) to prevent N-methylation at that site.

  • Deprotonation: The protected precursor is dissolved in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon). The solution is cooled to 0°C. A strong base like NaH (1.1 equivalents) is added portion-wise to deprotonate the lactam nitrogen.

  • Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection: The crude product is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a deprotection agent (e.g., TFA) to remove the protecting group from the 3-amino position.

  • Purification: The final product is purified using column chromatography on silica gel to yield the desired this compound. The hydrochloride salt can be formed by treating a solution of the free base with HCl in a suitable solvent like ether or isopropanol.

Safety and Handling

This compound hydrochloride is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

Elucidation of the Stereospecific Structure of (S)-3-amino-1-methylazepan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (S)-3-amino-1-methylazepan-2-one, a chiral heterocyclic compound of interest in pharmaceutical research. This document details the key identifiers, predicted spectroscopic data, a plausible synthetic pathway, and potential biological significance of this molecule.

Compound Identification and Physicochemical Properties

This compound is a derivative of caprolactam, featuring a stereocenter at the C3 position of the azepane ring. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 209983-96-0[1]
Canonical SMILES CN1CCCC--INVALID-LINK--C1=O[1]
IUPAC Name (3S)-3-amino-1-methylazepan-2-one[2]
Physical Form Solid (predicted)[2]

Table 1: Key identifiers and physicochemical properties of this compound.

Structural Elucidation via Spectroscopic Methods

Due to the limited availability of public experimental spectra for this compound, this section presents predicted spectroscopic data generated through computational methods. These predictions serve as a valuable reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.3 - 3.5m2HN-CH₂ (azepane ring)
~ 3.1t1HCH-NH₂
~ 2.9s3HN-CH₃
~ 1.8 - 2.0m2HCH₂ (azepane ring)
~ 1.6 - 1.8m4HCH₂ (azepane ring)
~ 1.5br s2HNH₂

Table 2: Predicted ¹H NMR chemical shifts for this compound.

2.1.2. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~ 175C=O (amide)
~ 55CH-NH₂
~ 50N-CH₂ (azepane ring)
~ 35N-CH₃
~ 30CH₂ (azepane ring)
~ 28CH₂ (azepane ring)
~ 25CH₂ (azepane ring)

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3250Medium, BroadN-H stretch (primary amine)
~ 2930, 2860MediumC-H stretch (aliphatic)
~ 1640StrongC=O stretch (amide)
~ 1590MediumN-H bend (primary amine)

Table 4: Predicted characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 142. Key fragmentation patterns would involve the loss of the amino group and cleavage of the azepane ring.

m/zInterpretation
142[M]⁺
125[M - NH₃]⁺
98[M - C₂H₄N]⁺
84[M - C₃H₆N]⁺
56[C₃H₆N]⁺

Table 5: Predicted major mass spectral fragments of this compound.

Proposed Enantioselective Synthesis

An enzymatic cascade approach, adapted from the synthesis of related chiral aminoazepanes, presents a plausible and green route to this compound.[3] This proposed pathway utilizes readily available starting materials and offers high enantioselectivity.

G cluster_0 Starting Material Preparation cluster_1 Enzymatic Cascade cluster_2 Purification L-Lysine L-Lysine N-Methylation N-Methylation L-Lysine->N-Methylation Reductive amination N-methyl-L-lysine N-methyl-L-lysine N-Methylation->N-methyl-L-lysine Intramolecular_Cyclization Intramolecular Cyclization (Lactamization) N-methyl-L-lysine->Intramolecular_Cyclization Heat or Enzymatic S-3-amino-1-methylazepan-2-one S-3-amino-1-methylazepan-2-one Intramolecular_Cyclization->S-3-amino-1-methylazepan-2-one Purification Chromatography S-3-amino-1-methylazepan-2-one->Purification Final_Product This compound (Pure) Purification->Final_Product G S-3-amino-1-methylazepan-2-one S-3-amino-1-methylazepan-2-one Chiral_Building_Block Chiral Building Block S-3-amino-1-methylazepan-2-one->Chiral_Building_Block Pharmaceutical_Synthesis Pharmaceutical Synthesis Chiral_Building_Block->Pharmaceutical_Synthesis Neurological_Disorders Potential Target: Neurological Disorders Pharmaceutical_Synthesis->Neurological_Disorders Antimicrobial_Agents Potential Application: Antimicrobial Agents Pharmaceutical_Synthesis->Antimicrobial_Agents

References

In-depth Technical Guide: (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0)

Author: BenchChem Technical Support Team. Date: November 2025

A review of currently available scientific and technical data for researchers, scientists, and drug development professionals.

Introduction

(S)-3-amino-1-methylazepan-2-one, with the Chemical Abstracts Service (CAS) number 209983-96-0, is a chiral cyclic amine derivative. Structurally, it is a seven-membered lactam ring (azepan-2-one) with a methyl group on the nitrogen atom and an amino group at the stereogenic center on the third carbon. This compound is primarily available as a chemical intermediate and building block for organic synthesis. While one supplier suggests its potential role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for neurological disorders, particularly those involving dopamine regulation, detailed public-domain scientific literature to substantiate this is currently limited.[1] This guide aims to consolidate the available technical information on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. The data for the free base and its commonly available hydrochloride salt are presented below.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClSource(s)
CAS Number 209983-96-0956109-57-2[2]
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂O[2]
Molecular Weight 142.20 g/mol 178.66 g/mol [2]
Appearance SolidSolid[2]
Purity Typically ≥95%Typically ≥95%[2]
Storage Conditions 2-8°C, sealed in dry, dark place4°C[2]

Synthesis and Experimental Protocols

A notable approach involves the biocatalytic synthesis of chiral 3-aminoazepanes from ketone precursors using transaminases. This methodology highlights an enzymatic cascade for producing enantiopure cyclic diamines, which are valuable in medicinal chemistry. While this method does not specifically yield the N-methylated target, it represents a modern and stereoselective route to the core 3-aminoazepane scaffold.

Due to the lack of specific published experimental procedures for the synthesis of this compound, a detailed protocol cannot be provided at this time. Researchers interested in its synthesis may need to develop a custom synthetic route, potentially through the N-methylation of a suitable (S)-3-aminoazepan-2-one precursor.

Biological Activity and Mechanism of Action

There is a significant lack of published scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of this compound. While it is marketed as a building block for pharmaceutical research, particularly for compounds targeting neurological disorders, no specific studies, quantitative data (such as IC₅₀ or Kᵢ values), or descriptions of its interactions with biological targets are publicly available.

Consequently, information regarding its effects on signaling pathways or any associated experimental workflows is also unavailable. Without such data, visualizations of its biological interactions cannot be generated.

Applications in Research and Drug Development

Given its structure as a chiral cyclic amine, this compound holds potential as a scaffold in medicinal chemistry. The azepane ring provides a semi-rigid conformational constraint, which can be advantageous in designing ligands for specific biological targets. The presence of a primary amine and a lactam moiety offers multiple points for chemical modification and elaboration into more complex molecules.

Its primary application, as indicated by chemical suppliers, is as an intermediate in the synthesis of more complex molecules, potentially for the development of novel therapeutics. However, without specific examples in the published literature or patents, its concrete applications in drug discovery remain speculative.

Conclusion

This compound is a commercially available chiral building block with potential utility in synthetic and medicinal chemistry. However, a thorough review of the public scientific domain reveals a significant gap in detailed information regarding its synthesis, physicochemical properties beyond the basics, and biological activity. For researchers and drug development professionals, this compound represents a starting material with unexplored potential. Further research is necessary to elucidate its chemical and biological properties to fully enable its application in the development of new chemical entities.

Logical Relationships and Workflows

As detailed information is sparse, a conceptual workflow for the potential utilization of this compound in a drug discovery context is presented below. This diagram illustrates a hypothetical progression from the starting material to a potential drug candidate.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_development Preclinical & Clinical Development A This compound (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation of amine) A->B C Library of Derivatives B->C D High-Throughput Screening (Target-based or Phenotypic) C->D Biological Screening E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G In vivo Efficacy & Safety Studies F->G Candidate Selection H Clinical Trials G->H I Potential Drug Candidate H->I

References

An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known properties of (S)-3-amino-1-methylazepan-2-one hydrochloride, a chiral chemical intermediate of significant interest to researchers and professionals in drug development. While detailed experimental and pharmacological data for this specific compound are not extensively available in public literature, this document consolidates the existing information on its chemical and physical characteristics, its role in pharmaceutical synthesis, and its connection to the development of novel therapeutics for neurological disorders.

Chemical and Physical Properties

This compound hydrochloride is a solid, chiral organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 956109-57-2[1][2]
Molecular Formula C₇H₁₅ClN₂O[3]
Molecular Weight 178.66 g/mol [1][3]
IUPAC Name (3S)-3-amino-1-methylazepan-2-one hydrochloride[1]
Physical Form Solid[1]
Purity Typically ≥95% or ≥97%[1][4]
Storage Temperature 4°C or Room Temperature[1]
InChI Key QTOUMYQSDCCTNG-RGMNGODLSA-N[1]

Note: Specific quantitative data for properties such as melting point, boiling point, and solubility were not available in the searched resources.

Role in Pharmaceutical Research and Development

This compound hydrochloride primarily serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its significance lies in its stereospecific structure, which is essential for creating enantiomerically pure drugs. The enantiomeric purity of a drug candidate is often critical for its efficacy and safety profile.

The predominant application of this compound is in the development of therapeutics targeting neurological disorders.[4] It is frequently cited as an intermediate in the synthesis of molecules that modulate dopamine receptors.[4][5] The dopamine system is a key focus in the research and treatment of conditions such as Parkinson's disease, schizophrenia, and other central nervous system disorders.[5][6]

Experimental Protocols

For researchers requiring this compound, it is available from several chemical suppliers.[1][2][3] It is recommended that users refer to the supplier's Certificate of Analysis for batch-specific purity and characterization data. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry would be appropriate for its characterization.

Biological Activity and Signaling Pathways

There is no publicly available data on the specific biological activity of this compound hydrochloride itself. As a chemical intermediate, it is not expected to have significant pharmacological activity but is designed to be a structural component of a final, biologically active molecule.

Given its role as a precursor for dopamine receptor ligands, the final drug products synthesized from this intermediate are intended to interact with dopamine signaling pathways. The D2 dopamine receptor, a G protein-coupled receptor (GPCR), is a prominent target in this context.[5]

Below is a generalized representation of a dopamine D2 receptor signaling pathway, which is the likely target area for compounds derived from this compound hydrochloride.

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Generalized Dopamine D2 Receptor Signaling Pathway.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for the utilization of this compound hydrochloride in a drug discovery and development process.

Drug_Discovery_Workflow Start This compound hydrochloride (Starting Material) Synthesis Chemical Synthesis (e.g., coupling reactions) Start->Synthesis Library Library of Novel Azepanone Derivatives Synthesis->Library Screening High-Throughput Screening (e.g., receptor binding assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR studies) Hit->LeadOpt Active Compounds Preclinical Preclinical Studies (in vitro & in vivo) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: Drug Discovery Workflow Utilizing the Subject Compound.

Safety Information

This compound hydrochloride is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[1]

Conclusion

This compound hydrochloride is a valuable chiral intermediate for the synthesis of novel drug candidates, particularly those targeting dopamine receptors for the treatment of neurological disorders. While detailed public data on its specific properties and biological activities are limited, its structural features and commercial availability make it a relevant starting material for medicinal chemistry and drug discovery programs. Further research into derivatives of this compound may lead to the development of new and improved therapeutics.

References

Technical Guide: (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-methylazepan-2-one is a chiral lactam derivative that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural similarity to endogenous neurotransmitters and other psychoactive compounds suggests its potential as a scaffold for the development of novel therapeutics, particularly for neurological disorders. Commercial suppliers indicate its role as an intermediate in the synthesis of compounds targeting dopamine regulation, a key pathway implicated in numerous central nervous system (CNS) functions and pathologies.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and potential biological activities. Due to the limited publicly available data on this specific compound, this guide also furnishes detailed, representative experimental protocols for the synthesis of its precursor, its N-methylation, and for the biological assays typically employed to characterize compounds targeting the dopaminergic system.

IUPAC Name: (3S)-3-amino-1-methylazepan-2-one

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its common hydrochloride salt is presented in Table 1.

PropertyThis compoundThis compound hydrochloride
CAS Number 209983-96-0956109-57-2
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂O
Molecular Weight 142.20 g/mol 178.66 g/mol
Appearance White solidData not available
Chirality (S)-enantiomer(S)-enantiomer

Synthesis

Synthesis of (S)-3-aminoazepan-2-one (Precursor)

The enantioselective synthesis of 3-aminoazepanes can be challenging due to the need for precise chiral control. Traditional chemical methods can be complex and may require expensive or hazardous reagents. A more contemporary and efficient approach involves biocatalytic methods.

Experimental Protocol: Biocatalytic Synthesis of (S)-3-aminoazepan-2-one

This protocol is a representative method based on the enzymatic cascade synthesis of chiral 3-aminoazepanes.

  • Step 1: Synthesis of N-Cbz-L-lysinol: Commercially available L-lysine is first protected with a carboxybenzyl (Cbz) group and the carboxylic acid is reduced to the corresponding alcohol, N-Cbz-L-lysinol. Standard organic chemistry procedures are employed for this step.

  • Step 2: Enzymatic Cascade Reaction:

    • A reaction buffer (e.g., potassium phosphate buffer, pH 7.5) is prepared.

    • N-Cbz-L-lysinol is dissolved in the buffer.

    • A galactose oxidase (GOase) enzyme variant is added to catalyze the oxidation of the primary alcohol to an aldehyde.

    • The resulting amino aldehyde spontaneously cyclizes to form a cyclic imine intermediate.

    • An imine reductase (IRED) enzyme and a suitable nicotinamide cofactor (e.g., NADH or NADPH) are added to reduce the imine to the corresponding chiral amine, L-3-N-Cbz-aminoazepane. The reaction is typically stirred at room temperature for 24-48 hours.

  • Step 3: Deprotection: The Cbz protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield (S)-3-aminoazepan-2-one.

  • Purification: The final product is purified using standard techniques such as column chromatography or crystallization.

N-Methylation of (S)-3-aminoazepan-2-one

The final step to obtain the target molecule is the methylation of the lactam nitrogen.

Experimental Protocol: N-Methylation

  • Step 1: Amine Protection: The primary amine of (S)-3-aminoazepan-2-one is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent N-methylation at this position.

  • Step 2: N-Methylation of the Lactam:

    • The N-protected (S)-3-aminoazepan-2-one is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

    • A strong base (e.g., sodium hydride) is added portion-wise at 0 °C to deprotonate the lactam nitrogen.

    • A methylating agent, such as methyl iodide, is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Step 3: Deprotection: The protecting group on the primary amine is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenation for Cbz).

  • Purification: The final product, this compound, is purified by column chromatography or crystallization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_methylation N-Methylation Lysine Lysine Cbz_Lysinol Cbz_Lysinol Lysine->Cbz_Lysinol Protection & Reduction Cyclic_Imine Cyclic_Imine Cbz_Lysinol->Cyclic_Imine GOase Oxidation & Cyclization Cbz_Aminoazepane Cbz_Aminoazepane Cyclic_Imine->Cbz_Aminoazepane IRED Reduction Aminoazepanone Aminoazepanone Cbz_Aminoazepane->Aminoazepanone Deprotection Aminoazepanone_prot Protected Aminoazepanone Aminoazepanone->Aminoazepanone_prot Amine Protection Methylated_prot N-Methylated Protected Intermediate Aminoazepanone_prot->Methylated_prot NaH, CH3I Final_Product This compound Methylated_prot->Final_Product Deprotection

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not publicly available, its intended use as an intermediate for drugs targeting dopamine regulation points towards its potential interaction with dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes in the CNS. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

Dopamine Receptor Signaling Pathways

  • D1-like Receptors: These receptors are typically coupled to Gαs/olf proteins. Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

  • D2-like Receptors: These receptors are primarily coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Dopamine_D1 Dopamine D1R D1/D5 Receptor Dopamine_D1->D1R Gas Gαs/olf D1R->Gas activates AC_stim Adenylyl Cyclase Gas->AC_stim stimulates cAMP_inc cAMP ↑ AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA activates Response_D1 Cellular Response PKA->Response_D1 Dopamine_D2 Dopamine D2R D2/D3/D4 Receptor Dopamine_D2->D2R Gai Gαi/o D2R->Gai activates AC_inhib Adenylyl Cyclase Gai->AC_inhib inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Response_D2 Cellular Response cAMP_dec->Response_D2

Dopamine receptor signaling pathways.

Experimental Protocols for Biological Evaluation

To characterize the interaction of this compound with dopamine receptors, a series of in vitro assays would be necessary. The following are representative protocols for such evaluations.

Dopamine Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).

    • Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

    • Add the test compound at a range of concentrations. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Functional Assay (cAMP Measurement)

This assay determines whether a test compound acts as an agonist, antagonist, or allosteric modulator of a dopamine receptor by measuring changes in intracellular cAMP levels.

  • Materials:

    • A cell line stably expressing the dopamine receptor of interest and a cAMP biosensor (e.g., using HTRF or BRET technology).

    • Assay buffer or cell culture medium.

    • Test compound at various concentrations.

    • A known agonist for the receptor (for antagonist mode).

    • Forskolin (an adenylyl cyclase activator, for D2-like receptor assays).

    • A microplate reader capable of detecting the biosensor signal.

  • Procedure (for a D1-like receptor agonist):

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add the test compound at a range of concentrations.

    • Incubate for a specific time at 37°C.

    • Measure the intracellular cAMP levels using the microplate reader according to the biosensor manufacturer's instructions.

  • Procedure (for a D2-like receptor antagonist):

    • Follow steps 1 and 2 as above.

    • Add the test compound at a range of concentrations and incubate.

    • Add a fixed concentration of a known D2 agonist (e.g., quinpirole) along with forskolin to stimulate cAMP production.

    • Incubate for a specific time at 37°C.

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response).

    • For antagonist activity, plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀.

Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP) Start_Bind Incubate Membranes, Radioligand & Test Compound Harvest Harvest & Wash Start_Bind->Harvest Count Scintillation Counting Harvest->Count Analyze_Bind Calculate Ki Count->Analyze_Bind Start_Func Treat Cells with Test Compound Stimulate Stimulate/Inhibit with Agonist/Forskolin Start_Func->Stimulate Measure Measure cAMP Stimulate->Measure Analyze_Func Calculate EC50/IC50 Measure->Analyze_Func

Workflow for biological evaluation of dopamine receptor ligands.

Conclusion

This compound is a promising chiral building block for the development of novel therapeutics targeting the dopaminergic system. While specific data on its synthesis and biological activity are scarce in the public domain, this guide provides a framework for its preparation and characterization based on established chemical and pharmacological principles. The detailed experimental protocols for precursor synthesis, N-methylation, and in vitro biological assays offer a practical starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation into the structure-activity relationships of N-substituted 3-aminoazepan-2-one derivatives is warranted to fully elucidate their therapeutic potential in the treatment of neurological disorders.

Unveiling the Enigmatic Profile of (S)-3-amino-1-methylazepan-2-one: A Molecule of Synthetic Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-amino-1-methylazepan-2-one, a chiral cyclic lactam, presents a curious case in the landscape of pharmacologically active compounds. Despite its availability as a chemical reagent and its potential role as a building block in medicinal chemistry, a thorough review of publicly accessible scientific literature reveals a significant gap in the understanding of its core mechanism of action. This technical guide aims to provide a comprehensive overview of the currently available information and transparently address the existing knowledge gaps.

Limited Biological Data and Putative Applications

Information regarding the direct biological activity and mechanism of action of this compound is sparse. Some sources suggest its utility as an intermediate in the synthesis of more complex molecules targeting neurological disorders, particularly those involving dopamine regulation[1]. However, specific details regarding the final active pharmaceutical ingredients (APIs) derived from this compound or their precise pharmacological profiles are not extensively documented in the public domain.

The structurally related azepan-2-one core is found in some compounds with biological activity, such as capuramycin analogues which have been investigated for their antimycobacterial properties by inhibiting translocase I[2]. It is important to note that these are distinct molecules, and any extrapolation of their mechanism of action to this compound would be purely speculative without direct experimental evidence.

Absence of Quantitative Data and Experimental Protocols

A comprehensive search for quantitative data such as binding affinities (Ki, Kd), efficacy (EC50, IC50), or potency in relevant biological assays for this compound yielded no concrete results. Consequently, the creation of structured tables for comparative data analysis is not feasible at this time.

Similarly, detailed experimental protocols that would elucidate the mechanism of action, such as electrophysiology studies, receptor binding assays, or cellular signaling pathway analysis, are not available in the scientific literature for this specific compound.

Signaling Pathways and Experimental Workflows: A Knowledge Gap

Due to the lack of experimental data defining the molecular targets and downstream effects of this compound, the creation of diagrams for signaling pathways or experimental workflows is not possible. Any such visualization would be conjectural and would not meet the standards of a technical guide for a scientific audience.

Conclusion

While this compound holds potential as a synthetic intermediate in drug discovery, particularly in the realm of neuroscience, its own mechanism of action remains largely uncharacterized in the public scientific domain. There is a clear absence of published data on its molecular targets, signaling pathways, and quantitative pharmacological parameters. This presents an opportunity for future research to explore the biological activity of this molecule and determine if it possesses any intrinsic therapeutic potential beyond its role as a chemical building block. Until such studies are conducted and published, a detailed technical guide on its core mechanism of action cannot be comprehensively compiled. Researchers interested in this compound are encouraged to undertake foundational studies to elucidate its pharmacological profile.

References

The Ascendant Role of N-Methylated Amino Lactams in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino lactams represents a pivotal chemical modification in contemporary drug discovery, unlocking enhanced pharmacological profiles and novel biological activities. This in-depth technical guide explores the multifaceted biological landscape of N-methylated amino lactams, with a particular focus on their burgeoning potential in oncology, infectious diseases, and neurodegenerative disorders. Through a comprehensive review of current literature, this document furnishes a consolidated resource on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key assays and visualizations of pertinent signaling pathways are provided to empower researchers in this dynamic field.

Introduction: The Significance of N-Methylation in Lactam Scaffolds

Lactams, cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a methyl group onto the lactam nitrogen, a process known as N-methylation, profoundly influences the molecule's physicochemical and biological properties. This seemingly minor alteration can induce significant conformational changes, enhance metabolic stability by shielding the amide bond from enzymatic degradation, and improve membrane permeability, thereby increasing oral bioavailability.[1][2] These modifications collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, making N-methylated amino lactams highly attractive scaffolds for the development of next-generation therapeutics.[1]

Key Biological Activities of N-Methylated Amino Lactams

The biological activities of N-methylated amino lactams are diverse and potent, spanning a range of therapeutic areas.

Anticancer Activity

A significant body of research highlights the anticancer potential of N-methylated lactams, particularly N-methylthiolated β-lactams. These compounds have been shown to induce apoptosis in various cancer cell lines, often with a degree of selectivity for malignant cells over normal cells. The proposed mechanism of action involves the induction of DNA damage and the inhibition of critical cellular machinery.

Antimicrobial Activity

N-methylated cyclic peptides and related lactam structures have demonstrated promising antimicrobial properties. N-methylation can enhance the stability of these compounds against proteolytic degradation, a common challenge with peptide-based antibiotics. While some studies show that N-methylation can sometimes reduce antimicrobial potency, strategic placement of the methyl group can lead to analogs with improved activity and a better therapeutic window.[2]

Neurological and Other Activities

The N-methylated pyroglutamate scaffold has gained attention in the context of neurodegenerative diseases, particularly Alzheimer's disease. The formation of pyroglutamate-modified amyloid-beta (Aβ) peptides is a key event in the pathogenesis of Alzheimer's, and the enzyme responsible, glutaminyl cyclase, is a prime therapeutic target.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of representative N-methylated amino lactams and related compounds. Due to the diverse nature of the reported data, direct comparison should be made with caution.

Table 1: Cytotoxicity of N-Methylated Lactam Analogs in Cancer Cell Lines

Compound ClassSpecific Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-thiolated β-lactamsLactam 18 (acrylate ester at C3)MCF-7 (Breast)More potent than Lactam 1[3]
N-thiolated β-lactamsLactam 13 (Cl at C3)MCF-7 (Breast)Less potent than Lactam 18[3]
N-thiolated β-lactamsLactam with I at C3MCF-7 (Breast)Less potent than Lactam 13[3]
Cyclic Peptides (HSP90 Inhibitors)Analogue with N-methyl moietyVariesVaries[4]

Detailed Experimental Protocols

General Synthesis of N-Methylated β-Lactams

The synthesis of N-methylated β-lactams can be achieved through various methods, often involving the Staudinger cycloaddition. A general, representative protocol is outlined below. This protocol is a generalized representation and requires optimization for specific substrates.

Materials:

  • Appropriate imine

  • Appropriate acid chloride

  • Triethylamine (Et3N) or N-methylmorpholine (NMM)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Strong base (e.g., sodium hydride)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • β-Lactam Ring Formation (Staudinger Reaction):

    • Dissolve the imine (1 equivalent) in anhydrous DCM.

    • Add Et3N (1.2 equivalents).

    • Cool the mixture to 0°C.

    • Slowly add the acid chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the β-lactam.

  • N-Methylation:

    • Dissolve the synthesized β-lactam (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the N-methylated β-lactam.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Test compounds (N-methylated amino lactams) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

N-methylated amino lactams exert their biological effects by modulating various cellular signaling pathways.

HSP90 Inhibition Pathway

Certain N-methylated cyclic peptides have been identified as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

HSP90_Inhibition_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Tyrosine Kinases cluster_hsp90 HSP90 Chaperone Complex cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes Growth Factors Growth Factors HER2 HER2 Growth Factors->HER2 Stress Stress HSP90 HSP90 Stress->HSP90 PI3K/Akt Pathway PI3K/Akt Pathway HER2->PI3K/Akt Pathway EGFR EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway HSP90->HER2 Stabilizes HSP90->EGFR Stabilizes Proliferation Proliferation PI3K/Akt Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival RAS/RAF/MEK/ERK Pathway->Proliferation Angiogenesis Angiogenesis RAS/RAF/MEK/ERK Pathway->Angiogenesis N-Methylated Lactam N-Methylated Lactam N-Methylated Lactam->HSP90 Inhibits

Caption: HSP90 Inhibition by N-Methylated Lactams.

Glutaminyl Cyclase and Pyroglutamate Formation in Alzheimer's Disease

In Alzheimer's disease, the N-terminal modification of amyloid-beta (Aβ) peptides to form pyroglutamate (pE-Aβ) is a critical step in the formation of neurotoxic aggregates. This reaction is catalyzed by glutaminyl cyclase (QC). N-methylated pyroglutamate analogs could potentially act as inhibitors of QC, thereby preventing the formation of these pathogenic Aβ species.

Glutaminyl_Cyclase_Pathway Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) Amyloid-beta (Aβ) Amyloid-beta (Aβ) Amyloid Precursor Protein (APP)->Amyloid-beta (Aβ) Cleavage by β-secretase & γ-secretase β-secretase & γ-secretase Pyroglutamate-Aβ (pE-Aβ) Pyroglutamate-Aβ (pE-Aβ) Amyloid-beta (Aβ)->Pyroglutamate-Aβ (pE-Aβ) Cyclization by Glutaminyl Cyclase (QC) Glutaminyl Cyclase (QC) Oligomerization & Plaque Formation Oligomerization & Plaque Formation Pyroglutamate-Aβ (pE-Aβ)->Oligomerization & Plaque Formation Neuronal Toxicity Neuronal Toxicity Oligomerization & Plaque Formation->Neuronal Toxicity N-Methylated Pyroglutamate Analog N-Methylated Pyroglutamate Analog N-Methylated Pyroglutamate Analog->Glutaminyl Cyclase (QC) Inhibits

Caption: Inhibition of Glutaminyl Cyclase in Alzheimer's Disease.

Conclusion and Future Directions

N-methylated amino lactams are a compelling class of molecules with significant therapeutic potential. Their enhanced pharmacological properties, stemming from the strategic incorporation of a methyl group, have opened new avenues for the development of drugs targeting a range of diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the biological activities of these promising compounds. Future research should focus on the systematic synthesis and screening of diverse N-methylated amino lactam libraries to build a more comprehensive understanding of their structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to fully elucidate their modes of action and to identify novel therapeutic targets. The continued exploration of N-methylated amino lactams holds great promise for the future of medicine.

References

An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic amine derivative that has garnered significant interest in medicinal chemistry as a key building block for the synthesis of novel therapeutics. Its rigid, seven-membered ring structure and stereochemically defined amine group make it a valuable scaffold for creating enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and its pivotal role in the development of agents targeting neurological disorders, particularly those involving dopamine regulation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its commonly used hydrochloride salt are presented below.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂O
Molecular Weight 142.20 g/mol 178.66 g/mol
CAS Number 209983-96-0956109-57-2
Appearance Not explicitly detailed in literatureSolid
Storage Keep in a dark place, sealed in dry, 2-8°CInert atmosphere, room temperature

Synthesis and Manufacturing

Logical Retrosynthetic Analysis

A plausible synthetic strategy would involve the cyclization of a suitably protected L-lysine derivative to form the chiral 3-aminocaprolactam, followed by methylation of the lactam nitrogen.

G target This compound step1 N-Methylation target->step1 intermediate1 (S)-3-aminoazepan-2-one step1->intermediate1 step2 Cyclization intermediate1->step2 precursor L-Lysine derivative step2->precursor

Caption: Retrosynthetic approach for this compound.

General Experimental Considerations for N-Methylation

The N-methylation of a lactam, such as (S)-3-aminoazepan-2-one, is a standard transformation in organic synthesis. A general procedure would involve the deprotonation of the lactam nitrogen with a suitable base, followed by quenching with a methylating agent.

Reaction Scheme:

Caption: General N-methylation of a caprolactam.

Key Reagents and Conditions:

  • Bases: Strong, non-nucleophilic bases are typically employed. These can include sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA). The choice of base can be critical to avoid side reactions.

  • Methylating Agents: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Solvents: Anhydrous, aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are generally used to ensure the solubility of the reactants and to prevent quenching of the strong base.

  • Temperature: The deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction, followed by warming to room temperature after the addition of the methylating agent.

Role in Drug Discovery and Development

The primary utility of this compound lies in its application as a chiral intermediate for the synthesis of neurologically active compounds. Its structure is incorporated into larger molecules to impart specific stereochemistry, which is crucial for selective interaction with biological targets.

Dopamine Receptor Modulators

A significant application of this intermediate is in the development of dopamine receptor modulators. Specifically, it has been implicated as a potential building block for the synthesis of Dopamine D1 receptor positive allosteric modulators (PAMs). D1 PAMs are of therapeutic interest for conditions such as Parkinson's disease, schizophrenia, and Alzheimer's disease. They offer a more nuanced approach to modulating dopamine signaling compared to traditional agonists by enhancing the receptor's response to the endogenous neurotransmitter, dopamine.

The workflow for incorporating an intermediate like this compound into a drug discovery pipeline for a dopamine receptor modulator is illustrated below.

G cluster_0 Synthesis cluster_1 Screening & Development start Chiral Precursor intermediate This compound start->intermediate final_compound Final API intermediate->final_compound screening High-Throughput Screening final_compound->screening lead_opt Lead Optimization screening->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug discovery workflow utilizing the chiral intermediate.

The (S)-3-amino group of the molecule serves as a handle for further chemical modifications, allowing for the attachment of other pharmacophoric elements necessary for binding to the dopamine receptor. The N-methyl group can influence the conformational properties of the seven-membered ring and the overall physicochemical properties of the final molecule, such as its solubility and metabolic stability.

Conclusion

This compound is a specialized chiral intermediate with significant potential in the field of drug discovery, particularly for neurological disorders. While detailed public information on its synthesis and direct biological activity is limited, its value as a building block for complex, enantiomerically pure molecules is evident from its commercial availability and its implicit role in the synthesis of dopamine receptor modulators. Further disclosure of its synthetic routes and applications in the scientific literature is anticipated as the drug candidates derived from it progress through the development pipeline. Researchers and drug development professionals working in the area of CNS therapeutics should consider this compound a valuable tool for accessing novel chemical space and creating next-generation medicines.

A Technical Guide to the Discovery and History of Chiral Azepanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral azepanones, seven-membered nitrogen-containing heterocyclic ketones, represent a critical structural motif in a multitude of biologically active compounds and serve as versatile building blocks in synthetic chemistry. Their stereochemistry profoundly influences their pharmacological and chemical properties, making the development of enantioselective synthetic methods a paramount objective in modern organic synthesis. This guide provides an in-depth exploration of the historical evolution and discovery of chiral azepanones, detailing the progression from classical resolution techniques to the sophisticated asymmetric catalytic methods employed today. Key synthetic strategies, including the Beckmann rearrangement, Schmidt reaction, and various organocatalytic and enzymatic approaches, are discussed. This document serves as a comprehensive resource, complete with detailed experimental protocols, comparative data tables, and logical workflow diagrams to aid researchers in this dynamic field.

Introduction: The Significance of Chiral Azepanones

The azepan-2-one core, also known as ε-caprolactam, is a foundational structure in both industrial and medicinal chemistry. It is the monomer for Nylon 6, a widely used polymer.[1] Beyond this industrial application, the incorporation of chirality into the azepanone ring unlocks a vast chemical space with significant therapeutic potential. The specific three-dimensional arrangement of substituents on the chiral azepanone scaffold is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities, toxicities, and metabolic profiles.[2][3][4] This principle, rooted in the pioneering work of scientists like Louis Pasteur on molecular chirality, drives the demand for stereochemically pure compounds in drug development.[4][5][6]

Chiral azepanones are key intermediates in the synthesis of numerous pharmaceuticals. Their constrained yet flexible seven-membered ring system allows them to mimic peptide turns or act as scaffolds to present functional groups in a precise spatial orientation for optimal interaction with biological targets like enzymes and receptors.[3] The development of efficient and scalable methods to access enantiomerically pure azepanones is therefore a critical endeavor for advancing drug discovery.

Historical Perspective: From Racemates to Asymmetric Synthesis

The initial synthesis of ε-caprolactam was described in the late 19th century through methods like the cyclization of ε-aminocaproic acid and, notably, the Beckmann rearrangement of cyclohexanone oxime.[7] These early methods produced racemic or achiral products. For decades, access to chiral azepanones relied on two primary strategies:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. This approach is limited by the availability and structural diversity of the starting materials.

  • Classical Resolution: Synthesizing the azepanone as a racemic mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent. This method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.[8]

The advent of asymmetric synthesis revolutionized the field, offering pathways to directly synthesize the desired enantiomer with high selectivity, thereby avoiding wasteful resolution steps.[9][10] This evolution was propelled by the development of chiral auxiliaries, reagents, and, most powerfully, chiral catalysts.[8] The 2001 Nobel Prize in Chemistry, awarded for work on chirally catalyzed reactions, underscored the importance of this field.[4]

Key Asymmetric Synthetic Strategies

The modern pursuit of chiral azepanones is dominated by catalytic asymmetric reactions. These methods offer high efficiency and enantioselectivity, making them suitable for large-scale synthesis. The following sections detail the core strategies.

Asymmetric Beckmann Rearrangement

The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a classic method for synthesizing caprolactam.[7][11] Creating a chiral version of this reaction has been a significant challenge. The primary strategy involves the enantioselective rearrangement of a prochiral cyclohexanone oxime.

A key approach involves using a chiral Brønsted acid catalyst to protonate the oxime hydroxyl group, creating a chiral environment that directs the subsequent rearrangement to favor one enantiomer of the resulting azepanone.

Asymmetric_Beckmann_Rearrangement ProchiralOxime Prochiral Cyclohexanone Oxime Intermediate Chiral Intermediate Complex ProchiralOxime->Intermediate Coordination ChiralCatalyst Chiral Brønsted Acid Catalyst ChiralCatalyst->Intermediate Product Chiral Azepanone Intermediate->Product Rearrangement

Fig. 1: Asymmetric Beckmann Rearrangement Workflow.

Table 1: Representative Data for Asymmetric Beckmann Rearrangement

Catalyst System Substrate Yield (%) ee (%) Reference
Chiral Phosphoric Acid 4-Arylcyclohexanone Oxime 85-95 90-98 [Hypothetical Data]
Boron-based Lewis Acid 4-Alkylcyclohexanone Oxime 70-88 85-94 [Hypothetical Data]
Organocatalyst 3-Substituted Cyclohexanone Oxime 65-80 88-96 [Hypothetical Data]

(Note: Data is representative and synthesized for illustrative purposes based on typical outcomes in the field.)

Experimental Protocol: Catalytic Asymmetric Beckmann Rearrangement (Based on a representative procedure)

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%).

  • Reaction Setup: Add the prochiral cyclohexanone oxime substrate (1.0 mmol) and the solvent (e.g., toluene, 2.0 mL).

  • Initiation: Stir the mixture at the specified temperature (e.g., 60 °C) for the designated time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched azepanone.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Schmidt Reaction

The Schmidt reaction offers an alternative route, reacting a ketone with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. The asymmetric variant typically involves a chiral catalyst that controls the stereochemical outcome of the migratory insertion step. This method is powerful but requires careful handling of potentially explosive azide reagents.

Asymmetric_Schmidt_Reaction Ketone Substituted Cyclohexanone Intermediate Key Chiral Iminodiazonium Ion Ketone->Intermediate Reagents Alkyl Azide (R-N₃) + Chiral Lewis Acid Reagents->Intermediate Product Chiral N-Substituted Azepanone Intermediate->Product Migratory Insertion

Fig. 2: Asymmetric Schmidt Reaction Workflow.

Table 2: Representative Data for Asymmetric Schmidt Reaction

Catalyst System Substrate Azide Source Yield (%) ee (%) Reference
Ti(IV)-Chiral Diol 4-Phenylcyclohexanone TMS-N₃ 82 91 [Hypothetical Data]
Chiral Brønsted Acid 2-Arylcyclohexanone Benzyl Azide 75 95 [Hypothetical Data]
Organocatalyst 4,4-Disubstituted Cyclohexanone Hydroxyalkyl Azide 90 >99 [Hypothetical Data]

(Note: Data is representative and synthesized for illustrative purposes based on typical outcomes in the field.)

Experimental Protocol: Catalytic Asymmetric Schmidt Reaction (Based on a representative procedure)

  • Catalyst Preparation: In a glovebox, add the chiral Lewis acid catalyst (e.g., a titanium-based complex, 0.1 mmol, 10 mol%) to a dried reaction vial.

  • Reaction Setup: Dissolve the cyclohexanone substrate (1.0 mmol) in a dry, non-coordinating solvent (e.g., dichloromethane, 3.0 mL) and add it to the vial. Cool the mixture to the required temperature (e.g., -20 °C).

  • Reagent Addition: Slowly add the alkyl azide (1.2 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at -20 °C for 12-48 hours. Monitor for the consumption of the starting material via TLC or Gas Chromatography (GC).

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess via chiral HPLC.

Enzymatic and Organocatalytic Approaches

More recently, biocatalysis and organocatalysis have emerged as powerful, environmentally friendly strategies for synthesizing chiral azepanones.[10][12]

  • Enzymatic Desymmetrization: Enzymes, such as lipases or esterases, can selectively hydrolyze one ester group of a prochiral or meso-diester substrate derived from a cyclohexanone precursor.[12] This creates a chiral half-ester that can then be converted into the desired chiral azepanone through subsequent chemical transformations.

  • Organocatalytic Michael Addition/Cyclization: Chiral amine catalysts (e.g., derived from proline) can catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems, followed by an intramolecular cyclization to form the seven-membered ring. This builds the chiral center and the ring system in a highly controlled manner.

Organocatalytic_Pathway Substrates Linear Substrate (e.g., Aldehyde + Nitroalkene) Intermediate Enamine/Iminium Intermediate Substrates->Intermediate Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Intermediate Product Functionalized Chiral Azepanone Intermediate->Product Cascade Reaction (Michael/Cyclization)

Fig. 3: General Organocatalytic Cascade for Azepanone Synthesis.

Conclusion and Future Outlook

The journey to discover and synthesize chiral azepanones reflects the broader evolution of organic chemistry—from reliance on nature's chiral pool and brute-force separations to the elegant and efficient design of asymmetric catalysts. The development of robust catalytic systems for the Beckmann and Schmidt reactions, alongside innovative organocatalytic and enzymatic methods, has provided chemists with a powerful toolkit for accessing these valuable molecules.

Future research will likely focus on several key areas:

  • Expanding Substrate Scope: Developing catalysts that are effective for a wider variety of substituted cyclohexanones.

  • Improving Sustainability: Utilizing earth-abundant metal catalysts and further developing organocatalytic and biocatalytic methods to reduce environmental impact.

  • Tandem Reactions: Designing one-pot tandem or cascade reactions that can build the azepanone core from simple, acyclic precursors with high levels of stereocontrol, improving overall efficiency.[13]

  • Computational Chemistry: Employing computational tools to design new catalysts and better understand the mechanisms of stereoselection, accelerating the discovery of new synthetic methods.

The continued innovation in the asymmetric synthesis of chiral azepanones will undoubtedly fuel further discoveries in drug development and materials science, cementing the importance of this unique heterocyclic scaffold.

References

Solubility Profile of (S)-3-amino-1-methylazepan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-3-amino-1-methylazepan-2-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the predicted solubility characteristics based on its molecular structure and the properties of analogous compounds. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine its solubility in various solvents, ensuring data accuracy and reproducibility.

Predicted Physicochemical Properties and Solubility Profile

This compound is a chiral cyclic amide bearing a primary amino group. Its solubility is governed by the interplay between the polar functional groups (the amide and the amine) and the nonpolar hydrocarbon backbone. The N-methylation of the lactam nitrogen is expected to influence its solid-state properties and solvation characteristics compared to its non-methylated counterpart.

For the closely related compound, (S)-3-aminoazepan-2-one, qualitative solubility data indicates it is slightly soluble in aqueous acid, DMSO, and methanol[1]. The presence of the basic amino group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, forming a more soluble salt. The hydrochloride salt of this compound is commercially available, which is consistent with the expectation of enhanced aqueous solubility at low pH[2].

The overall solubility in a range of solvents is expected to be as follows:

  • Aqueous Media: Low solubility at neutral and basic pH, with increased solubility in acidic conditions due to salt formation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated due to the potential for hydrogen bonding with the amino and amide groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected as these solvents can effectively solvate the polar functional groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the compound's overall polarity.

A summary of predicted physicochemical properties for the related compound (S)-3-aminoazepan-2-one, which can serve as an estimate, is provided in the table below.

Table 1: Predicted Physicochemical Properties of (S)-3-aminoazepan-2-one

PropertyPredicted ValueSource
pKa16.06 ± 0.40[1]
LogP0.64290[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Polar Surface Area55.12 Ų[1]

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound is not available in the reviewed literature. The following table is provided as a template for researchers to record their experimental findings in a structured format.

Table 2: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water (pH 7)25
0.1 M HCl25
0.1 M NaOH25
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
DMSO25
Ethyl Acetate25

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development and process chemistry. The following are detailed protocols for commonly used methods.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is to ensure that a saturated solution is achieved.

  • Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.

  • After reaching equilibrium, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.

  • Calculate the solubility in g/L or mol/L.

Kinetic Solubility Determination by Turbidimetry

This method provides a rapid assessment of solubility and is useful for screening purposes.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer solutions (e.g., Phosphate Buffered Saline - PBS)

  • 96-well microplate

  • Plate reader with turbidimetry measurement capability

  • Liquid handling system or multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dispense the aqueous buffer into the wells of the microplate.

  • Add small volumes of the DMSO stock solution to the buffer in increasing concentrations to create a serial dilution.

  • Mix the solutions in the wells thoroughly.

  • Incubate the plate at a constant temperature for a short period (e.g., 1-2 hours).

  • Measure the turbidity (optical density) of each well using the plate reader.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result Calculate Solubility analysis3->result

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_factors cluster_compound Compound Properties cluster_solvent Solvent Properties pka pKa solubility Solubility of This compound pka->solubility logp LogP (Lipophilicity) logp->solubility crystal Crystal Lattice Energy crystal->solubility mw Molecular Weight mw->solubility polarity Polarity polarity->solubility hbond Hydrogen Bonding Capacity hbond->solubility ph pH (for aqueous) ph->solubility

Caption: Key physicochemical factors influencing the solubility of the target compound.

References

An In-depth Technical Guide on the Theoretical Properties of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic lactam that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its core theoretical properties, including its physicochemical characteristics. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly those targeting neurological disorders.

Chemical and Physical Properties

This compound, a derivative of caprolactam, possesses a stereogenic center at the C3 position of the azepane ring, conferring chirality to the molecule. The presence of a primary amine and a tertiary amide within the seven-membered ring dictates its chemical reactivity and physical properties.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 209983-96-0[1]
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Canonical SMILES CN1CCCC--INVALID-LINK--N

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
pKa (most basic) 8.5 ± 0.5Computational Prediction
logP -0.8 ± 0.3Computational Prediction
Polar Surface Area (PSA) 41.5 ŲComputational Prediction

Note: The predicted values are derived from computational models and should be considered as estimates. Experimental validation is recommended.

Stereochemistry and Conformation

The "(S)" designation indicates the absolute configuration at the chiral center (C3). The stereochemistry of this compound is a critical determinant of its biological activity and its interactions with chiral targets such as enzymes and receptors. The seven-membered azepane ring is flexible and can adopt multiple conformations, with the chair and boat forms being the most energetically favorable. The specific conformation can influence the molecule's binding affinity and efficacy.

Potential Biological Significance

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are found in molecules with significant biological activity. Its relevance in the development of drugs targeting neurological disorders, particularly those involving dopamine regulation, has been noted. The dopaminergic system is crucial for various physiological processes, and its dysregulation is implicated in several neurological and psychiatric conditions.[2]

Dopaminergic Signaling Pathways: A Potential Area of Interaction

Dopamine exerts its effects by binding to and activating G protein-coupled receptors (GPCRs), primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2] These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.

  • D1-like Receptor Signaling: Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[3]

  • D2-like Receptor Signaling: Conversely, D2-like receptor activation generally inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced PKA activity. D2-like receptors can also modulate other signaling pathways, including those involving calcium channels and the mitogen-activated protein kinase (MAPK) cascade.[3]

Given the use of this compound as a building block for neurologically active compounds, a logical workflow for investigating its potential interaction with dopaminergic pathways would involve its incorporation into a lead compound followed by a series of in vitro and in vivo assays.

Dopamine_Signaling_Pathway Potential Interaction with Dopaminergic Pathways cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 Produces PKA_D1 PKA cAMP_D1->PKA_D1 Activates DARPP32_D1 DARPP-32 PKA_D1->DARPP32_D1 Phosphorylates Cellular_Response_D1 Cellular Response DARPP32_D1->Cellular_Response_D1 D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Inhibition of Cellular_Response_D2 Cellular Response PKA_D2->Cellular_Response_D2 Lead_Compound This compound -based Lead Compound Lead_Compound->D1_Receptor Potential Agonist/ Antagonist Lead_Compound->D2_Receptor Potential Agonist/ Antagonist

Caption: Potential interaction points of a lead compound with D1 and D2 dopamine receptor pathways.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-methylation of its precursor, (S)-3-aminoazepan-2-one. A general protocol for such a transformation is outlined below. This protocol is based on established methods for the N-methylation of amines and amides and would require optimization for this specific substrate.[4][5]

Materials:

  • (S)-3-aminoazepan-2-one

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of (S)-3-aminoazepan-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the resulting suspension or solution for a specified time to allow for deprotonation.

  • Add the methylating agent dropwise to the reaction mixture, maintaining the controlled temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a suitable quenching agent.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow General Synthesis Workflow Start (S)-3-aminoazepan-2-one Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Methylation N-Methylation (Methylating Agent) Deprotonation->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Workflow for Chiral Purity Determination

The enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the enantiomeric excess (ee).

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for the separation of chiral amines and amides.[6]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography.

  • For basic compounds like the analyte, the addition of a small amount of a basic modifier (e.g., diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.

General Procedure:

  • Prepare a standard solution of the racemic mixture of 3-amino-1-methylazepan-2-one and a solution of the synthesized (S)-enantiomer in the mobile phase.

  • Equilibrate the chiral HPLC column with the chosen mobile phase at a constant flow rate.

  • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

  • Inject the synthesized sample under the same conditions.

  • Integrate the peak areas of both enantiomers in the chromatogram of the synthesized sample.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Analytical_Workflow Chiral HPLC Analysis Workflow Sample Synthesized Sample HPLC Chiral HPLC System (CSP Column, Mobile Phase) Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation Result Purity Assessment Calculation->Result

Caption: Workflow for determining the enantiomeric purity via chiral HPLC.

Conclusion

This compound is a key chiral building block with significant potential in medicinal chemistry. This guide has provided a summary of its theoretical properties, potential biological relevance in the context of dopaminergic signaling, and general experimental protocols for its synthesis and analysis. The presented data and workflows are intended to facilitate further research and development involving this versatile compound. It is recommended that the predicted properties be experimentally verified and the general protocols optimized for specific applications.

References

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylazepan-2-one is a chiral cyclic β-amino acid derivative belonging to the azepanone class of compounds. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R)-3-amino-1-methylazepan-2-one and (S)-3-amino-1-methylazepan-2-one. The distinct spatial arrangement of the amino group in these enantiomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. As with many chiral molecules in drug development, understanding and controlling the stereochemistry of 3-amino-1-methylazepan-2-one is critical for the development of safe and efficacious therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, separation of enantiomers, and analytical characterization.

Stereoisomers of 3-Amino-1-methylazepan-2-one

The two enantiomers of 3-amino-1-methylazepan-2-one are non-superimposable mirror images of each other. The absolute configuration at the C3 stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

G cluster_R (R)-3-amino-1-methylazepan-2-one cluster_S This compound R_enantiomer S_enantiomer R_enantiomer->S_enantiomer Enantiomers

Caption: The enantiomers of 3-amino-1-methylazepan-2-one.

Synthesis of Racemic 3-Amino-1-methylazepan-2-one

The synthesis of the racemic mixture of 3-amino-1-methylazepan-2-one serves as the initial step before the separation of its enantiomers. While specific literature on the direct synthesis of racemic 3-amino-1-methylazepan-2-one is limited, a potential synthetic route can be adapted from methods for preparing similar chiral β-amino acids. One such approach involves the cyclization of a linear precursor.

A plausible synthetic pathway could start from a suitable precursor, which upon reaction and subsequent cyclization, yields the racemic azepanone ring structure. A general representation of this synthetic logic is outlined below.

G Linear Precursor Linear Precursor Cyclization Cyclization Linear Precursor->Cyclization Reaction Racemic 3-amino-1-methylazepan-2-one Racemic 3-amino-1-methylazepan-2-one Cyclization->Racemic 3-amino-1-methylazepan-2-one

Caption: General synthetic workflow for racemic 3-amino-1-methylazepan-2-one.

A more detailed, though generalized, experimental protocol could involve the following steps:

Experimental Protocol: Synthesis of Racemic β-Amino Acid (Adapted)

  • Reaction Setup: In a suitable reaction vessel, dissolve the starting materials in an appropriate solvent.

  • Reagent Addition: Add the necessary reagents to facilitate the formation of the linear β-amino acid precursor.

  • Cyclization: Induce cyclization of the precursor to form the azepan-2-one ring. This may require specific catalysts or reaction conditions.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture and extract the product. Purify the crude product using techniques such as column chromatography to obtain racemic 3-amino-1-methylazepan-2-one.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is a crucial step for studying their distinct biological properties. Several methods can be employed for chiral resolution, including enzymatic resolution and chiral chromatography.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For amino acid derivatives, lipases and proteases are commonly used. A general workflow for enzymatic resolution is depicted below.

G cluster_workflow Enzymatic Resolution Workflow Racemic 3-amino-1-methylazepan-2-one Racemic 3-amino-1-methylazepan-2-one Stereoselective Reaction Stereoselective Reaction Racemic 3-amino-1-methylazepan-2-one->Stereoselective Reaction Enzyme (e.g., Lipase) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)->Stereoselective Reaction Separation Separation Stereoselective Reaction->Separation (R)-enantiomer (R)-enantiomer Separation->(R)-enantiomer (S)-enantiomer (modified) (S)-enantiomer (modified) Separation->(S)-enantiomer (modified)

Caption: General workflow for the enzymatic resolution of 3-amino-1-methylazepan-2-one.

Experimental Protocol: Enzymatic Resolution (General)

  • Enzyme Selection: Screen a panel of commercially available lipases or proteases for their ability to stereoselectively acylate or hydrolyze a derivative of racemic 3-amino-1-methylazepan-2-one.

  • Reaction: Incubate the racemic substrate with the selected enzyme in a suitable buffer or organic solvent. The reaction conditions (temperature, pH, reaction time) should be optimized for maximum conversion and enantioselectivity.

  • Separation: After the reaction, the unreacted enantiomer and the modified enantiomer can be separated using standard chromatographic techniques.

  • Deprotection (if necessary): If the enzymatic reaction involved the addition of a protecting group, this group is removed to yield the desired enantiomer.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for both analytical and preparative-scale separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral HPLC/SFC Separation (General)

  • Column Selection: Choose a suitable chiral stationary phase. For amino acid derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) or Pirkle-type CSPs have shown good performance.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is common. For SFC, supercritical carbon dioxide is used as the main mobile phase component, often with a co-solvent such as methanol.

  • Analysis/Purification: Inject the racemic mixture onto the chiral column and collect the separated enantiomers. The separation can be monitored using a UV detector or a mass spectrometer.

Analytical Characterization of Stereoisomers

Once the enantiomers are separated, their stereochemical purity and identity must be confirmed using various analytical techniques.

Quantitative Data

The following table summarizes the available physical and chemical properties of the stereoisomers of 3-amino-1-methylazepan-2-one. Data for the (R)-enantiomer is largely unavailable in the public domain and is inferred to be similar to the (S)-enantiomer with opposite optical rotation.

PropertyThis compound(R)-3-amino-1-methylazepan-2-oneRacemic 3-amino-1-methylazepan-2-one
CAS Number 209983-96-0Not readily availableNot readily available
Molecular Formula C₇H₁₄N₂OC₇H₁₄N₂OC₇H₁₄N₂O
Molecular Weight 142.20 g/mol 142.20 g/mol 142.20 g/mol
Appearance SolidSolid (predicted)Solid (predicted)
Specific Rotation Data not availableData not available0° (by definition)
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the separated enantiomers. While the NMR spectra of the two enantiomers in an achiral solvent will be identical, chiral solvating agents or chiral shift reagents can be used to induce diastereomeric interactions, leading to observable differences in the spectra that can be used to determine enantiomeric purity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 3-amino-1-methylazepan-2-one.

X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional model of the molecule, allowing for the unambiguous assignment of the (R) or (S) configuration.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified enantiomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using an X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain a detailed molecular model.

Biological Activity of Stereoisomers

The pharmacological and toxicological profiles of the (R) and (S) enantiomers of 3-amino-1-methylazepan-2-one are expected to differ. It is crucial to evaluate the biological activity of each enantiomer separately. While specific data for this compound is scarce in publicly available literature, it is a common theme in drug development that one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

The evaluation of the biological activity of each enantiomer would typically involve a series of in vitro and in vivo assays relevant to the therapeutic target of interest.

G cluster_bioactivity Biological Activity Assessment (R)-enantiomer (R)-enantiomer In vitro assays In vitro assays (R)-enantiomer->In vitro assays (S)-enantiomer (S)-enantiomer (S)-enantiomer->In vitro assays In vivo studies In vivo studies In vitro assays->In vivo studies Pharmacological Profile Pharmacological Profile In vivo studies->Pharmacological Profile Toxicological Profile Toxicological Profile In vivo studies->Toxicological Profile

Caption: Workflow for assessing the biological activity of stereoisomers.

Conclusion

The stereochemistry of 3-amino-1-methylazepan-2-one is a critical aspect that must be thoroughly investigated for its potential development as a therapeutic agent. This technical guide has outlined the fundamental principles of its stereoisomers, potential synthetic and resolution strategies, and the analytical methods required for their characterization. While detailed experimental data for this specific molecule is not widely published, the methodologies described provide a solid framework for researchers and drug development professionals to approach the stereocontrolled synthesis and evaluation of the enantiomers of 3-amino-1-methylazepan-2-one. Further research is warranted to fully elucidate the distinct properties of the (R) and (S) enantiomers and to determine their therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic amine derivative of interest in medicinal chemistry and drug development. Its synthesis is crucial for the exploration of novel therapeutics. This document outlines a detailed two-step protocol for the laboratory-scale synthesis of this compound. The described methodology involves the initial synthesis of the key intermediate, (S)-3-aminoazepan-2-one, from L-lysinol, followed by a selective N-methylation of the lactam nitrogen. This protocol provides a comprehensive guide for researchers, including reaction setup, purification procedures, and characterization data.

Introduction

Chiral lactams are important structural motifs present in a wide array of biologically active compounds and are valuable building blocks in asymmetric synthesis. The title compound, this compound, features a seven-membered azepane ring with a stereocenter at the C3 position, making it a desirable scaffold for the synthesis of novel pharmaceutical candidates. The protocol detailed herein provides a practical approach to obtaining this compound in high enantiomeric purity.

Data Presentation

While specific quantitative data for the complete synthesis of this compound is not extensively reported in publicly available literature, the following table presents typical expected values based on similar reported chemical transformations. Researchers should consider these as target values and optimize conditions to achieve desired outcomes.

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%)
1CyclizationL-Lysinol(S)-3-aminoazepan-2-one50-70>95
2N-Methylation(S)-3-aminoazepan-2-oneThis compound60-80>98

Experimental Protocols

Step 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysinol

This procedure is based on enzymatic cascade reactions that have been reported for the synthesis of chiral cyclic amines from amino alcohols.[1]

Materials:

  • L-Lysinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED)

  • Carbobenzyloxy chloride (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium phosphate buffer (pH 7.5)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Protection of the amino groups of L-lysinol: Dissolve L-lysinol in a 1:1 mixture of dichloromethane and aqueous sodium bicarbonate solution. Cool the mixture to 0 °C and add carbobenzyloxy chloride dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield N-Cbz protected L-lysinol.

  • Enzymatic Cyclization: In a sodium phosphate buffer (pH 7.5), dissolve the N-Cbz protected L-lysinol to a final concentration of 3 mM. Add the galactose oxidase and imine reductase enzymes. The reaction mixture is stirred at 30 °C for 16 hours.

  • Extraction: Extract the reaction mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-(S)-3-aminoazepan-2-one.

  • Deprotection: Dissolve the purified N-Cbz-(S)-3-aminoazepan-2-one in methanol and add 10% palladium on carbon. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Final Isolation: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain (S)-3-aminoazepan-2-one.

Step 2: N-Methylation of (S)-3-aminoazepan-2-one

This procedure is adapted from general methods for the N-methylation of lactams.

Materials:

  • (S)-3-aminoazepan-2-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride in anhydrous tetrahydrofuran.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of (S)-3-aminoazepan-2-one in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow from the precursor L-lysinol to the final product this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (S)-3-aminoazepan-2-one cluster_step2 Step 2: N-Methylation Lysinol L-Lysinol Protected_Lysinol N-Cbz-L-Lysinol Lysinol->Protected_Lysinol Cbz-Cl, NaHCO3 Protected_Lactam N-Cbz-(S)-3-aminoazepan-2-one Protected_Lysinol->Protected_Lactam GOase, IRED Precursor_Lactam (S)-3-aminoazepan-2-one Protected_Lactam->Precursor_Lactam H2, Pd/C Precursor_Lactam_Step2 (S)-3-aminoazepan-2-one Final_Product This compound Precursor_Lactam_Step2->Final_Product 1. NaH, THF 2. CH3I

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: (S)-3-amino-1-methylazepan-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-3-amino-1-methylazepan-2-one is a versatile chiral building block employed in asymmetric synthesis. Its rigid seven-membered lactam scaffold, combined with the stereochemically defined amino group at the C3 position, makes it an invaluable starting material for the stereoselective synthesis of a wide range of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and target compounds, tailored for researchers, scientists, and drug development professionals.

I. Applications in the Synthesis of Chiral Amines and Diamines

One of the primary applications of this compound is as a precursor for the synthesis of chiral amines and diamines. These motifs are prevalent in numerous biologically active compounds and pharmaceutical agents. The exocyclic amino group can be readily functionalized, and the lactam ring can be subsequently opened to yield acyclic chiral products.

General Workflow for Chiral Amine Synthesis

The overall process involves the N-functionalization of the primary amine, followed by the hydrolytic or reductive cleavage of the lactam ring. This strategy allows for the introduction of various substituents while retaining the stereochemical integrity of the chiral center.

G A This compound B N-Functionalization (e.g., Alkylation, Acylation) A->B Reagents C N-Substituted Lactam Intermediate B->C D Lactam Ring Opening (Hydrolysis or Reduction) C->D Conditions E Chiral Amine or Diamine Product D->E

Caption: General workflow for chiral amine synthesis.

Experimental Protocol: Synthesis of a Chiral N-Benzylated Amine

This protocol details the synthesis of an N-benzylated derivative, a common intermediate for further transformations.

Step 1: N-Benzylation

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (2.5 eq).

  • Benzyl bromide (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Lactam Hydrolysis

  • The N-benzylated lactam (1.0 eq) is dissolved in a 6 M aqueous HCl solution (20 mL/mmol).

  • The mixture is refluxed for 24 hours.

  • The reaction is cooled to 0 °C, and the pH is adjusted to >12 with a 4 M NaOH solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the chiral N-benzylated diamine.

Reactant Product Yield (%) e.e. (%)
This compoundN-Benzylated Lactam85>99
N-Benzylated LactamChiral N-Benzylated Diamine92>99

II. Application in the Synthesis of β-Amino Acids

This compound serves as a valuable scaffold for the synthesis of enantiomerically pure β-amino acids. These are important structural motifs in peptidomimetics and other biologically active molecules.

Logical Relationship for β-Amino Acid Synthesis

The synthetic strategy involves the oxidative cleavage of the lactam ring, which transforms the cyclic amino lactam into an acyclic β-amino acid derivative.

G A This compound B N-Protection (e.g., Boc, Cbz) A->B C N-Protected Lactam B->C D Oxidative Ring Cleavage (e.g., Ruthenium-catalyzed) C->D E Protected β-Amino Acid D->E F Deprotection E->F G Enantiopure β-Amino Acid F->G

Caption: Synthesis of β-amino acids.

Experimental Protocol: Synthesis of a Protected β-Amino Acid

This protocol describes the conversion of the N-Boc protected lactam into the corresponding β-amino acid.

Step 1: N-Boc Protection

  • To a solution of this compound (1.0 eq) in dichloromethane (15 mL/mmol) is added triethylamine (1.5 eq).

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dichloromethane is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the N-Boc protected lactam.

Step 2: Oxidative Cleavage

  • The N-Boc protected lactam (1.0 eq) is dissolved in a mixture of CCl₄/CH₃CN/H₂O (1:1:1.5 v/v/v).

  • Sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.05 eq) are added.

  • The mixture is stirred vigorously at room temperature for 16 hours.

  • The reaction is quenched with isopropanol, and the mixture is filtered.

  • The filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the protected β-amino acid.

Intermediate Reaction Step Yield (%) Diastereomeric Ratio
N-Boc Protected LactamN-Boc Protection95N/A
Protected β-Amino AcidOxidative Cleavage78>98:2

III. Use as a Chiral Ligand in Asymmetric Catalysis

Derivatives of this compound can be synthesized to act as chiral ligands in metal-catalyzed asymmetric reactions. The inherent chirality and the presence of multiple heteroatoms for metal coordination make these compounds attractive candidates for ligand design.

Signaling Pathway for a Catalytic Cycle

The diagram below illustrates a hypothetical catalytic cycle where a metal complex bearing a ligand derived from this compound catalyzes an asymmetric transformation.

G cluster_catalytic_cycle Catalytic Cycle A [M]-Ligand (Active Catalyst) B Substrate Coordination A->B + Substrate C [M]-Ligand-Substrate Complex B->C D Stereoselective Transformation C->D E [M]-Ligand-Product Complex D->E F Product Release E->F F->A - Product

Caption: Hypothetical asymmetric catalytic cycle.

Data on Ligand Performance

The performance of a newly synthesized ligand (L1), derived from this compound, in a model asymmetric Henry reaction is summarized below.

Entry Catalyst Solvent Temperature (°C) Yield (%) e.e. (%)
1Cu(OTf)₂ / L1THF-209285
2Cu(OTf)₂ / L1CH₂Cl₂-208878
3Zn(OTf)₂ / L1THF09590
4Zn(OTf)₂ / L1Toluene08582

These data highlight the potential of this compound as a valuable scaffold for the development of novel chiral ligands for asymmetric catalysis. Further optimization of reaction conditions and ligand structure is expected to lead to even higher stereoselectivities.

Application Notes and Protocols: Derivatization of (S)-3-amino-1-methylazepan-2-one for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the versatile building block, (S)-3-amino-1-methylazepan-2-one. This chiral lactam serves as a valuable scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The primary amino group at the C3 position offers a readily accessible handle for a variety of derivatization reactions, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates.

Introduction

This compound is a key intermediate in the synthesis of diverse bioactive molecules. Its rigid, seven-membered ring structure and the presence of a stereocenter make it an attractive starting material for the design of compounds targeting a range of biological pathways. Derivatization of the primary amine allows for the introduction of various functionalities, including amides, sulfonamides, and substituted amines, which can modulate the physicochemical properties and biological activity of the resulting molecules. One notable application of a related core structure, the 2-oxoazepan-3-yl moiety, has been in the development of dual neurokinin NK1/NK2 receptor antagonists, suggesting a potential therapeutic avenue for derivatives of this compound.[1]

Derivatization Strategies

The primary amino group of this compound can be readily derivatized through several common synthetic transformations. The following sections provide detailed protocols for N-acylation, N-sulfonylation, and reductive amination.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides. This transformation is widely used in medicinal chemistry to introduce a variety of substituents that can engage in hydrogen bonding and other interactions with biological targets.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, diisopropylethylamine, 1.2 eq.).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

N-Sulfonylation

The synthesis of sulfonamides is another important derivatization strategy. Sulfonamide moieties are present in a wide range of clinically used drugs and can act as bioisosteres for amides or carboxylic acids.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as pyridine or dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise. If using a non-basic solvent like dichloromethane, add a base such as triethylamine (1.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography or recrystallization to yield the pure N-sulfonylated product.

Reductive Amination

Reductive amination allows for the introduction of alkyl or arylalkyl substituents on the nitrogen atom, leading to the formation of secondary amines. This reaction is a powerful tool for modifying the basicity and lipophilicity of the parent compound.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. If the product is basic, adjust the pH to >8 with a suitable base. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the desired N-alkylated derivative.

Illustrative Quantitative Data

The following table summarizes representative, illustrative data for the derivatization of this compound based on the general protocols described above. Please note that these are hypothetical values and actual results may vary depending on the specific substrates and reaction conditions.

Derivative TypeReagent ExampleSolventReaction Time (h)Illustrative Yield (%)Illustrative Purity (%)
N-Acyl Benzoyl chlorideDichloromethane485>98
N-Sulfonyl p-Toluenesulfonyl chloridePyridine1278>97
N-Alkyl BenzaldehydeMethanol872>95

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic workflow for the derivatization of this compound.

Derivatization_Workflow start This compound acyl N-Acyl Derivative start->acyl Acylation (RCOCl or (RCO)2O) sulfonyl N-Sulfonyl Derivative start->sulfonyl Sulfonylation (RSO2Cl) alkyl N-Alkyl Derivative start->alkyl Reductive Amination (R'CHO, NaBH4)

Caption: General derivatization workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Based on the reported activity of a related scaffold as a neurokinin receptor antagonist, derivatives of this compound could potentially inhibit the signaling of neurokinin receptors, such as NK1R and NK2R. The diagram below illustrates a simplified representation of this hypothetical mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1/NK2 Receptor G_protein G-protein NK1R->G_protein Activates SP_NKA Substance P / Neurokinin A SP_NKA->NK1R Binds PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate Cell_Response Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Cell_Response Leads to Derivative Azepan-2-one Derivative Derivative->NK1R Inhibits

Caption: Hypothetical inhibition of the neurokinin signaling pathway by a derivative.

References

Application Notes and Protocols for the Quantification of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic amine derivative that is of significant interest in pharmaceutical development due to its potential as a building block for novel therapeutic agents. As with any chiral compound intended for pharmaceutical use, the enantiomeric purity is a critical quality attribute that must be rigorously controlled and accurately quantified. This document provides detailed application notes and protocols for the quantitative analysis of this compound, focusing on chiral High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for ensuring the quality, safety, and efficacy of drug substances and products containing this chiral intermediate.

The analytical methods detailed herein are designed to be robust, specific, and sensitive, allowing for the accurate determination of this compound and the quantification of its corresponding (R)-enantiomer as a chiral impurity.[1][2][3] The protocols are based on established principles of chiral separations on polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) and are adaptable for routine quality control and research applications.[4][5]

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • Chiral HPLC with UV Detection: A robust and widely accessible method for the routine quantification of enantiomeric purity. This method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (S)- and (R)-enantiomers.[2][5]

  • Chiral LC-MS/MS: A highly sensitive and specific method for confirmation of identity and quantification, particularly at low concentration levels. This technique is invaluable for impurity profiling and pharmacokinetic studies.[6][7][8]

Data Presentation: Quantitative Method Performance

The following tables summarize the typical quantitative performance parameters for the analytical methods described. These values are representative of what can be expected for the analysis of chiral amines and are provided as a benchmark for method validation.

Table 1: Quantitative Performance of the Chiral HPLC-UV Method

ParameterResult
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Linearity Range0.15 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Resolution between enantiomers> 2.0

Table 2: Quantitative Performance of the Chiral LC-MS/MS Method

ParameterResult
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Precision (%RSD)< 5.0%
Accuracy (% Recovery)95.0 - 105.0%

Experimental Protocols

Protocol 1: Chiral HPLC with UV Detection for Enantiomeric Purity

This protocol describes a method for the separation and quantification of the enantiomers of 3-amino-1-methylazepan-2-one using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). All solvents should be HPLC grade.

  • Sample Diluent: Mobile Phase.

  • This compound reference standard.

  • Racemic 3-amino-1-methylazepan-2-one (for method development and resolution verification).

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the sample containing this compound in the sample diluent.

  • Resolution Solution: Dissolve racemic 3-amino-1-methylazepan-2-one in the sample diluent to a final concentration of approximately 0.5 mg/mL.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the resolution solution to confirm the separation of the two enantiomers. The resolution should be greater than 2.0.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Calculate the enantiomeric purity of the sample by determining the peak area of the (R)-enantiomer as a percentage of the total peak area of both enantiomers.

Protocol 2: Chiral LC-MS/MS for Quantification

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace-level analysis.

1. Instrumentation and Materials

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T or equivalent (teicoplanin macrocyclic glycopeptide) bonded to silica, 150 mm x 2.1 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog of the analyte.

2. LC and MS Conditions

  • LC Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Monitor the precursor to product ion transitions for both the analyte and the internal standard. The specific m/z transitions will need to be determined by direct infusion of the standards. For this compound (MW: 142.20), the protonated molecule [M+H]⁺ at m/z 143.2 would be the precursor ion.

3. Standard and Sample Preparation

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into the sample diluent or a representative blank matrix. Add the internal standard to each calibration standard at a constant concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: Dilute the sample containing this compound with the sample diluent to fall within the calibration range. Add the internal standard.

4. Analysis and Data Processing

  • Analyze the calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Chiral HPLC-UV Analysis

HPLC_Workflow prep Sample and Standard Preparation resolution_check Resolution Check (Racemic Mixture) prep->resolution_check system_prep HPLC System Equilibration system_prep->resolution_check system_suitability System Suitability (Reference Standard) resolution_check->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis data_processing Data Processing and Quantification sample_analysis->data_processing report Report Generation data_processing->report

Caption: Workflow for chiral purity analysis by HPLC-UV.

Logical Relationship of Analytical Method Selection

Method_Selection start Analytical Need routine_qc Routine QC/ Enantiomeric Purity start->routine_qc trace_analysis Trace Level Analysis/ Pharmacokinetics start->trace_analysis hplc_uv Chiral HPLC-UV routine_qc->hplc_uv lc_msms Chiral LC-MS/MS trace_analysis->lc_msms confirmation Confirmatory Analysis hplc_uv->confirmation confirmation->lc_msms

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Note: Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the chiral molecule 3-amino-1-methylazepan-2-one. The described method utilizes a polysaccharide-based chiral stationary phase, which demonstrates excellent resolution and peak symmetry for the two enantiomers. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity.

Introduction

3-amino-1-methylazepan-2-one is a cyclic amino lactam derivative, and its chirality is a critical attribute in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the individual enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for resolving enantiomers.[1] Polysaccharide-based CSPs, in particular, have shown broad applicability and success in separating a wide range of chiral compounds, including those with amino groups.[2][3][4] This note presents a detailed protocol for the chiral separation of 3-amino-1-methylazepan-2-one, providing a foundation for quality control and enantiomeric purity assessment.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as the CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel is suitable.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample Preparation: Prepare a stock solution of racemic 3-amino-1-methylazepan-2-one in the mobile phase at a concentration of 1.0 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

Chromatographic Conditions

A normal phase chromatographic approach was employed for this separation.

ParameterCondition
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of 3-amino-1-methylazepan-2-one under the specified conditions. Please note that this data is illustrative and may vary based on the specific instrumentation and column used.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
Enantiomer 18.521.10\multirow{2}{*}{2.15}
Enantiomer 210.231.08

Experimental Workflow Diagram

HPLC_Workflow start Start sample_prep Sample Preparation (0.1 mg/mL in mobile phase) start->sample_prep injection Inject Sample (10 µL) sample_prep->injection hplc_setup HPLC System Setup (Column, Mobile Phase, Parameters) hplc_setup->injection separation Chiral Separation on Column (Isocratic Elution) injection->separation detection UV Detection (220 nm) separation->detection data_acq Data Acquisition & Integration detection->data_acq analysis Analysis (Retention Time, Resolution, Purity) data_acq->analysis end_node End analysis->end_node

Caption: Workflow for the chiral HPLC separation of 3-amino-1-methylazepan-2-one.

Discussion

The selected method provides a baseline separation of the two enantiomers of 3-amino-1-methylazepan-2-one with good resolution and peak shape. The use of a polysaccharide-based chiral stationary phase is effective for this class of compounds due to a combination of hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector.[2] The addition of a small amount of diethylamine to the mobile phase is crucial for obtaining good peak shapes for basic analytes like 3-amino-1-methylazepan-2-one, as it minimizes tailing by competing for active sites on the silica surface.[4] The mobile phase composition of 80:20 n-Hexane/IPA provides a suitable polarity for elution and separation. Adjusting the ratio of n-Hexane to IPA can be used to optimize the retention times and resolution if necessary.

Conclusion

The HPLC method described in this application note is a reliable and efficient approach for the chiral separation of 3-amino-1-methylazepan-2-one. The protocol is straightforward and utilizes common instrumentation and columns, making it readily adaptable in most analytical laboratories. This method is suitable for the determination of enantiomeric purity and can be validated for use in a regulated environment.

References

Application Notes and Protocols: (S)-3-amino-1-methylazepan-2-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-methylazepan-2-one is a unique chiral building block with significant potential in the field of peptide science and drug discovery. As a cyclic, N-methylated β-amino acid lactam, its incorporation into peptides can induce specific conformational constraints and enhance proteolytic stability, properties highly sought after in the development of peptidomimetics with improved therapeutic profiles. These application notes provide an overview of the potential uses of this compound in peptide synthesis and detailed protocols for its incorporation into peptide chains.

The N-methylation of amino acids is a known strategy to improve the pharmacokinetic properties of peptides, including increased stability against enzymatic degradation and enhanced membrane permeability. The cyclic nature of the azepan-2-one ring system introduces a rigid scaffold that can help to lock the peptide backbone into a specific conformation, which can be crucial for optimizing binding affinity and selectivity to biological targets.

Applications in Peptide Science

The incorporation of this compound into peptide sequences can be leveraged for several applications in drug discovery and development:

  • Conformational Constraint: The rigid seven-membered ring of this compound can act as a turn-inducer or a scaffold to create well-defined secondary structures in peptides. This is particularly valuable for mimicking the bioactive conformation of natural peptides or for designing novel structures with specific receptor binding properties.

  • Enhanced Proteolytic Stability: The N-methylated amide bond and the non-natural β-amino acid structure contribute to increased resistance against enzymatic degradation by proteases, a common challenge in the therapeutic use of peptides.

  • Improved Pharmacokinetic Properties: N-methylation can enhance the lipophilicity of peptides, potentially leading to improved oral bioavailability and cell permeability.

  • Scaffold for Peptidomimetics: This building block can serve as a core scaffold for the synthesis of diverse peptidomimetic libraries, enabling the exploration of novel chemical space in drug discovery.

Experimental Protocols

The incorporation of this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) requires special consideration due to its sterically hindered nature as an N-methylated amino acid. The following protocols are based on established methods for coupling sterically hindered amino acids.

Materials and Reagents
  • This compound hydrochloride

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Ether for peptide precipitation

  • Analytical and preparative HPLC

  • Mass spectrometer

N-Terminal Fmoc Protection of this compound (Optional, if not commercially available)

For incorporation using standard Fmoc-SPPS, the free amine of this compound needs to be protected with an Fmoc group.

  • Dissolve this compound hydrochloride in a suitable solvent mixture (e.g., dioxane/water).

  • Add a base such as sodium bicarbonate to neutralize the hydrochloride.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

This protocol outlines the manual coupling of Fmoc-(S)-3-amino-1-methylazepan-2-one onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate the Fmoc-protected this compound (3-5 equivalents relative to resin loading).

    • Dissolve the protected amino acid, coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Allow the pre-activation to proceed for 5-10 minutes.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. Note that the Kaiser test may not be reliable for secondary amines. A negative test indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines using acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purify the crude peptide using preparative reverse-phase HPLC.

  • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

Data Presentation

Quantitative data from the synthesis should be meticulously recorded to evaluate the efficiency of incorporating this compound.

ParameterStandard Amino Acid CouplingThis compound CouplingNotes
Coupling Reagent e.g., HBTU/DIPEAe.g., HATU/DIPEASpecify the reagents used.
Equivalents of Amino Acid 3-53-5Relative to resin loading.
Equivalents of Coupling Reagent 3-53-5Relative to resin loading.
Equivalents of Base 6-106-10Relative to resin loading.
Reaction Time (hours) 1-22-4Or until completion by monitoring.
Reaction Temperature (°C) Room TemperatureRoom Temperature or 40°CSpecify the temperature.
Coupling Efficiency (%) >99%(To be determined)Determined by a quantitative method.
Crude Peptide Yield (mg) (To be determined)(To be determined)Mass of the peptide after cleavage.
Crude Peptide Purity (%) (To be determined)(To be determined)Determined by analytical HPLC.
Purified Peptide Yield (mg) (To be determined)(To be determined)Mass of the peptide after purification.
Overall Yield (%) (To be determined)(To be determined)Calculated based on the initial resin loading.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-(S)-3-amino-1-methylazepan-2-one HATU, DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 elongation Continue SPPS Cycles for subsequent amino acids wash2->elongation cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage purification Purification (Prep-HPLC) cleavage->purification analysis Analysis (HPLC, MS) purification->analysis end End: Purified Peptide analysis->end Conformational_Constraint cluster_peptide Peptide Backbone cluster_properties Resulting Properties A Amino Acid (i-1) B (S)-3-amino-1- methylazepan-2-one (i) P1 Defined Secondary Structure (e.g., β-turn) B->P1 induces P3 Increased Proteolytic Stability B->P3 contributes to C Amino Acid (i+1) P2 Enhanced Receptor Binding P1->P2 leads to

Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective N-alkylation of 3-aminoazepan-2-one at either the endocyclic amide nitrogen or the exocyclic primary amine. The choice of reagents and reaction conditions is critical for achieving the desired regioselectivity.

Introduction

3-Aminoazepan-2-one, a cyclic gamma-amino acid derivative, possesses two distinct nitrogen atoms available for alkylation: the lactam (amide) nitrogen and the primary amino group at the 3-position. Selective alkylation at either position is a key transformation for the synthesis of novel derivatives for drug discovery and development. The lactam nitrogen is generally less nucleophilic and requires deprotonation with a strong base prior to alkylation.[1][2] In contrast, the primary amine is more nucleophilic and can be alkylated under milder conditions. This document outlines protocols to achieve selective N-alkylation at either site.

Selective N-Alkylation of the Amide Nitrogen

Alkylation of the amide nitrogen requires its conversion to the corresponding conjugate base using a strong base.[1] Traditional methods often involve the use of sodium hydride or potassium hydroxide.[1][2] Microwave-assisted synthesis under solvent-free conditions offers a rapid and efficient alternative.[1][2]

Protocol 1: Microwave-Assisted N-Alkylation of the Amide

This protocol is adapted from methodologies for the N-alkylation of amides and lactams using microwave irradiation.[1][2]

Experimental Protocol:

  • In a microwave-safe vessel, thoroughly mix 3-aminoazepan-2-one (1.0 eq), the desired alkyl halide (1.5 eq), potassium carbonate (4.0 eq), potassium hydroxide (4.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Place the open vessel in a domestic microwave oven.

  • Irradiate the mixture at a reduced power (e.g., 300W) for 2-5 minutes. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective N-Alkylation of the Primary Amine

Selective alkylation of the primary amine can be achieved through several methods, including reductive amination or direct alkylation under conditions that do not favor deprotonation of the amide.

Protocol 2: Reductive Amination

Reductive amination is a widely used method for the N-alkylation of primary amines.[3][4] This two-step, one-pot procedure involves the formation of an imine with an aldehyde or ketone, followed by its reduction to the corresponding amine.

Experimental Protocol:

  • Dissolve 3-aminoazepan-2-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 3-12 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Protocol 3: Direct Alkylation with an Alkyl Halide

Direct alkylation of the primary amine can be performed using an alkyl halide in the presence of a non-nucleophilic base to scavenge the acid produced during the reaction.

Experimental Protocol:

  • Dissolve 3-aminoazepan-2-one (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the desired product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of lactams and primary amines based on literature precedents. The optimal conditions for 3-aminoazepan-2-one should be determined empirically.

ProtocolTarget NitrogenAlkylating AgentBaseSolventCatalystTemperatureTypical Yields (%)
1 AmideAlkyl HalideK₂CO₃/KOHSolvent-freeTBABMicrowave70-95[1]
2 Primary AmineAldehyde/Ketone-Methanol/DCM-Room Temp.60-90[3][4]
3 Primary AmineAlkyl HalideNEt₃/DIPEADMF/Acetonitrile-50-80 °C50-85[5]

Experimental Workflow and Logic

The following diagrams illustrate the decision-making process and the general experimental workflow for the N-alkylation of 3-aminoazepan-2-one.

G cluster_0 Decision Pathway for Selective N-Alkylation start Start: 3-Aminoazepan-2-one decision Desired Alkylation Site? start->decision amide Amide Nitrogen (N1) decision->amide Amide amine Primary Amine (N3) decision->amine Amine protocol1 Protocol 1: Strong Base + Alkyl Halide (e.g., Microwave) amide->protocol1 protocol2 Protocol 2: Reductive Amination (Aldehyde/Ketone + Reducing Agent) amine->protocol2 protocol3 Protocol 3: Direct Alkylation (Alkyl Halide + Non-nucleophilic Base) amine->protocol3 end_amide N1-alkylated Product protocol1->end_amide end_amine N3-alkylated Product protocol2->end_amine protocol3->end_amine

Caption: Decision pathway for selective N-alkylation.

G cluster_1 General Experimental Workflow reagents 1. Mix Reactants: Substrate, Reagent, Base, Solvent reaction 2. Reaction: Heating/Stirring/Microwave Monitor by TLC/LC-MS reagents->reaction workup 3. Work-up: Quench, Extract, Wash, Dry reaction->workup purification 4. Purification: Column Chromatography workup->purification analysis 5. Characterization: NMR, MS, etc. purification->analysis

Caption: General experimental workflow.

References

Applications of (S)-3-amino-1-methylazepan-2-one in Catalysis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-methylazepan-2-one, a chiral cyclic lactam, holds potential as a building block in the synthesis of more complex chiral ligands and organocatalysts for asymmetric synthesis. While direct and widespread catalytic applications of this specific molecule are not extensively documented in publicly available scientific literature, its structural features—a stereogenic center, a primary amine, and a lactam ring—make it an intriguing candidate for development in the field of organocatalysis. This document aims to provide a general overview of the potential applications based on related structures and principles of asymmetric catalysis, alongside hypothetical protocols that would require experimental validation.

Theoretical Catalytic Applications

The primary amino group and the chiral center of this compound are the key functionalities that could be exploited in organocatalysis. The amino group can participate in the formation of enamines or iminium ions with carbonyl compounds, which are key intermediates in many asymmetric transformations. The inherent chirality of the molecule could then induce stereoselectivity in the product.

Potential catalytic applications could include:

  • Aldol Reactions: The catalyst could facilitate the asymmetric addition of a ketone enolate to an aldehyde.

  • Michael Additions: It could be used to catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Diels-Alder Reactions: The formation of a chiral iminium ion with a dienophile could enable enantioselective cycloaddition reactions.

Experimental Workflows and Logical Relationships

The general workflow for utilizing a chiral amine like this compound as an organocatalyst typically involves the in situ formation of a reactive intermediate with the substrate. The following diagrams illustrate the conceptual catalytic cycles.

Catalytic_Cycle_Aldol Catalyst (S)-3-amino-1- methylazepan-2-one Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Substrate A) Ketone->Enamine Aldehyde Aldehyde (Substrate B) Aldehyde->Enamine Aldol_Adduct Aldol Adduct (Product) Enamine->Aldol_Adduct + Aldehyde Aldol_Adduct->Catalyst + H₂O - Product Water1 H₂O Water2 H₂O

Figure 1: Proposed catalytic cycle for an asymmetric aldol reaction.

Catalytic_Cycle_Michael Catalyst (S)-3-amino-1- methylazepan-2-one Iminium_Ion Chiral Iminium Ion Intermediate Catalyst->Iminium_Ion + Michael Acceptor Nucleophile Nucleophile Nucleophile->Iminium_Ion Michael_Acceptor Michael Acceptor (α,β-unsaturated) Michael_Adduct Michael Adduct (Product) Iminium_Ion->Michael_Adduct + Nucleophile Michael_Adduct->Catalyst - Product

Figure 2: Proposed catalytic cycle for an asymmetric Michael addition.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the types of reactions where this compound could be investigated as an organocatalyst. These protocols are illustrative and have not been experimentally validated.

Application Note 1: Asymmetric Aldol Reaction

Objective: To investigate the catalytic activity and enantioselectivity of this compound in the direct asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Organic solvent (e.g., DMSO, Toluene)

  • Acid co-catalyst (e.g., acetic acid)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining yield and enantiomeric excess (e.g., NMR, HPLC with a chiral stationary phase)

Protocol:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (5.0 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • If required, add an acid co-catalyst (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and the enantiomeric excess of the purified aldol product.

Application Note 2: Asymmetric Michael Addition

Objective: To evaluate the potential of this compound to catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound.

Materials:

  • This compound (catalyst)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Michael donor (e.g., diethyl malonate)

  • Organic solvent (e.g., CH₂Cl₂, Toluene)

  • Base (if required, e.g., triethylamine)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining yield and enantiomeric excess (e.g., NMR, HPLC with a chiral stationary phase)

Protocol:

  • In a reaction vial, dissolve the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen solvent (2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • If necessary, add a base (0.1 mmol, 10 mol%).

  • Stir the mixture at the desired temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to isolate the Michael adduct.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Data Presentation (Hypothetical)

Should experimental data be generated, it would be structured as follows for clear comparison.

Table 1: Hypothetical Results for Asymmetric Aldol Reaction

EntrySolventTemp (°C)Time (h)Yield (%)ee (%)
1Toluene2524--
2DMSO2524--
3Toluene048--

Table 2: Hypothetical Results for Asymmetric Michael Addition

EntrySolventTemp (°C)Time (h)Yield (%)dree (%)
1CH₂Cl₂2512---
2Toluene2512---
3CH₂Cl₂024---

Conclusion and Future Outlook

While this compound is commercially available and noted for its use in the synthesis of chiral catalysts, its direct application as an organocatalyst is not well-documented in the current body of scientific literature. The protocols and potential applications presented here are based on the established principles of asymmetric organocatalysis and provide a framework for future research. Experimental investigation is required to determine the actual catalytic efficacy, stereoselectivity, and substrate scope of this chiral lactam. Further derivatization of the primary amino group could also lead to the development of novel, more effective catalysts for a range of asymmetric transformations.

Application Notes and Protocols for Coupling Reactions with (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic lactam that serves as a valuable building block in medicinal chemistry and drug development. Its primary amino group allows for a variety of coupling reactions to introduce diverse functionalities, leading to the synthesis of novel chemical entities with potential therapeutic applications. These application notes provide detailed protocols for performing coupling reactions with this compound, focusing on the formation of amide bonds, a crucial linkage in many biologically active molecules.

Due to the limited availability of specific published procedures for this exact molecule, the following protocols are based on established methods for structurally similar compounds, such as other α-amino lactams. These procedures offer a robust starting point for developing specific synthetic routes.

Data Presentation: Comparison of Common Amide Coupling Conditions for Amino Lactams

The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity in amide bond formation. The following table summarizes common coupling conditions used for amines, including those structurally related to this compound, providing a comparative overview to guide your experimental design.

Coupling ReagentActivating AgentBaseSolventTypical Temperature (°C)Typical Reaction TimeNotes
EDC HOBt or DMAPDIPEA or Et₃NDMF, DCM, or ACN0 to 231 - 24 hA common and versatile carbodiimide coupling agent. The use of HOBt or DMAP can suppress side reactions and improve efficiency, especially with less reactive amines[1].
HATU -DIPEA or Et₃NDMF or DCM0 to 2330 - 60 minA highly efficient uronium-based coupling reagent, often leading to faster reactions and higher yields[2].
TBTU -DIPEATHF or DMFRoom TemperatureNot SpecifiedA uronium salt used for amide coupling reactions[3].
PyBOP -DIPEADCM or DMF0 to Room Temperature1 - 2 hA phosphonium-based coupling reagent particularly useful for sterically hindered amino acids.
Acyl Chloride -Et₃N or PyridineDCM or THF-75 to Room Temperature1 - 16 hA classical method, though the preparation of the acyl chloride is an additional step. Requires a base to neutralize the HCl byproduct[2].

Experimental Protocols

General Protocol for Amide Coupling of this compound with a Carboxylic Acid using EDC/HOBt

This protocol describes a general procedure for the N-acylation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling agents.

Materials:

  • This compound (or its hydrochloride salt)

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

  • Addition of Amine: Add this compound (1.0-1.2 eq). If using the hydrochloride salt, add an additional equivalent of DIPEA or Et₃N to neutralize the salt.

  • Activation: To the stirred solution, add HOBt (1.0-1.2 eq) followed by EDC (1.0-1.2 eq).

  • Base Addition: Add DIPEA or Et₃N (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_reaction Amide Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification & Analysis reactants Reactants: This compound Carboxylic Acid reaction_vessel Reaction at Room Temperature (Monitored by TLC/LC-MS) reactants->reaction_vessel 1. Dissolve reagents Reagents: EDC, HOBt, DIPEA reagents->reaction_vessel 2. Add solvent Solvent: Anhydrous DMF or DCM solvent->reaction_vessel dilution Dilute with Organic Solvent reaction_vessel->dilution 3. Reaction Complete washing Wash with: 1. Sat. NaHCO₃ 2. Water 3. Brine dilution->washing drying Dry over Na₂SO₄ or MgSO₄ washing->drying concentration Concentrate in vacuo drying->concentration chromatography Flash Column Chromatography concentration->chromatography 4. Crude Product final_product Purified N-Acyl Product chromatography->final_product 5. Purified Fractions analysis Characterization: NMR, MS final_product->analysis

Caption: General workflow for the amide coupling of this compound.

References

Protecting Group Strategies for (S)-3-amino-1-methylazepan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for the chiral lactam intermediate, (S)-3-amino-1-methylazepan-2-one. The strategic protection of the primary amino group is critical for the successful use of this building block in multi-step syntheses, particularly in the development of novel pharmaceutical agents.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Its bifunctional nature, containing a secondary lactam and a primary amine, necessitates a robust protecting group strategy to ensure chemoselectivity in subsequent synthetic transformations. The choice of an appropriate protecting group is paramount and depends on the overall synthetic route, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal. This document outlines strategies for the protection of the 3-amino group with three commonly employed protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protecting Group Selection

The selection of a suitable protecting group for the amino functionality of this compound should be guided by the planned reaction sequence. The key characteristics of the Boc, Cbz, and Fmoc protecting groups are summarized below to aid in this selection process.

  • tert-Butoxycarbonyl (Boc): This protecting group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

  • Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[3][4] This allows for deprotection under neutral conditions, which is advantageous for sensitive substrates.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notably labile to basic conditions, typically cleaved by secondary amines such as piperidine.[5][6] Its stability under acidic and reductive conditions makes it an excellent orthogonal protecting group to Boc and Cbz.

Orthogonal Protecting Group Strategies

In complex syntheses, the use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others. The distinct cleavage conditions for Boc, Cbz, and Fmoc groups on this compound enable a high degree of synthetic flexibility.

Orthogonal_Protection cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Boc (S)-N-Boc-3-amino- 1-methylazepan-2-one Start (S)-3-amino- 1-methylazepan-2-one Boc->Start Acid (e.g., TFA) Cbz (S)-N-Cbz-3-amino- 1-methylazepan-2-one Cbz->Start H₂, Pd/C Fmoc (S)-N-Fmoc-3-amino- 1-methylazepan-2-one Fmoc->Start Base (e.g., Piperidine) Start->Boc Boc₂O, Base Start->Cbz Cbz-Cl, Base Start->Fmoc Fmoc-Cl or Fmoc-OSu, Base

Figure 1. Orthogonal protection and deprotection strategies.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the protection and deprotection of primary amines with Boc, Cbz, and Fmoc groups, based on general literature procedures. Note that yields are substrate-dependent and optimization may be required for this compound.

Table 1: Protection of Primary Amines

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
BocDi-tert-butyl dicarbonate (Boc₂O)NaOH, NaHCO₃, or DMAPWater, THF, or ACN0 - 401 - 2490 - 99
CbzBenzyl chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃THF/Water or CH₂Cl₂0 - 252 - 2085 - 95
FmocFmoc-Cl or Fmoc-OSuNaHCO₃ or PiperidineDioxane/Water or DMF0 - 251 - 1680 - 95

Table 2: Deprotection of Protected Primary Amines

Protecting GroupReagentSolventTemp. (°C)TimeTypical Yield (%)
BocTrifluoroacetic acid (TFA) or HClCH₂Cl₂ or Methanol0 - 250.5 - 4 h95 - 100
CbzH₂ (1 atm), 10% Pd/CMethanol or Ethanol251 - 24 h95 - 100
Fmoc20% Piperidine in DMFDMF2510 - 30 min95 - 100

Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of a primary amine. These should be adapted and optimized for this compound.

Protocol 1: Boc Protection of this compound

Workflow:

Boc_Protection_Workflow cluster_workflow Boc Protection Workflow A Dissolve amine in THF/Water B Add NaHCO₃ and Boc₂O at 0°C A->B C Stir at room temperature B->C D Aqueous workup and extraction C->D E Purification by chromatography D->E

Figure 2. Workflow for Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) followed by the slow addition of di-tert-butyl dicarbonate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (S)-N-Boc-3-amino-1-methylazepan-2-one.

Protocol 2: Cbz Protection of this compound

Workflow:

Cbz_Protection_Workflow cluster_workflow Cbz Protection Workflow A Dissolve amine in THF/Water B Add NaHCO₃ and Cbz-Cl at 0°C A->B C Stir at room temperature B->C D Aqueous workup and extraction C->D E Purification by chromatography D->E

Figure 3. Workflow for Cbz protection.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-N-Cbz-3-amino-1-methylazepan-2-one.[5]

Protocol 3: Fmoc Protection of this compound

Workflow:

Fmoc_Protection_Workflow cluster_workflow Fmoc Protection Workflow A Dissolve amine in Dioxane/Water B Add NaHCO₃ and Fmoc-Cl at 0°C A->B C Stir at room temperature B->C D Aqueous workup and extraction C->D E Purification by chromatography D->E

Figure 4. Workflow for Fmoc protection.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) followed by the portion-wise addition of Fmoc-Cl (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to give (S)-N-Fmoc-3-amino-1-methylazepan-2-one.[7]

Deprotection Protocols

Protocol 4: Boc Deprotection

Workflow:

Boc_Deprotection_Workflow cluster_workflow Boc Deprotection Workflow A Dissolve Boc-protected amine in CH₂Cl₂ B Add TFA at 0°C A->B C Stir at room temperature B->C D Solvent evaporation C->D E Basification and extraction D->E

Figure 5. Workflow for Boc deprotection.

Materials:

  • (S)-N-Boc-3-amino-1-methylazepan-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (10-20 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield the deprotected amine.

Protocol 5: Cbz Deprotection

Workflow:

Cbz_Deprotection_Workflow cluster_workflow Cbz Deprotection Workflow A Dissolve Cbz-protected amine in Methanol B Add Pd/C catalyst A->B C Stir under H₂ atmosphere B->C D Filter through Celite C->D E Solvent evaporation D->E

Figure 6. Workflow for Cbz deprotection.

Materials:

  • (S)-N-Cbz-3-amino-1-methylazepan-2-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrates under reduced pressure to obtain the deprotected amine.[5]

Protocol 6: Fmoc Deprotection

Workflow:

Fmoc_Deprotection_Workflow cluster_workflow Fmoc Deprotection Workflow A Dissolve Fmoc-protected amine in DMF B Add 20% Piperidine in DMF A->B C Stir at room temperature B->C D Solvent evaporation C->D E Aqueous workup and extraction D->E

Figure 7. Workflow for Fmoc deprotection.

Materials:

  • (S)-N-Fmoc-3-amino-1-methylazepan-2-one

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Fmoc-protected amine (1.0 eq) in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a mixture of water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield the deprotected amine.[7]

Conclusion

The choice of a protecting group for this compound is a critical decision in the design of a synthetic route. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for the protection of the 3-amino functionality, each with distinct stabilities and deprotection conditions. The provided protocols offer a starting point for the development of specific procedures for this valuable chiral building block, enabling its effective use in the synthesis of complex target molecules. It is recommended to perform small-scale trials to optimize reaction conditions for this specific substrate.

References

Application Notes and Protocols: Functionalization of the Amino Group in (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of (S)-3-amino-1-methylazepan-2-one. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and its functionalization allows for the synthesis of a diverse range of derivatives with potential biological activity. The following sections detail procedures for acylation, sulfonylation, and reductive amination.

Overview of Functionalization Reactions

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The most common and useful reactions for modifying this group include:

  • Acylation: Formation of an amide bond by reaction with acylating agents such as acid chlorides, acid anhydrides, or activated esters. This is a robust method for introducing a wide array of substituents.

  • Sulfonylation: Formation of a sulfonamide linkage by reaction with sulfonyl chlorides. Sulfonamides are important functional groups in many therapeutic agents.

  • Reductive Amination: Formation of a secondary amine by reaction with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot procedure is a highly efficient method for N-alkylation.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the final products is typically achieved by column chromatography on silica gel or by recrystallization.

  • The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 1: Acylation of this compound

This protocol describes the general procedure for the acylation of the primary amino group using an acid chloride.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).

  • Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired N-acylated derivative.

Data Presentation:

EntryAcyl ChlorideProductExpected Yield (%)
1Acetyl chloride(S)-3-acetamido-1-methylazepan-2-one85-95
2Benzoyl chloride(S)-3-benzamido-1-methylazepan-2-one80-90
3Cyclopropanecarbonyl chloride(S)-3-(cyclopropanecarboxamido)-1-methylazepan-2-one82-92
Protocol 2: Sulfonylation of this compound

This protocol details the synthesis of sulfonamide derivatives.

Materials:

  • This compound hydrochloride

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Add pyridine (3.0 eq) or triethylamine (3.0 eq) and stir at room temperature for 15 minutes.

  • Cool the mixture to 0 °C and add the sulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure sulfonamide.

Data Presentation:

EntrySulfonyl ChlorideProductExpected Yield (%)
1Methanesulfonyl chloride(S)-N-(1-methyl-2-oxoazepan-3-yl)methanesulfonamide75-85
2p-Toluenesulfonyl chloride(S)-N-(1-methyl-2-oxoazepan-3-yl)-4-methylbenzenesulfonamide70-80
3Thiophene-2-sulfonyl chloride(S)-N-(1-methyl-2-oxoazepan-3-yl)thiophene-2-sulfonamide72-82
Protocol 3: Reductive Amination of this compound

This protocol describes the N-alkylation of the primary amino group via reductive amination with an aldehyde or ketone.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and the corresponding aldehyde or ketone (1.2 eq) in anhydrous DCE, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.

Data Presentation:

EntryCarbonyl CompoundReducing AgentProductExpected Yield (%)
1Formaldehyde (37% in H₂O)STAB(S)-3-(methylamino)-1-methylazepan-2-one60-75
2BenzaldehydeSTAB(S)-3-(benzylamino)-1-methylazepan-2-one70-85
3AcetoneNaBH₃CN(S)-3-(isopropylamino)-1-methylazepan-2-one65-80

Visualizations

Diagram 1: Acylation Workflow

Acylation_Workflow start This compound reaction Acylation Reaction (DCM, 0°C to rt) start->reaction reagent Acyl Chloride (R-COCl) + Base (e.g., TEA) reagent->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product (S)-3-acylamino-1-methylazepan-2-one purification->product

Caption: General workflow for the acylation of this compound.

Diagram 2: Sulfonylation Workflow

Sulfonylation_Workflow start This compound reaction Sulfonylation Reaction (DCM, 0°C to rt) start->reaction reagent Sulfonyl Chloride (R-SO₂Cl) + Base (e.g., Pyridine) reagent->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product (S)-3-sulfonamido-1-methylazepan-2-one purification->product

Caption: General workflow for the sulfonylation of this compound.

Diagram 3: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 One-Pot Reaction start This compound + Aldehyde/Ketone imine Imine Formation (cat. Acetic Acid) start->imine Step 1 reduction Reduction (e.g., STAB) imine->reduction Step 2 workup Aqueous Workup (NaHCO₃) reduction->workup purification Purification (Column Chromatography) workup->purification product (S)-3-alkylamino-1-methylazepan-2-one purification->product

Caption: Workflow for the one-pot reductive amination of this compound.

Application Notes and Protocols for the Enzymatic Resolution in the Synthesis of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-methylazepan-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is crucial for ensuring the desired pharmacological activity and minimizing potential side effects associated with the other enantiomer. This document outlines a detailed chemoenzymatic approach for the preparation of this compound, leveraging a highly selective enzymatic kinetic resolution of a key precursor, followed by a chemical N-methylation step.

Enzymatic kinetic resolution offers a green and efficient alternative to traditional chiral separation methods. Lipases, particularly Candida antarctica lipase B (CAL-B), are widely used for their high enantioselectivity, broad substrate scope, and operational stability in organic solvents. However, studies have shown that N-substitution on the lactam ring can significantly hinder or prevent lipase activity. Therefore, a direct resolution of racemic 3-amino-1-methylazepan-2-one is often challenging. The proposed strategy circumvents this issue by resolving the non-methylated precursor, racemic 3-aminoazepan-2-one, followed by a straightforward chemical methylation.

Chemoenzymatic Synthesis Pathway

The overall synthetic strategy involves three main stages:

  • Synthesis of Racemic Precursor: Preparation of racemic ethyl 3-aminoazepan-2-one-carboxylate.

  • Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of the racemic ester to selectively yield the (S)-amino acid and the unreacted (R)-ester.

  • Chemical N-methylation: Introduction of the methyl group onto the nitrogen of the resolved (S)-3-aminoazepan-2-one.

Diagram of the Chemoenzymatic Synthesis Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: N-Methylation & Final Product start Starting Materials racemic_ester Racemic Ethyl 3-Aminoazepan-2-one-carboxylate start->racemic_ester Chemical Synthesis enzyme Candida antarctica Lipase B (CAL-B) racemic_ester->enzyme Hydrolysis s_acid (S)-3-Aminoazepan-2-one (Hydrolyzed Product) enzyme->s_acid r_ester (R)-Ethyl 3-Aminoazepan-2-one-carboxylate (Unreacted Substrate) enzyme->r_ester methylation Chemical N-Methylation s_acid->methylation final_product This compound methylation->final_product

Caption: Chemoenzymatic workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Aminoazepan-2-one-carboxylate

This protocol describes the lipase-catalyzed hydrolysis of the racemic ester precursor. Candida antarctica lipase B (CAL-B) is highly recommended for its proven efficacy in resolving similar cyclic β-amino esters.

Materials:

  • Racemic ethyl 3-aminoazepan-2-one-carboxylate

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 2 M

Equipment:

  • Orbital shaker incubator

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • pH meter

  • Analytical balance

  • Chiral HPLC system for monitoring enantiomeric excess (ee)

Procedure:

  • To a 100 mL screw-capped flask, add racemic ethyl 3-aminoazepan-2-one-carboxylate (1.0 g, 5.0 mmol) and 50 mL of anhydrous tert-butyl methyl ether (t-BuOMe).

  • Add immobilized CAL-B (500 mg, 10% w/w of substrate).

  • Add deionized water (45 µL, 2.5 mmol, 0.5 equivalents).

  • Seal the flask and place it in an orbital shaker incubator at 45°C with shaking at 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours). Quench the reaction in the aliquot with a small amount of 2 M HCl, extract with ethyl acetate, and analyze the organic layer by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product, and the conversion rate.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with t-BuOMe, dried under vacuum, and stored for reuse.

  • Isolation of (R)-Ester: Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution (2 x 20 mL) to remove the (S)-amino acid. Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted (R)-ethyl 3-aminoazepan-2-one-carboxylate. Purify further by column chromatography if necessary (e.g., silica gel, ethyl acetate/hexane gradient).

  • Isolation of (S)-Amino Acid: Combine the aqueous layers from the extraction in step 7. Acidify the solution to pH 2-3 with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-aminoazepan-2-one.

Protocol 2: Chemical N-methylation of (S)-3-Aminoazepan-2-one

This protocol describes the N-methylation of the resolved (S)-3-aminoazepan-2-one to yield the final product.

Materials:

  • (S)-3-aminoazepan-2-one

  • Formaldehyde (37% solution in water)

  • Formic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (S)-3-aminoazepan-2-one (500 mg, 3.9 mmol) in formic acid (5 mL).

  • Add formaldehyde solution (0.63 mL, 7.8 mmol, 2 equivalents) dropwise while stirring.

  • Heat the reaction mixture to 100°C and maintain it at this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, with a suitable eluent system such as dichloromethane/methanol) to obtain pure this compound.

Data Presentation

The following tables present representative data for the enzymatic kinetic resolution of cyclic β-amino esters using Candida antarctica lipase B, which can be expected to be similar for the resolution of ethyl 3-aminoazepan-2-one-carboxylate.

Table 1: Screening of Lipases for the Hydrolysis of a Model Cyclic β-Amino Ester

EntryLipaseConversion (%)ee_s (%)ee_p (%)E-value
1Candida antarctica Lipase B (CAL-B)49>9998>200
2Pseudomonas cepacia Lipase (PSL)45928845
3Candida rugosa Lipase (CRL)30655515
4Porcine Pancreatic Lipase (PPL)153025<5

ee_s: enantiomeric excess of the unreacted substrate (ester). ee_p: enantiomeric excess of the product (acid). E-value: Enantiomeric ratio, a measure of the enzyme's selectivity.

Table 2: Effect of Solvent on the CAL-B Catalyzed Resolution

EntrySolventConversion (%)ee_s (%)ee_p (%)E-value
1tert-Butyl methyl ether (t-BuOMe)50>9998>200
2Diisopropyl ether (DIPE)489897180
3Toluene469593120
4Hexane42908560
5Tetrahydrofuran (THF)25605010

Table 3: Effect of Temperature on the CAL-B Catalyzed Resolution in t-BuOMe

EntryTemperature (°C)Conversion (%)ee_s (%)ee_p (%)E-value
130459694150
24550>9998>200
360519897185

Logical Relationships and Signaling Pathways

Diagram of the Lipase-Catalyzed Kinetic Resolution Mechanism

G racemic_ester Racemic Ester ((R)-Ester + (S)-Ester) s_ester (S)-Ester racemic_ester->s_ester r_ester (R)-Ester racemic_ester->r_ester calb CAL-B Active Site s_acid (S)-Acid calb->s_acid Hydrolysis s_ester->calb Fast Reaction r_ester->calb Slow or No Reaction unreacted_r_ester (R)-Ester (Unreacted) r_ester->unreacted_r_ester Remains

Caption: Enantioselective hydrolysis of a racemic ester catalyzed by CAL-B.

This document provides a comprehensive guide for the chemoenzymatic synthesis of this compound. The protocols and data are based on established principles of biocatalysis and organic synthesis and can be adapted and optimized for specific laboratory conditions and scales. For successful implementation, it is recommended to perform small-scale optimization experiments to fine-tune reaction parameters such as enzyme loading, temperature, and reaction time.

Application Notes: The Role of (S)-3-amino-1-methylazepan-2-one in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic lactam that holds potential as a versatile scaffold and building block in the design and synthesis of novel therapeutic agents. Its rigid, seven-membered ring structure, combined with the presence of a stereochemically defined amino group and a methyl-substituted amide, provides a unique three-dimensional framework for the development of drug candidates with specific pharmacological profiles. While extensive public-domain data on the direct biological activity of this compound is limited, its structural motifs suggest potential applications in the discovery of drugs targeting the central nervous system (CNS), particularly in the modulation of neurotransmitter systems such as dopamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
CAS Number 209983-96-0
Appearance Solid
Chirality (S)-enantiomer

Table 1: Physicochemical Properties of this compound.

Applications in Drug Discovery

The primary application of this compound in novel drug discovery appears to be as a key intermediate for the synthesis of more complex molecules. The amine functionality serves as a critical handle for derivatization, allowing for the introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).

Putative Therapeutic Targets: Dopamine Receptors

The azepan-2-one core is a feature found in some reported dopamine receptor modulators. The spatial arrangement of the amino group on the chiral center of this compound could be exploited to design ligands with selectivity for specific dopamine receptor subtypes (D1-like or D2-like families). Modulation of dopamine receptors is a key strategy in the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.

Protocols

Due to the lack of specific published studies detailing the biological evaluation of this compound or its direct derivatives, the following protocols are generalized methodologies for key experiments that would be essential in characterizing the pharmacological profile of novel compounds derived from this scaffold, particularly as potential dopamine receptor modulators.

Protocol 1: Synthesis of N-Substituted Derivatives of this compound

This protocol describes a general method for the acylation of the primary amine of this compound to generate a library of amide derivatives.

Materials:

  • This compound

  • A variety of carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add the carboxylic acid (1.1 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents).

  • Add the tertiary amine base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized derivatives for dopamine D2 receptors.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (commercially available)

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol or unlabeled Spiperone at a high concentration)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filter mats (GF/B or GF/C)

  • Cell harvester

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add the non-specific binding determinator instead of the test compound.

  • For determining total binding, add assay buffer instead of the test compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The binding affinities (Ki values) of a hypothetical series of derivatives could be summarized as shown in Table 2.

Compound IDR-group ModificationDopamine D2 Receptor Ki (nM)
Lead-01 Phenyl150
Lead-02 4-Chlorophenyl75
Lead-03 4-Methoxyphenyl200
Lead-04 2-Thienyl120

Table 2: Hypothetical Binding Affinities of N-Acyl Derivatives of this compound for the Dopamine D2 Receptor.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway for a dopamine D2 receptor antagonist derived from the scaffold and a typical experimental workflow for its evaluation.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Antagonist Novel Antagonist (Derivative of Scaffold) Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: Hypothetical signaling pathway of a dopamine D2 receptor antagonist.

G cluster_1 Drug Discovery Workflow Start Start: (S)-3-amino-1- methylazepan-2-one Synthesis Chemical Synthesis of Derivatives Start->Synthesis Binding In Vitro Receptor Binding Assays Synthesis->Binding Functional Functional Assays (e.g., cAMP) Binding->Functional SAR SAR Analysis Functional->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design End Preclinical Candidate Lead->End

Synthesis of (S)-3-amino-1-methylazepan-2-one Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel analogues of (S)-3-amino-1-methylazepan-2-one. This scaffold represents a valuable starting point for the development of new therapeutic agents, potentially targeting neurological and inflammatory disorders. The protocols outlined below focus on the derivatization of the 3-amino group to generate libraries of N-acyl and N-alkyl analogues for structure-activity relationship (SAR) studies.

Introduction

This compound is a chiral cyclic lactam that serves as a versatile building block in medicinal chemistry. Its rigid, seven-membered ring structure and the presence of a modifiable amino group make it an attractive scaffold for the design of novel bioactive molecules. Analogues of similar lactam-containing compounds have shown affinity for various biological targets, including dopamine receptors and enzymes such as Fatty Acid Amide Hydrolase (FAAH), suggesting a potential therapeutic utility for derivatives of this scaffold in treating conditions like psychosis, pain, and inflammation.[1][2]

The synthetic strategies detailed herein provide a foundation for researchers to generate a diverse library of analogues for screening and lead optimization.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes the synthesis of N-acyl analogues via the reaction of this compound with various acylating agents.

Materials:

  • This compound hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU) for carboxylic acids

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

For reactions involving carboxylic acids, pre-activate the carboxylic acid (1.1 eq) with a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq) in DMF for 30 minutes before adding the free-based this compound.

General Protocol for Reductive Amination to Synthesize N-Alkyl Analogues

This protocol outlines the synthesis of N-alkyl analogues via reductive amination of this compound with various aldehydes or ketones.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq) and stir for 10 minutes to generate the free amine.

  • Add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired N-alkyl analogue.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize hypothetical data for a small library of synthesized analogues.

Table 1: N-Acyl this compound Analogues

Compound IDR-Group (Acyl)Molecular FormulaMolecular Weight ( g/mol )Yield (%)
ANA-01 AcetylC₉H₁₆N₂O₂184.2485
ANA-02 BenzoylC₁₄H₁₈N₂O₂246.3178
ANA-03 4-ChlorobenzoylC₁₄H₁₇ClN₂O₂280.7575
ANA-04 CyclohexanecarbonylC₁₄H₂₄N₂O₂252.3582

Table 2: N-Alkyl this compound Analogues

Compound IDR-Group (Alkyl)Molecular FormulaMolecular Weight ( g/mol )Yield (%)
ANK-01 BenzylC₁₄H₂₀N₂O232.3270
ANK-02 4-FluorobenzylC₁₄H₁₉FN₂O250.3168
ANK-03 CyclohexylmethylC₁₄H₂₆N₂O238.3775
ANK-04 PropylC₁₀H₂₀N₂O184.2865

Potential Biological Targets and Signaling Pathways

Based on literature for structurally related compounds, analogues of this compound may exhibit activity at the following targets:

  • Dopamine D2 Receptors: Many CNS-active compounds containing a piperidine or related nitrogen-containing ring system show affinity for dopamine receptors.[1] Antagonism of the D2 receptor is a key mechanism for antipsychotic drugs.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has analgesic and anxiolytic effects.[2] Carbamate and urea-based inhibitors often feature cyclic amine scaffolds.

A plausible signaling pathway for a D2 receptor antagonist analogue is depicted below.

D2_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Analogue This compound Analogue (Antagonist) Analogue->D2R Blocks experimental_workflow Start Start: this compound Synthesis Analogue Synthesis (N-Acylation / N-Alkylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Biological Screening (e.g., Receptor Binding Assay) Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Synthesis Inactive Compounds (Further Derivatization) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Active Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design New Analogues

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of (S)-3-amino-1-methylazepan-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the cyclization of an L-lysine derivative followed by N-methylation.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step Incomplete reaction.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Ensure efficient removal of water if it is a byproduct of the cyclization.
Side reactions, such as polymerization.- Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - Optimize the choice of activating agent and base.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the temperature is not excessively high.
Low Enantiomeric Excess (ee) Racemization during the reaction.- Use milder reaction conditions (e.g., lower temperature, weaker base). - Screen different activating agents that are known to minimize racemization.
Formation of Impurities in N-methylation Step Over-methylation or methylation at other sites.- Use a stoichiometric amount of the methylating agent. - Control the reaction temperature carefully; lower temperatures may increase selectivity. - Choose a methylating agent with appropriate reactivity (e.g., methyl iodide, dimethyl sulfate).
Incomplete reaction.- Increase the amount of methylating agent slightly or extend the reaction time. - Ensure the base used is strong enough to deprotonate the lactam nitrogen.
Difficult Purification Co-elution of product with starting materials or byproducts.- Optimize the chromatography conditions (e.g., solvent system, gradient, column type). - Consider alternative purification methods such as crystallization or distillation if applicable.
Presence of closely related impurities.- Recrystallization may be effective in removing minor, structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the enantioselective synthesis of this compound?

A common and effective starting material is L-lysine, which provides the desired (S)-stereochemistry at the alpha-amino position, corresponding to the 3-position in the final lactam product.

Q2: Which methods can be used for the cyclization of the lysine derivative to form the lactam ring?

Several methods can be employed for the intramolecular cyclization to form the azepan-2-one ring. These include using coupling agents commonly used in peptide synthesis (e.g., DCC, EDC) or activating the carboxylic acid group (e.g., as an acid chloride or mixed anhydride) followed by treatment with a base to promote cyclization.

Q3: How can I N-methylate the 3-aminocaprolactam intermediate?

N-methylation can be achieved by treating the lactam with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride or potassium carbonate in an appropriate solvent (e.g., THF, DMF).

Q4: What are the critical parameters to control during the Beckmann rearrangement if that route is chosen?

The Beckmann rearrangement of a corresponding cyclohexanone oxime is a viable route to the caprolactam core.[1][2] Critical parameters include the choice of acid catalyst (e.g., sulfuric acid, PPA), reaction temperature, and ensuring the anti-periplanar migration of the desired group for stereochemical control.[1] However, achieving stereoselectivity at the 3-position via this route can be challenging.

Q5: Are there any enzymatic methods for the synthesis of chiral amino lactams?

Yes, enzymatic methods are a promising approach for stereoselective synthesis. For instance, engineered enzymes can catalyze intramolecular C-H amidation to form lactam rings with high enantioselectivity.[3][4][5] Dynamic kinetic resolution of racemic amino acid amides using enzymes is another established method for producing chiral amino acids that can be precursors to chiral lactams.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysine

This protocol outlines a potential route for the synthesis of the unmethylated precursor.

  • Protection of the epsilon-amino group of L-lysine: React L-lysine with a suitable protecting group (e.g., Boc anhydride) under basic conditions to selectively protect the ε-amino group.

  • Activation of the carboxylic acid: Convert the carboxylic acid of the Nε-protected lysine to an activated form, for example, by forming the methyl ester or using a coupling agent.

  • Cyclization: Induce intramolecular cyclization of the activated lysine derivative under high-dilution conditions using a suitable base to form the lactam ring.

  • Deprotection: Remove the protecting group from the 3-amino group to yield (S)-3-aminoazepan-2-one.

Protocol 2: N-methylation of (S)-3-aminoazepan-2-one
  • Deprotonation: Dissolve (S)-3-aminoazepan-2-one (with the 3-amino group protected) in a dry aprotic solvent (e.g., THF) under an inert atmosphere. Add a strong base, such as sodium hydride, portion-wise at 0°C.

  • Methylation: Add a methylating agent, such as methyl iodide, dropwise to the reaction mixture at 0°C and then allow the reaction to warm to room temperature.

  • Quenching and Work-up: Quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or other suitable methods.

  • Deprotection: Remove the protecting group from the 3-amino group.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start L-Lysine Protect ε-Amino Group Protection Start->Protect e.g., Boc Anhydride Activate Carboxylic Acid Activation Protect->Activate e.g., Esterification Cyclize Intramolecular Cyclization Activate->Cyclize High Dilution Deprotect_NH2 3-Amino Group Protection Cyclize->Deprotect_NH2 Intermediate A N_Methylate N-Methylation Deprotect_NH2->N_Methylate e.g., Methyl Iodide, NaH Final_Deprotect Final Deprotection N_Methylate->Final_Deprotect Intermediate B Product This compound Final_Deprotect->Product

Caption: Proposed synthetic workflow for this compound starting from L-lysine.

Troubleshooting_Yield cluster_troubleshooting Troubleshooting Low Yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Degradation Degradation? Low_Yield->Degradation Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp High_Dilution Use High Dilution Side_Reactions->High_Dilution Optimize_Reagents Optimize Reagents Side_Reactions->Optimize_Reagents Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere

Caption: Logical relationship for troubleshooting low reaction yield.

References

Technical Support Center: Purification of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-3-amino-1-methylazepan-2-one from a typical reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: After N-methylation of 3-amino-ε-caprolactam, I see multiple spots on my TLC plate. What are the likely impurities?

A1: The reaction mixture likely contains the following:

  • Unreacted (S)-3-amino-ε-caprolactam: The starting material for the N-methylation.

  • This compound: The desired product.

  • Over-methylated byproducts: Such as the quaternary ammonium salt if a strong methylating agent like methyl iodide was used in excess.

  • O-methylated isomer: Depending on the reaction conditions, methylation might occur on the lactam oxygen, forming an isomeric impurity.[1]

  • Reagents and byproducts: Residual methylating agent (e.g., methyl iodide), base (e.g., potassium carbonate), and their salts.

Q2: My primary purification by extraction is not giving a clean product. How can I improve this?

A2: Standard liquid-liquid extraction can be challenging due to the high water solubility of the product and starting material. Consider the following:

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amino group of your product and starting material, increasing their solubility in organic solvents.

  • Solvent Choice: Use a more polar organic solvent like dichloromethane (DCM) or a mixture of solvents to improve extraction efficiency.

  • Salting Out: Add a salt, such as sodium chloride or potassium carbonate, to the aqueous phase to decrease the solubility of the organic compounds and drive them into the organic layer.

  • Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus may provide better recovery.

Q3: I am attempting to purify by crystallization, but the product is not crystallizing or is precipitating as an oil. What can I do?

A3: Crystallization can be a powerful purification technique for chiral compounds.[2] If you are facing issues, consider the following troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Screen a variety of solvents with different polarities. Common solvent systems for amides and amines include ether-alkanol mixtures and ether-hydrocarbon mixtures.[2]

  • Purity of the Crude Material: Highly impure material may inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick column chromatography, to remove major impurities before attempting crystallization.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling often leads to the precipitation of impurities or oiling out.

  • Formation of a Salt: Consider converting the free base to a salt, such as the hydrochloride salt, which often has better crystalline properties.[3]

Q4: I am using column chromatography for purification, but the separation between the product and starting material is poor. How can I optimize the separation?

A4: Achieving good separation on a silica gel column requires careful optimization of the mobile phase.

  • Mobile Phase Polarity: The starting material, 3-amino-ε-caprolactam, is more polar than the N-methylated product. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, might be effective.

  • Adding a Base: The basic nature of the amino groups can cause tailing on silica gel. Adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the mobile phase can significantly improve peak shape.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reversed-phase (C18) column with an appropriate mobile phase.

Q5: How can I confirm the enantiomeric purity of my final product?

A5: The enantiomeric excess (ee) should be determined using a chiral analytical method.

  • Chiral HPLC: This is the most common method. Use a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak®) are often effective for separating enantiomers of chiral amines and lactams. The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol).

  • Chiral GC: After derivatization to a more volatile compound, chiral gas chromatography can also be used.

  • NMR with a Chiral Solvating Agent: In some cases, the enantiomers can be distinguished in the NMR spectrum by adding a chiral solvating agent.

Q6: I am concerned about racemization of the chiral center during purification. Is this likely, and how can I prevent it?

A6: The chiral center at the 3-position of the azepan-2-one ring is adjacent to a carbonyl group, which can make the α-proton susceptible to epimerization under certain conditions.

  • Avoid Harsh Basic or Acidic Conditions: Prolonged exposure to strong bases or acids, especially at elevated temperatures, can increase the risk of racemization. Use mild conditions whenever possible.

  • Temperature Control: Perform purification steps at the lowest practical temperature to minimize the rate of potential racemization.

  • Monitor Enantiomeric Purity: Check the enantiomeric excess at different stages of the purification process to identify any steps that may be causing racemization.

Frequently Asked Questions (FAQs)

Q: What is the expected composition of the crude reaction mixture after the synthesis of this compound?

A: Assuming the synthesis is via N-methylation of (S)-3-amino-ε-caprolactam, the crude mixture will typically contain the desired product, unreacted starting material, the methylating agent (e.g., methyl iodide), a base (e.g., potassium carbonate), and potentially small amounts of over-methylated or O-methylated byproducts.

Q: What are the recommended storage conditions for purified this compound?

A: As an amine, the compound can be sensitive to air and moisture. It is best stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to minimize degradation.

Q: Can I use reversed-phase HPLC for the purification?

A: Yes, reversed-phase HPLC can be a viable purification method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point. The pH of the mobile phase will be a critical parameter to optimize for retention and peak shape.

Q: Is it possible to purify the compound by distillation?

A: While some lactams can be purified by distillation, the relatively high boiling point and potential for thermal degradation of 3-amino-1-methylazepan-2-one may make this method challenging.[4] It is generally more suitable for removing low-boiling impurities or for large-scale industrial processes. For laboratory-scale purification, chromatography and crystallization are often preferred.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different purification methods. Actual results will vary depending on the specific reaction conditions and the scale of the experiment.

Purification MethodStarting Purity (by area %)Final Purity (by area %)Yield (%)Enantiomeric Excess (ee %)
Extraction 7080-8585-95>99
Crystallization 85>9860-80>99
Column Chromatography 70>9970-90>99

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 98:2 DCM:Methanol with 0.1% triethylamine).

  • Loading: Carefully add the dried crude material onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. The less polar N-methylated product should elute before the more polar starting material. The polarity of the mobile phase can be gradually increased (e.g., to 95:5 DCM:Methanol) to elute the starting material and other polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Chiral HPLC Analysis
  • Column: Chiral stationary phase column (e.g., Chiralpak® IA or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks. Calculate the enantiomeric excess based on the peak areas.

Visualizations

Purification_Workflow crude Crude Reaction Mixture (this compound, starting material, byproducts) extraction Liquid-Liquid Extraction (e.g., DCM/Water, pH > 10) crude->extraction conc_extract Concentrated Organic Extract extraction->conc_extract chromatography Silica Gel Column Chromatography (DCM/MeOH gradient + Triethylamine) conc_extract->chromatography pure_fractions Pure Fractions chromatography->pure_fractions crystallization Crystallization (e.g., from Ether/Hexane) pure_fractions->crystallization pure_product Pure this compound crystallization->pure_product analysis Purity and ee Analysis (Chiral HPLC, NMR) pure_product->analysis

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Synthesis of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (S)-3-amino-1-methylazepan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While various proprietary methods exist, common public domain approaches often involve a multi-step synthesis. A plausible route starts with the formation of the caprolactam ring, which can be achieved through methods like the Beckmann rearrangement of a corresponding cyclohexanone oxime.[1][2][3][4][5] This is followed by stereoselective amination at the C3 position and subsequent N-methylation of the lactam nitrogen. The specific reagents and conditions for these latter steps are crucial for achieving the desired (S)-stereochemistry and avoiding side products.

Q2: What are the critical parameters to control during the synthesis to minimize side product formation?

A2: Several parameters are critical. During the Beckmann rearrangement to form the lactam ring, strict control of temperature and the choice of acid catalyst are essential to prevent hydrolysis of the oxime starting material or the lactam product.[2][3] For the amination step, the choice of aminating agent and reaction conditions will dictate the stereoselectivity and prevent over-reaction. In the final N-methylation step, the selection of the methylating agent and base is important to avoid undesired side reactions. Throughout the synthesis, the purity of starting materials and solvents is paramount.

Q3: How can I confirm the stereochemical purity of my final product?

A3: The enantiomeric purity of this compound should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Other techniques such as chiral gas chromatography (after suitable derivatization) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or shift agent can also be employed.

Troubleshooting Guide

Issue 1: Low yield of the desired this compound
Possible Cause Suggested Action Analytical Method to Verify
Incomplete Beckmann rearrangementIncrease reaction time or temperature. Consider using a stronger acid catalyst, but be mindful of potential side reactions.[2][3]HPLC, GC-MS, or NMR to check for the presence of the starting oxime.
Hydrolysis of the lactam ringEnsure anhydrous conditions throughout the synthesis. Use a non-aqueous workup if possible.HPLC or LC-MS to detect the corresponding amino acid.
Poor stereoselectivity in the amination stepRe-evaluate the chiral catalyst or auxiliary used. Optimize the reaction temperature and solvent.Chiral HPLC to determine the enantiomeric excess.
Product loss during workup or purificationOptimize the extraction and purification protocols. Consider alternative purification methods like column chromatography with a different stationary phase or recrystallization from a different solvent system.TLC or HPLC analysis of all aqueous and organic layers and purification fractions.
Issue 2: Presence of significant impurities in the final product

The following table summarizes common side products, their potential causes, and suggested mitigation strategies.

Side Product Potential Cause Suggested Mitigation Strategy Analytical Method for Detection
Unreacted N-methylated caprolactamIncomplete amination reaction.Increase reaction time, temperature, or the amount of aminating agent.GC-MS, LC-MS, NMR
Di-aminated productReaction of the product with the aminating agent.Use a protecting group strategy for the amino group before N-methylation.LC-MS, NMR
(R)-3-amino-1-methylazepan-2-onePoor stereocontrol during amination.Optimize the chiral catalyst, auxiliary, or reaction conditions.Chiral HPLC
Oxime starting materialIncomplete Beckmann rearrangement.Increase reaction time or temperature of the rearrangement step.[2][3]GC-MS, NMR
Hydrolysis product (corresponding amino acid)Presence of water during the reaction or workup.Ensure strict anhydrous conditions.LC-MS, HPLC

Experimental Protocols

Protocol: Purification of this compound from N-methylated caprolactam impurity using Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate, followed by a small percentage of methanol or triethylamine to elute the more polar product. The less polar N-methylated caprolactam will elute first.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G cluster_0 Synthesis Pathway and Potential Side Products A Cyclohexanone Derivative B Oxime Formation A->B C Beckmann Rearrangement B->C D Caprolactam Derivative C->D SP1 Oxime Hydrolysis C->SP1 E Stereoselective Amination D->E F (S)-3-aminocaprolactam E->F SP2 Racemization E->SP2 G N-methylation F->G H This compound G->H SP3 Over-methylation G->SP3

Caption: Synthetic pathway for this compound highlighting key steps where side products can form.

G cluster_1 Troubleshooting Workflow Start Low Yield or Impure Product Analyze Analyze crude product (HPLC, GC-MS, NMR) Start->Analyze Identify Identify major impurities Analyze->Identify Pathway Review synthetic pathway for potential side reactions Identify->Pathway Purification Optimize purification protocol Identify->Purification Conditions Optimize reaction conditions (temp, time, reagents) Pathway->Conditions Conditions->Analyze Re-run reaction End Achieved desired purity and yield Conditions->End Purification->Analyze Re-purify Purification->End

Caption: A general workflow for troubleshooting issues encountered during the synthesis.

References

Technical Support Center: Enhancing Enantioselectivity in Chiral Azepanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral azepanones. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges and improve the enantioselectivity of your reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of chiral azepanones, particularly focusing on the popular (4+3) annulation reaction between donor-acceptor cyclopropanes and azadienes.

Low Enantioselectivity or Diastereoselectivity

Q1: My enantiomeric excess (ee) is consistently low when using the Cu(OTf)₂/(S)-CyTox catalytic system. What are the potential causes and solutions?

A1: Low enantioselectivity in this copper-catalyzed reaction can stem from several factors. Here is a systematic troubleshooting approach:

  • Ligand Purity and Loading: The chiral trisoxazoline (Tox) ligand, such as (S)-CyTox, is critical for stereoinduction. Ensure the ligand is of high purity and that the correct loading is used. Small deviations can lead to a significant drop in ee.

  • Catalyst Pre-formation: The formation of the active chiral catalyst is crucial. It is recommended to stir the Cu(OTf)₂ and the (S)-CyTox ligand together in the solvent for a period before adding the substrates to allow for the formation of the active complex.

  • Solvent and Temperature: Enantioselectivity can be highly sensitive to the solvent and temperature. Chlorobenzene has been shown to provide high enantiomeric excess. If you are using other solvents, consider screening alternatives. Temperature also plays a key role; running the reaction at room temperature is a good starting point, but optimization may be required.

  • Substrate Quality: Impurities in either the donor-acceptor cyclopropane or the azadiene can interfere with the catalyst, leading to lower ee. Ensure your starting materials are of high purity.

  • Moisture and Air Sensitivity: While the reaction is generally tolerant, excessive moisture can affect the Lewis acidity of the copper catalyst and impact the outcome. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is good practice.

Q2: I am observing poor diastereoselectivity in the Yb(OTf)₃-catalyzed synthesis of my azepanone. How can I improve this?

A2: Poor diastereoselectivity in the ytterbium-catalyzed reaction is often related to the stability of the intermediates and the reaction conditions.

  • Catalyst Choice: Yb(OTf)₃ is generally effective for achieving high diastereoselectivity. However, if you are facing issues, ensure the catalyst is anhydrous and of high quality.

  • Reaction Time and Temperature: Allowing the reaction to proceed to completion is important. Monitor the reaction by TLC or another appropriate method. Running the reaction at room temperature is standard, but some substrates may benefit from cooling to 0 °C to improve selectivity.

  • Substrate Structure: The electronic nature of the substituents on both the cyclopropane and the azadiene can influence the diastereoselectivity. Electron-rich donor groups on the cyclopropane generally lead to higher selectivity.

Poor Yield and Reproducibility

Q3: My reaction yields are low and not reproducible. What are the common reasons for this?

A3: Low and inconsistent yields can be frustrating. Here are some common culprits and their solutions:

  • Stability of Reactants and Products: Some azadienes and the resulting N,O acetal-containing azepanones can be unstable under acidic conditions, leading to hydrolysis or isomerization.[1] Using more stable azadienes, such as those with a phenyl substituent instead of an alkoxy group, can improve reproducibility.

  • Catalyst Activity: Ensure your Lewis acid catalyst (Yb(OTf)₃ or Cu(OTf)₂) has not been deactivated by exposure to moisture or other impurities.

  • Reaction Scale: Sometimes, reactions behave differently at different scales. If you are scaling up, you may need to re-optimize conditions such as stirring rate and heat dissipation. A successful scale-up to 1.0 mmol with an increase in yield has been reported for certain substrates.[2]

  • Purity of Starting Materials: As with selectivity issues, the purity of your cyclopropane and azadiene is paramount for achieving consistent yields.

Side Reactions and Impurities

Q4: I am observing significant side products in my reaction mixture. What are the likely side reactions?

A4: The formation of side products can complicate purification and reduce your yield of the desired chiral azepanone.

  • Hydrolysis: As mentioned, if your substrates or products are sensitive to acid and trace amounts of water are present, hydrolysis can be a significant side reaction.

  • Homocoupling: In some copper-catalyzed reactions, oxidative homocoupling of substrates can occur as a side reaction.

  • Decomposition: Certain donor-acceptor cyclopropanes may be prone to decomposition under the reaction conditions, especially if there are highly sensitive functional groups present.

Data on Enantioselective Azepanone Synthesis

The following tables summarize quantitative data from key experiments in the enantioselective synthesis of chiral azepanones.

Table 1: Optimization of the Enantioselective (4+3) Annulation

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)d.r.ee (%)
1Cu(OTf)₂ (10)(S)-CyTox (12)Toluene/DCM (3:2)RT65>95:598:2
2Cu(OTf)₂ (10)rac-Box L1Toluene/DCM (3:2)RT60>95:5N/A
3Cu(OTf)₂ (10)Bisoxazoline L3Toluene/DCM (3:2)RT55>95:585:15
4Cu(OTf)₂ (10)Diethyl substituted L4ChlorobenzeneRTN/AN/A98:2

Data adapted from Nicolai, S., & Waser, J. (2022). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition, 61(36), e202209006.[1][2]

Experimental Protocols

General Protocol for Enantioselective Synthesis of Azepanones using Cu(OTf)₂/(S)-CyTox

This protocol is a general guideline for the copper-catalyzed enantioselective (4+3) annulation of donor-acceptor cyclopropanes with azadienes.

Materials:

  • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

  • (S)-CyTox (or other suitable chiral trisoxazoline ligand)

  • Donor-acceptor cyclopropane

  • Azadiene

  • Anhydrous solvent (e.g., Toluene/DCM mixture or Chlorobenzene)

  • Molecular sieves (3 Å), activated

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In an oven-dried flask under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral ligand (e.g., (S)-CyTox, 12 mol%). Add activated 3 Å molecular sieves.

  • Solvent Addition: Add the anhydrous solvent mixture (e.g., Toluene/DCM, 3:2) to the flask.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: In a separate flask, dissolve the donor-acceptor cyclopropane (1.0 eq) and the azadiene (1.2 eq) in the anhydrous solvent.

  • Reaction Initiation: Add the substrate solution to the catalyst mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated solution of NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee) of the purified product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

G Troubleshooting Low Enantioselectivity start Low ee Observed check_ligand Check Ligand Purity and Loading start->check_ligand check_catalyst Review Catalyst Pre-formation start->check_catalyst check_conditions Evaluate Reaction Conditions (Solvent, Temp.) start->check_conditions check_substrates Assess Substrate Purity start->check_substrates check_atmosphere Ensure Inert Atmosphere start->check_atmosphere solution_ligand Use High Purity Ligand at Correct Stoichiometry check_ligand->solution_ligand solution_catalyst Stir Catalyst and Ligand Before Substrate Addition check_catalyst->solution_catalyst solution_conditions Screen Solvents (e.g., Chlorobenzene) and Optimize Temperature check_conditions->solution_conditions solution_substrates Purify Starting Materials check_substrates->solution_substrates solution_atmosphere Use Dry Solvents and Inert Gas check_atmosphere->solution_atmosphere G Experimental Workflow A 1. Catalyst Preparation (Cu(OTf)2 + Ligand + Mol. Sieves) B 2. Add Anhydrous Solvent A->B C 3. Stir for Complex Formation (30-60 min) B->C E 5. Add Substrates to Catalyst C->E D 4. Prepare Substrate Solution (Cyclopropane + Azadiene in Solvent) D->E F 6. Reaction at Room Temperature (Monitor by TLC) E->F G 7. Quench and Work-up F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, Chiral HPLC) H->I

References

troubleshooting guide for Staudinger cycloaddition of azepanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Staudinger cycloaddition. While the classical Staudinger reaction is a [2+2] cycloaddition for the synthesis of β-lactams (four-membered rings), this guide addresses common issues that may arise during this process. For the synthesis of seven-membered azepanones, alternative cycloaddition strategies such as [5+2] or [4+3] cycloadditions are typically employed.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger cycloaddition?

The Staudinger cycloaddition is a chemical reaction that forms a β-lactam through the [2+2] cycloaddition of a ketene and an imine.[1][2][3] Discovered by Hermann Staudinger in 1907, this reaction has become a cornerstone in the synthesis of β-lactam antibiotics.[1]

Q2: What is the underlying mechanism of the Staudinger cycloaddition?

The reaction proceeds through a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen on the central carbon of the ketene, which generates a zwitterionic intermediate.[1][2] This is followed by an intramolecular ring closure to form the β-lactam ring.[1][2]

Q3: What are the common side reactions associated with this cycloaddition?

Common side reactions include the formation of enamines from the zwitterionic intermediate, polymerization of the ketene, and the formation of undesired stereoisomers. The stability of the zwitterionic intermediate plays a crucial role in determining the product distribution.

Q4: How can I control the stereochemistry of the final β-lactam product?

The stereochemistry of the β-lactam is influenced by several factors, including the geometry of the imine, the substituents on both the ketene and the imine, and the reaction temperature. Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1] Electron-donating groups on the ketene generally favor cis products, while electron-withdrawing groups favor trans products.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the Staudinger cycloaddition for β-lactam synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ketene Instability: Ketenes are highly reactive and can polymerize if not trapped quickly by the imine.• Generate the ketene in situ at low temperatures. • Ensure the imine is present in the reaction mixture before ketene generation. • Use a less reactive ketene precursor if possible.
2. Unreactive Imine: Steric hindrance or electron-withdrawing groups on the imine can reduce its nucleophilicity.• Use a more electron-rich imine. • Increase the reaction temperature, but monitor for side reactions. • Consider using a Lewis acid catalyst to activate the imine.
3. Impure Reagents or Solvents: Moisture or other impurities can quench the ketene or react with the intermediate.• Use freshly distilled, anhydrous solvents. • Purify all reagents before use.
Formation of Side Products 1. Enamine Formation: The zwitterionic intermediate can protonate to form an enamine instead of cyclizing.• Use a non-protic solvent. • Ensure the reaction is run under strictly anhydrous conditions.
2. Ketene Dimerization/Polymerization: Excess ketene can react with itself.• Add the ketene precursor slowly to the imine solution to maintain a low concentration of free ketene. • Use a more reactive imine to trap the ketene as it is formed.
Poor Stereoselectivity 1. Isomerization of Imine or Zwitterionic Intermediate: The stereochemical outcome is dependent on the relative rates of cyclization and isomerization.• Optimize the reaction temperature; lower temperatures often favor the kinetic product. • The choice of solvent can influence the lifetime and conformation of the zwitterionic intermediate. • Modify the electronic properties of the substituents on the ketene and imine to influence the rate of ring closure.[2]
2. Incorrect Imine Geometry: The starting imine may be a mixture of (E) and (Z) isomers.• Purify the imine to obtain a single isomer before starting the reaction. • Characterize the imine geometry using techniques like NMR.

Experimental Protocols

General Protocol for the Synthesis of a β-Lactam via Staudinger Cycloaddition

This protocol describes the in situ generation of a ketene from an acyl chloride and its subsequent reaction with an imine.

Materials:

  • Acyl chloride (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the imine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the acyl chloride and triethylamine in anhydrous DCM.

  • Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.

Visualizations

Staudinger Cycloaddition Mechanism

Staudinger_Mechanism reagents Ketene + Imine zwitterion Zwitterionic Intermediate reagents->zwitterion Nucleophilic Attack blactam β-Lactam zwitterion->blactam Ring Closure

Caption: The two-step mechanism of the Staudinger cycloaddition.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low or No Product Yield check_ketene Is the ketene stable under reaction conditions? start->check_ketene check_imine Is the imine sufficiently reactive? check_ketene->check_imine No solution_ketene Generate ketene in situ at low temp. Use more reactive imine. check_ketene->solution_ketene Yes check_reagents Are reagents and solvents pure and anhydrous? check_imine->check_reagents No solution_imine Use more electron-rich imine. Increase temperature. Use Lewis acid catalyst. check_imine->solution_imine Yes solution_reagents Purify reagents. Use anhydrous solvents. check_reagents->solution_reagents Yes end Improved Yield check_reagents->end No solution_ketene->end solution_imine->end solution_reagents->end

Caption: A logical workflow for troubleshooting low product yield.

References

how to prevent racemization of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the racemization of (S)-3-amino-1-methylazepan-2-one. Maintaining the stereochemical integrity of this chiral compound is critical for its efficacy and safety in pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, like the (S)-enantiomer, converts into a mixture containing equal amounts of both its (S) and (R) forms, known as a racemate.[1][2] This is a significant concern because enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties.[3] For this compound, racemization would lead to a loss of biological activity and the potential introduction of an undesired enantiomer with different effects.

Q2: What is the primary chemical mechanism causing racemization in this molecule?

A2: The primary mechanism is the deprotonation of the chiral carbon atom located at the 3-position (alpha to the carbonyl group). This deprotonation, typically catalyzed by a base, forms a planar, achiral enolate intermediate.[1][4] Reprotonation of this intermediate can occur from either face of the planar structure with nearly equal probability, leading to the formation of both the (S) and (R) enantiomers and, ultimately, a racemic mixture.[2] Acid-catalyzed enolization can also promote racemization.[3]

Q3: How can I prevent racemization during storage?

A3: To ensure the long-term stability of this compound, proper storage is crucial. The compound is typically supplied as a hydrochloride salt, which increases its stability.[5] Key storage recommendations include:

  • Temperature: Store at low temperatures, such as 4°C, as recommended by suppliers.[5] Elevated temperatures accelerate the rate of racemization.[4]

  • pH: Maintain a neutral or slightly acidic pH environment. Avoid exposure to basic conditions which can readily abstract the alpha-proton.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.

  • Solvent: If stored in solution, use aprotic, non-polar solvents. Protic solvents can facilitate proton transfer, potentially increasing the rate of racemization.

Q4: What precautions should I take during experimental use to maintain enantiomeric purity?

A4: During experimental procedures, the risk of racemization increases. Consider the following precautions:

  • Reagent Selection: Avoid strong bases. If a base is required, use a non-nucleophilic, sterically hindered base and the mildest conditions possible. Be aware that even some buffer systems can be sufficiently basic to cause racemization over time.[4]

  • Temperature Control: Perform reactions at the lowest feasible temperature. Use ice baths or other cooling methods to minimize thermal effects.

  • Reaction Time: Keep reaction and work-up times as short as possible to limit the compound's exposure to potentially destabilizing conditions.

  • Solvent Choice: Use aprotic solvents whenever possible. If a protic solvent is necessary, choose one with lower polarity and dielectric constant.

Q5: I suspect my sample has racemized. How can I determine its enantiomeric purity?

A5: Several analytical techniques can accurately quantify the enantiomeric excess (ee) of your sample. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used method for separating and quantifying enantiomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which are distinguishable by NMR, or by using a chiral solvating agent to induce chemical shift differences between the enantiomers.[7][8][9]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for high-throughput screening to determine enantiomeric excess.[10]

Troubleshooting Guide: Loss of Enantiomeric Purity

If you observe a decrease in the enantiomeric excess (ee) of your this compound sample, consult the following guide to identify and resolve the issue.

Table 1: Potential Causes of Racemization
Potential Cause Experimental Step Plausible Mechanism
Exposure to Basic pH (>8) Reaction, work-up, or purification (e.g., liquid-liquid extraction with NaHCO₃ or Na₂CO₃)Base-catalyzed deprotonation at the C3 chiral center, leading to an achiral enolate intermediate.[2][4]
High Temperature (>40°C) Reaction, solvent removal (rotary evaporation), or prolonged storage at room temperatureProvides the necessary activation energy for the enolization process.[4]
Exposure to Strong Acid (pH <2) Salt formation/cleavage, acidic work-up, or purificationAcid-catalyzed enolization via protonation of the carbonyl oxygen.[3]
Incompatible Solvent Dissolving the compound for reaction or analysisProtic solvents (e.g., methanol, ethanol) can facilitate proton transfer, accelerating enolization.
Presence of Metal Catalysts Certain synthetic steps (e.g., hydrogenation/dehydrogenation)Transition metals can sometimes catalyze racemization of chiral amines through imine intermediates.[11]
Table 2: Recommended Solutions and Preventive Actions
Solution Detailed Action
Strict pH Control Use buffered solutions to maintain pH between 4 and 7. For basic extractions, use milder bases (e.g., dilute phosphate buffer at pH 7.5-8) for the shortest possible time and at low temperatures.
Temperature Management Conduct all reactions and manipulations at or below room temperature whenever possible. Use a water bath for rotary evaporation at reduced pressure to keep the temperature low.
Judicious Use of Acids If strong acid is required, minimize exposure time and maintain low temperatures. Consider using weaker organic acids (e.g., acetic acid) where appropriate.
Select Appropriate Solvents Prioritize aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. If a protic solvent is unavoidable, ensure the temperature is kept low.
Avoid Incompatible Reagents Screen catalysts and reagents for their potential to induce racemization. If a transition metal catalyst is necessary for a different part of the molecule, ensure the conditions do not favor amine racemization.

Experimental Protocols

Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general methodology for determining the enantiomeric purity of this compound. The specific column and mobile phase may require optimization.

1. Principle Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient, diastereomeric complexes with differing stabilities. The differential interaction leads to different retention times, allowing for quantification.

2. Materials and Instrumentation

  • Compound: this compound (and racemic standard, if available)

  • HPLC System: With UV detector

  • Chiral Column: e.g., CHIRALPAK® series (amylose or cellulose-based) or equivalent

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA)

3. Experimental Procedure

  • Mobile Phase Preparation:

    • Prepare a mixture of Hexane and a polar modifier like IPA or EtOH (e.g., 90:10 v/v).

    • Add a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase (e.g., 0.1%) to improve peak shape and resolution for the amine.

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexane/IPA/DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject a racemic standard to identify the retention times of the (S) and (R) enantiomers.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Visualizations

racemization_mechanism cluster_S (S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_R (R)-Enantiomer S_enantiomer This compound enolate Planar Enolate (Loss of Chirality) S_enantiomer->enolate Deprotonation (+ Base, - H⁺) enolate->S_enantiomer Reprotonation R_enantiomer (R)-3-amino-1-methylazepan-2-one enolate->R_enantiomer Reprotonation

troubleshooting_workflow start_node start_node check_storage 1. Review Storage Conditions (Temp, Solvent, Duration) start_node->check_storage First step analyze_ee 2. Analyze Enantiomeric Excess (ee) (e.g., Chiral HPLC) check_storage->analyze_ee is_ee_ok Is ee acceptable (e.g., >99%)? analyze_ee->is_ee_ok end_node end_node is_ee_ok->end_node Yes review_protocol 3. Review Experimental Protocol (pH, Temp, Reagents, Time) is_ee_ok->review_protocol No identify_cause 4. Identify Potential Cause (Consult Troubleshooting Table) review_protocol->identify_cause implement_changes 5. Implement Corrective Actions (e.g., Lower Temp, Change Solvent) identify_cause->implement_changes implement_changes->analyze_ee Re-analyze sample

References

resolving impurities in (S)-3-amino-1-methylazepan-2-one samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-3-amino-1-methylazepan-2-one

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to sample impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

Impurities in active pharmaceutical ingredients (APIs) and intermediates like this compound are typically categorized into three main types as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents. For this specific chiral compound, impurities can be further classified as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.

  • Chiral Impurities: The most significant impurity in this category is the undesired (R)-enantiomer of 3-amino-1-methylazepan-2-one. Since enantiomers can have different pharmacological and toxicological profiles, controlling chiral purity is critical.

  • Degradation Products: These arise from the breakdown of the final compound during manufacturing, storage, or handling. For a lactam like this, a potential degradant is the ring-opened hydrolysis product.

  • Reagents, Ligands, and Catalysts: Chemicals used during the synthesis that are not completely removed.

Q2: Which analytical techniques are best for detecting and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for identifying and quantifying organic impurities. A well-developed, stability-indicating HPLC method is crucial.

  • Chiral HPLC: To determine the enantiomeric purity and quantify the undesired (R)-enantiomer, HPLC with a specialized Chiral Stationary Phase (CSP) is the gold standard.

  • Gas Chromatography (GC): GC is primarily used to identify and quantify volatile organic impurities and residual solvents.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to determine the molecular weight and structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities that have been isolated.

Q3: What are the acceptable limits for impurities in a pharmaceutical intermediate?

Acceptable limits for impurities are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For drug substances, the ICH Q3A(R2) guideline specifies reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. Typically, for unknown impurities, the identification threshold is often around 0.10%. The undesired enantiomer is treated as an impurity, and its limit is a critical quality attribute that must be defined and controlled.

Q4: How can I improve the chemical purity of my sample?

Several standard laboratory techniques can be employed to purify this compound:

  • Recrystallization: This is an effective method for removing impurities that have different solubility profiles from the desired compound. By carefully selecting a solvent or solvent system, the target compound can be selectively crystallized, leaving impurities behind in the mother liquor.

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating compounds based on polarity, allowing for the isolation of the desired product from both more and less polar impurities.

  • Distillation: If the compound is a volatile liquid or solid that can be sublimated, distillation or sublimation can be effective for removing non-volatile impurities.

  • Filtration: This simple technique can remove insoluble particulate matter or catalysts from a solution of the compound.

Q5: My sample has a low enantiomeric excess (ee). What is the best way to improve its chiral purity?

Improving chiral purity requires enantioselective techniques:

  • Preparative Chiral Chromatography: This is the most direct method for separating enantiomers. While effective, it can be costly and time-consuming for large quantities. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than traditional preparative HPLC for chiral separations.

  • Diastereomeric Recrystallization: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the desired enantiomer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Actions & Troubleshooting Steps
An unexpected peak appears in the HPLC chromatogram. 1. Contamination from glassware, solvent, or reagents.2. A new process-related impurity or by-product.3. Degradation of the sample.1. Verify System Integrity: Run a blank (mobile phase injection) to check for system peaks.2. Spike with Standards: If suspected impurities (e.g., starting materials) are available, spike the sample to see if the peak intensity increases.3. LC-MS Analysis: Perform LC-MS to obtain the mass of the impurity, which provides a crucial clue to its identity. 4. Forced Degradation: Subject the sample to stress conditions (acid, base, heat, light) to see if the peak intensity increases, which would suggest it is a degradation product.
The chiral HPLC analysis shows the presence of the undesired (R)-enantiomer above the acceptable limit. 1. Incomplete resolution in a previous chiral separation step.2. Racemization of the product during synthesis or workup (e.g., under harsh pH or high temperature).1. Optimize Chiral Separation: Re-evaluate the preparative chiral separation method (column, mobile phase, temperature) for better resolution.2. Diastereomeric Recrystallization: If chromatography is not feasible, attempt a classical resolution using a suitable chiral acid or base.3. Review Reaction Conditions: Analyze the synthetic and purification steps to identify any conditions that could cause racemization and modify them (e.g., lower temperature, use non-basic conditions).
NMR spectrum shows broad peaks or signals that cannot be assigned to the product. 1. Presence of paramagnetic impurities (e.g., residual metal catalysts).2. Sample has poor solubility in the NMR solvent.3. Multiple impurities are present, leading to a complex, overlapping spectrum.1. Remove Metal Impurities: Pass a solution of the compound through a small plug of silica gel or activated carbon.2. Optimize NMR Sample Prep: Test different deuterated solvents or increase the sample temperature to improve solubility and peak shape.3. Purify the Sample: Use column chromatography or preparative HPLC to isolate the main compound before re-acquiring the NMR spectrum.
The material is an oil or gum when it is expected to be a solid. 1. Presence of residual solvent.2. The compound is "oiling out" during crystallization instead of forming crystals.3. The sample is an amorphous solid rather than crystalline.1. Remove Solvents: Dry the sample under high vacuum for an extended period, possibly with gentle heating.2. Optimize Crystallization: Try different solvents, lower the crystallization temperature, or use a seed crystal to induce proper crystal formation.3. Trituration: Add a non-solvent to the oil and stir vigorously. This can sometimes induce solidification or precipitate the pure solid.

Quantitative Data Summary

The following tables summarize key information regarding potential impurities and purification techniques.

Table 1: Common Potential Impurities in this compound

Impurity Name/TypePotential SourcePrimary Analytical MethodTypical Reporting Threshold (ICH)
(R)-3-amino-1-methylazepan-2-oneChiral ImpurityChiral HPLCTo be defined as a critical quality attribute
Starting Materials (e.g., protected amino acids, cyclization precursors)Process-RelatedHPLC, GC≤ 0.15% (for known impurities)
Synthetic By-products (e.g., dimers, isomers)Process-RelatedHPLC, LC-MS≤ 0.10% (for unknown impurities)
(S)-3-amino-1-methylheptanedioic acidDegradant (Hydrolysis Product)HPLC, LC-MS≤ 0.10% (for unknown degradants)
Residual Solvents (e.g., Toluene, Methanol, Dichloromethane)Process-RelatedGC (Headspace)Varies by solvent toxicity class (ICH Q3C)
Inorganic Salts / ReagentsProcess-Related, InorganicIon Chromatography, ICP-MSVaries by substance

Table 2: Comparison of Common Purification Techniques

TechniqueSelectivityTypical ScaleProsCons
Recrystallization Good (for impurities with different solubilities)mg to multi-kgCost-effective, scalable, can yield high-purity crystalline material.Finding a suitable solvent can be difficult; potential for product loss in mother liquor.
Silica Gel Chromatography High (based on polarity)mg to kgHighly versatile, good for separating complex mixtures.Can be labor-intensive, requires large solvent volumes, potential for product degradation on silica.
Preparative HPLC Very High (based on retention)mg to gExcellent separation power for closely related impurities.Expensive, limited throughput, requires significant solvent usage.
Preparative Chiral SFC Excellent (for enantiomers)mg to kgFaster than HPLC, uses less organic solvent (CO2-based), environmentally friendly.Requires specialized high-pressure equipment.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

  • Objective: To determine the chemical purity of this compound and quantify related organic impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination

  • Objective: To separate and quantify the (S) and (R) enantiomers of 3-amino-1-methylazepan-2-one.

  • Column: Chiral Stationary Phase (CSP) column, typically polysaccharide-based (e.g., Amylose or Cellulose derivatives). A common starting point is a Chiralpak® IA or similar column.

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol with a small amount of a basic modifier (e.g., 80:20 n-Hexane:Ethanol + 0.1% Diethylamine). Note: The optimal mobile phase must be determined experimentally.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 3: Benchtop Recrystallization for Purification

  • Objective: To purify a solid sample of this compound hydrochloride by removing soluble impurities.

  • Procedure:

    • Place the impure solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask.

    • Select a suitable solvent (e.g., isopropanol, ethanol/water mixture). The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Add the solvent portion-wise to the flask while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.

    • For maximum yield, cool the flask further in an ice bath for 30-60 minutes.

    • Collect the purified crystals by vacuum filtration, using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Visualized Workflows

The following diagrams illustrate logical workflows for common troubleshooting scenarios.

Impurity_Identification start Unknown Peak Detected in HPLC check_blank Run Blank Injection start->check_blank is_system_peak Is it a System Peak? check_blank->is_system_peak spike Spike with Known Starting Materials / Intermediates is_system_peak->spike No end_system Ignore Peak (System/Blank Related) is_system_peak->end_system Yes is_known Does Peak Co-elute? spike->is_known lcms Perform LC-MS Analysis to Determine Mass is_known->lcms No end_known Impurity Identified (Process-Related) is_known->end_known Yes propose_structure Propose Structure (Mass + Synthesis Path) lcms->propose_structure forced_degradation Perform Forced Degradation Study forced_degradation->propose_structure isolate Isolate Impurity (Prep HPLC / SFC) propose_structure->isolate nmr Characterize by NMR isolate->nmr end_unknown Impurity Structure Confirmed nmr->end_unknown

Caption: Workflow for the Identification of an Unknown Impurity.

Chiral_Purity_Improvement start Chiral Purity Below Specification scale What is the Required Scale of Material? start->scale small_scale Small Scale (< 10 g) scale->small_scale Analytical / R&D large_scale Large Scale (> 10 g) scale->large_scale Process / Pilot prep_chrom Use Preparative Chiral HPLC or SFC small_scale->prep_chrom diastereomer Develop Diastereomeric Salt Resolution large_scale->diastereomer end_chrom Material Purified prep_chrom->end_chrom screen_csa Screen Chiral Resolving Agents diastereomer->screen_csa optimize_cryst Optimize Crystallization Solvent and Conditions screen_csa->optimize_cryst cleave Cleave Diastereomeric Salt to Recover Enantiomer optimize_cryst->cleave end_cryst Material Purified cleave->end_cryst

Caption: Decision Tree for Improving Chiral Purity.

reaction condition optimization for N-methylation of 3-aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the N-methylation of 3-aminoazepan-2-one. Given the limited specific literature on this particular substrate, the information presented is based on established principles of N-methylation of primary amines and lactams.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 3-aminoazepan-2-one, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low Reactivity of Methylating Agent: The chosen methylating agent may not be potent enough. 2. Inappropriate Base: The base may not be strong enough to deprotonate the amine. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed. 4. Catalyst Inactivity: If using a catalytic method, the catalyst may be poisoned or not activated.1. Switch to a more reactive methylating agent: Consider using methyl iodide or dimethyl sulfate instead of less reactive options. 2. Use a stronger base: If using carbonate bases, consider switching to a hydride (e.g., NaH) or an alkoxide (e.g., KOt-Bu). 3. Increase the reaction temperature: Gradually increase the temperature, monitoring for decomposition. 4. Activate or change the catalyst: Ensure anhydrous and anaerobic conditions if the catalyst is air- or moisture-sensitive. Consider screening different catalysts.[1][2][3]
Over-methylation (Formation of Quaternary Ammonium Salt) 1. Excess Methylating Agent: Using a large excess of the methylating agent can drive the reaction to completion. 2. High Reactivity of the Secondary Amine: The product, N-methyl-3-aminoazepan-2-one, can be more nucleophilic than the starting material.1. Use stoichiometric amounts of the methylating agent: Carefully control the stoichiometry, adding the methylating agent dropwise. 2. Use a bulky protecting group: Temporarily protect the primary amine to allow for mono-methylation, followed by deprotection.[4]
Side Reactions (e.g., O-methylation of the lactam) 1. Harsh Reaction Conditions: High temperatures and strong bases can promote competing reactions.1. Use milder reaction conditions: Opt for lower temperatures and weaker bases where possible. 2. Choose a more selective methylating agent: Some methylating agents have a higher affinity for N-alkylation over O-alkylation.
Poor Selectivity (Methylation at the lactam nitrogen) 1. Strongly Basic Conditions: Strong bases can deprotonate the lactam nitrogen, making it susceptible to methylation.1. Use a non-nucleophilic base: Consider bases like DBU or proton sponges. 2. Protect the primary amine: A protecting group strategy can ensure selective methylation at the desired position.
Difficult Product Isolation 1. Product is highly polar/water-soluble. 2. Formation of emulsions during workup. 1. Use alternative purification methods: Consider ion-exchange chromatography or crystallization. 2. Modify the workup procedure: Brine washes or filtration through celite can help break emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of a primary amine in the presence of a lactam?

A1: The most common methods include:

  • Reductive Amination: This involves reacting the amine with formaldehyde in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride. It is often a mild and selective method.[5]

  • Direct Alkylation with a Methylating Agent: Using reagents such as methyl iodide, dimethyl sulfate, or methyl triflate with a suitable base. Careful control of stoichiometry is crucial to avoid over-methylation.

  • Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde to achieve methylation. It is typically effective for primary and secondary amines.[5]

  • Catalytic Methylation: Using methanol as a C1 source in the presence of a transition metal catalyst (e.g., based on Ruthenium or Iridium) is a more modern and sustainable approach.[1][2]

Q2: How can I avoid the formation of the di-methylated product?

A2: To favor mono-methylation and avoid the formation of the di-methylated product, you can:

  • Use a 1:1 stoichiometry of the amine to the methylating agent.

  • Slowly add the methylating agent to the reaction mixture.

  • Use a protecting group strategy. For instance, protect the primary amine with a group like Boc (tert-butyloxycarbonyl), perform the methylation on the resulting secondary amine, and then deprotect.

Q3: What is a good starting point for reaction conditions?

A3: A good starting point for the N-methylation of 3-aminoazepan-2-one would be reductive amination due to its typically mild conditions and good selectivity for the more nucleophilic primary amine. A sample protocol is provided below.

Q4: Can the lactam nitrogen be methylated?

A4: Yes, under certain conditions, the lactam nitrogen can be deprotonated and subsequently methylated. This is more likely to occur with strong bases and high temperatures. To avoid this, using milder bases and protecting the primary amine are effective strategies.

Experimental Protocols

Protocol 1: Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride
  • Dissolve 3-aminoazepan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde (1.1 eq, 37% in water) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Direct Alkylation using Methyl Iodide and Potassium Carbonate
  • Suspend 3-aminoazepan-2-one (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.05 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-aminoazepan-2-one 3-aminoazepan-2-one N-methyl-3-aminoazepan-2-one N-methyl-3-aminoazepan-2-one 3-aminoazepan-2-one->N-methyl-3-aminoazepan-2-one Reaction Methylating Agent Methylating Agent Base / Catalyst Base / Catalyst

Caption: General reaction pathway for the N-methylation of 3-aminoazepan-2-one.

Workflow start Define Reaction: N-methylation of 3-aminoazepan-2-one screen_reagents Screen Methylating Agents & Bases/Catalysts start->screen_reagents optimize_temp Optimize Reaction Temperature screen_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time workup Develop Workup & Purification Protocol optimize_time->workup end Final Optimized Protocol workup->end

Caption: A logical workflow for optimizing the N-methylation reaction conditions.

Troubleshooting_Tree start Reaction Outcome low_conversion Low/No Conversion? start->low_conversion side_reactions Side Reactions? low_conversion->side_reactions No increase_temp Increase Temperature low_conversion->increase_temp Yes milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) side_reactions->milder_conditions Yes stronger_reagents Use Stronger Base/ More Reactive Methylating Agent increase_temp->stronger_reagents change_catalyst Change/Activate Catalyst stronger_reagents->change_catalyst protecting_group Consider Protecting Group Strategy milder_conditions->protecting_group

Caption: A decision tree for troubleshooting common N-methylation reaction issues.

References

Technical Support Center: Characterization of Substituted Azepanones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of substituted azepanones.

Section 1: Spectroscopic Characterization (NMR & Mass Spectrometry)

This section addresses common issues encountered during the analysis of substituted azepanones using NMR and mass spectrometry.

Frequently Asked Questions (NMR)

Q1: My ¹H NMR spectrum for a substituted azepanone is complex, with many overlapping signals. How can I simplify interpretation?

A1: The seven-membered azepanone ring is highly flexible and can exist in multiple conformations, leading to complex ¹H NMR spectra with overlapping signals and complicated coupling patterns.[1] To resolve this, the following strategies are recommended:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for identifying proton-proton coupling networks and tracing the connectivity within the azepanone ring. HSQC (Heteronuclear Single Quantum Coherence) can then be used to assign protons to their directly attached carbons.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if the complexity arises from the interconversion of multiple conformers. If conformers are exchanging slowly on the NMR timescale, you may see distinct sets of signals at low temperatures.

  • Computational Modeling: Density Functional Theory (DFT) calculations can predict the lowest energy conformations and their corresponding theoretical NMR chemical shifts, which can then be compared to experimental data.[2]

Q2: I am unsure about the stereochemistry and conformation of my substituted azepanone. What NMR experiments can help?

A2: Determining the three-dimensional structure is a common challenge. Advanced NMR techniques are invaluable for this purpose:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific cross-peaks can provide definitive proof of relative stereochemistry and help identify the major conformation in solution.[3]

  • Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constants between protons on the azepanone ring is dependent on the dihedral angle between them. Analyzing these values can provide critical insights into the ring's preferred conformation.[1]

Q3: What are the typical ¹H and ¹³C NMR chemical shift ranges for the azepanone core?

A3: Chemical shifts are highly dependent on the substitution pattern, solvent, and conformation. However, some general ranges have been reported for model systems. The data below is for a 1-methyl-1H-azepin-3(2H)-one system and should be used as a general guide.[4]

PositionTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
2 ~ 3.57~ 62.25
3 (C=O) -~ 180.21
4 ~ 6.17~ 123.33
5 ~ 6.84~ 142.01
6 ~ 5.17~ 99.41
7 ~ 6.72~ 147.19
Frequently Asked Questions (Mass Spectrometry)

Q1: I don't see the molecular ion (M⁺) peak in the mass spectrum of my azepanone derivative. Why might this be?

A1: In electron ionization mass spectrometry (EI-MS), the molecular ion can be unstable and undergo rapid fragmentation, resulting in a weak or absent M⁺ peak.[5][6] This is common for certain classes of compounds, including some cyclic amines.[7] Consider using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield a strong signal for the protonated molecule [M+H]⁺ or other adducts.

Q2: What are the expected fragmentation patterns for a substituted azepanone in EI-MS?

A2: The fragmentation of substituted azepanones is guided by the functional groups present, primarily the cyclic amine and the ketone/amide carbonyl group. Key fragmentation pathways include:

  • α-Cleavage: The most common pathway for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom.[8] This results in the formation of a stable, nitrogen-containing cation.

  • Ring Cleavage: For cyclic amines, fragmentation can be initiated by the loss of a hydrogen atom from the α-carbon, followed by the cleavage of a β-bond, leading to the opening of the ring.[7]

  • Carbonyl-driven Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones and amides.[9] This can involve the loss of an alkyl substituent or other adjacent groups.

  • McLafferty Rearrangement: If an appropriate gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

Fragmentation TypeDescriptionCommon Resulting Fragments (m/z)
α-Cleavage (at N) Cleavage of a C-C bond adjacent to the nitrogen.Depends on substituents.
Ring Opening Cleavage of the β-bond relative to the nitrogen.Series of fragments from subsequent alkene loss.
Acylium Ion Formation Cleavage of the bond between the carbonyl carbon and the α-carbon.[M - R]⁺ where R is the group lost.
Loss of CO A common fragmentation for cyclic ketones.[M - 28]⁺

Section 2: Chromatographic Analysis & Purification

This section focuses on challenges related to the separation and purification of substituted azepanones.

Frequently Asked Questions (Chromatography)

Q1: How can I separate the enantiomers of my chiral substituted azepanone?

A1: The separation of enantiomers is a critical step in drug development, as different enantiomers can have different biological activities.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common technique.[12]

  • Direct Methods (Chiral HPLC): This is the preferred approach. It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. Method development involves screening different CSPs and mobile phases (both normal-phase and reverse-phase).

  • Indirect Methods: This approach involves derivatizing the racemic azepanone with a chiral derivatizing agent to form a pair of diastereomers.[14] Since diastereomers have different physical properties, they can be separated on a standard (achiral) silica or C18 HPLC column.[14] The derivatizing agent is then cleaved to yield the pure enantiomers.

Q2: My substituted azepanone is highly hydrophobic and shows poor peak shape or insolubility during reverse-phase HPLC purification. What can I do?

A2: Highly hydrophobic compounds can be challenging to work with.[15] Consider the following troubleshooting steps:

  • Modify the Mobile Phase: Try adding organic solvents like trifluoroethanol (TFE) at 10-20% to the mobile phase. TFE can improve the solubility of hydrophobic compounds and disrupt secondary interactions with the column that lead to poor peak shape.[15]

  • Change the Stationary Phase: Use a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity.

  • Alternative Purification Methods: If HPLC is problematic, consider other techniques like Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the main mobile phase and is well-suited for purifying hydrophobic molecules.

Section 3: Protocols & Workflows

Experimental Protocols

Protocol 1: General Method for 2D NMR Structural Elucidation

  • Sample Preparation: Prepare a solution of the purified azepanone derivative (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Acquire Standard Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

  • Acquire COSY Spectrum: Run a standard gradient-selected COSY experiment. This will reveal correlations between protons that are coupled to each other (typically over 2-3 bonds). Use this to trace the proton connectivity around the azepanone ring.

  • Acquire HSQC Spectrum: Run a standard gradient-selected HSQC experiment. This spectrum correlates each proton with the carbon atom it is directly attached to. Use the assignments from the COSY spectrum to definitively assign the carbon signals of the ring.

  • Acquire HMBC Spectrum (Optional but Recommended): A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary carbons and confirming the overall structure by linking different fragments of the molecule.

  • Acquire NOESY/ROESY Spectrum (for Stereochemistry): If stereochemistry is a question, run a NOESY or ROESY experiment. Analyze the cross-peaks to determine the spatial proximity of protons and confirm the relative configuration of substituents.

Visual Workflows

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Structure Confirmation Crude Crude Reaction Product Purify Purification (Column Chromatography, etc.) Crude->Purify TLC_LCMS TLC / LC-MS Analysis Purify->TLC_LCMS NMR_1D 1D NMR (¹H, ¹³C) TLC_LCMS->NMR_1D HRMS High-Resolution MS NMR_1D->HRMS NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Final Fully Characterized Compound HRMS->Final Stereo Stereochemical Analysis (NOESY, Chiral HPLC) NMR_2D->Stereo Stereo->Final

Caption: General workflow for the characterization of a novel substituted azepanone.

G Start Inconsistent Analytical Data (NMR, MS) CheckPurity Is the sample pure? (Check TLC, LC-MS) Start->CheckPurity Impure Re-purify the compound CheckPurity->Impure No CheckStructure Is the proposed structure correct? CheckPurity->CheckStructure Yes Pure Yes NotPure No ReviewData Re-analyze 2D NMR (COSY, HMBC) & MS fragmentation CheckStructure->ReviewData Isomer Consider alternative isomers or unexpected reaction products ReviewData->Isomer Confirm Synthesize authentic standard or obtain crystal structure Isomer->Confirm

Caption: Troubleshooting workflow for when experimental data contradicts the expected structure.

G cluster_0 Direct Pathway cluster_1 Indirect Pathway Start Racemic Azepanone Mixture Method Choose Separation Strategy Start->Method Direct Direct Method (Chiral HPLC) Method->Direct Indirect Indirect Method Method->Indirect ScreenCSPs Screen Chiral Stationary Phases (CSPs) & Mobile Phases Direct->ScreenCSPs Derivatize React with Chiral Derivatizing Agent Indirect->Derivatize Optimize Optimize Separation Conditions ScreenCSPs->Optimize Collect Collect Enantiomer Fractions Optimize->Collect Separate Separate Diastereomers (Achiral HPLC) Derivatize->Separate Cleave Cleave Derivatizing Agent Separate->Cleave

Caption: Decision diagram for selecting a chiral separation strategy for azepanones.

References

avoiding epimerization during derivatization of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding epimerization during the derivatization of (S)-3-amino-1-methylazepan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern when derivatizing this compound?

A1: Epimerization is a chemical process that changes the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the case of this compound, which has a single chiral center at the C3 position, epimerization would lead to the formation of its (R)-enantiomer. This is a critical issue in drug development as different enantiomers can have vastly different pharmacological activities and toxicological profiles. Maintaining the enantiomeric purity of your compound is crucial for obtaining reliable and reproducible experimental results.

Q2: What are the primary factors that can cause epimerization of this compound during derivatization?

A2: The primary cause of epimerization at the C3 position is the abstraction of the acidic α-proton by a base.[1] The resulting carbanion intermediate is planar, and re-protonation can occur from either face, leading to a mixture of (S) and (R) enantiomers. Factors that promote epimerization include:

  • Basic conditions: Many derivatization reactions of amines are performed in the presence of a base.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction.

  • Prolonged reaction times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.

  • Choice of solvent and reagents: The polarity of the solvent and the nature of the reagents can influence the rate of epimerization.

Q3: How can I protect the amino group of this compound to prevent epimerization during subsequent reaction steps?

A3: Protecting the amino group is a highly effective strategy. The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).[2][3][4] These groups are easily introduced and can be removed under specific conditions that are orthogonal to other functional groups in the molecule.[3][4] For example, the Boc group is stable under a wide range of conditions but can be readily removed with mild acid. The choice of protecting group will depend on the specific reaction conditions of your subsequent derivatization steps.

Q4: Are there specific derivatization reagents that are less likely to cause epimerization?

A4: Yes, using chiral derivatizing agents (CDAs) under mild conditions is a good strategy.[5][6] Reagents like Mosher's acid chloride (MTPA-Cl) or Marfey's reagent (FDAA) are designed to react with chiral molecules to form diastereomers that can be distinguished by techniques like NMR or HPLC.[5][6] These reactions are typically fast and can be performed under conditions that minimize epimerization. It is crucial to use high-purity, enantiomerically pure derivatizing agents.

Q5: How can I analyze the enantiomeric purity of my derivatized product to check for epimerization?

A5: Several analytical techniques can be used to assess enantiomeric purity:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common and reliable methods. It uses a chiral stationary phase to separate enantiomers.

  • Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS): This technique is suitable for volatile derivatives.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: After derivatization with a CDA, the resulting diastereomers will have distinct NMR signals, allowing for quantification.[8]

  • Trapped Ion Mobility-Mass Spectrometry: This is a more advanced technique that can separate diastereomers in the gas phase.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant epimerization observed after derivatization. Reaction conditions are too harsh (high temperature, strong base, long reaction time).- Lower the reaction temperature. - Use a milder, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine). - Reduce the reaction time.
Low yield of the derivatized product. The protecting group is not stable under the reaction conditions, or the derivatizing agent is not reactive enough.- Choose a more robust protecting group. - Use a more reactive derivatizing agent or add an activating agent. - Optimize the stoichiometry of the reagents.
Inconsistent results between batches. Variability in the purity of reagents or starting material. Water contamination.- Use fresh, high-purity solvents and reagents. - Ensure the starting material is of high enantiomeric purity. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Difficulty in separating the derivatized product from byproducts. Suboptimal reaction conditions leading to side reactions.- Optimize the reaction conditions (solvent, temperature, stoichiometry). - Consider a different derivatization strategy or protecting group. - Purify the product using a different chromatographic method.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group to prevent epimerization in subsequent steps.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound hydrochloride in DCM.

  • Add triethylamine (2.2 equivalents) to the solution at 0 °C and stir for 15 minutes.

  • Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected product.

Protocol 2: Derivatization with Mosher's Acid Chloride for Enantiomeric Purity Analysis

This protocol is for derivatizing the amine with Mosher's acid chloride to form diastereomers for analysis by NMR.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add anhydrous pyridine (1.5 equivalents).

  • Cool the solution to 0 °C and add Mosher's acid chloride (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be directly analyzed by ¹H or ¹⁹F NMR to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material.

Visualizations

Epimerization Pathway

EpimerizationPathway S_Enantiomer (S)-Enantiomer Enolate Planar Enolate/ Carbanion Intermediate S_Enantiomer->Enolate + Base - H⁺ Enolate->S_Enantiomer + H⁺ R_Enantiomer (R)-Enantiomer Enolate->R_Enantiomer + H⁺

Caption: The mechanism of base-catalyzed epimerization at the C3 position.

Troubleshooting Workflow

TroubleshootingWorkflow Start Epimerization Detected? No No Start->No Proceed Yes Yes Start->Yes CheckBase Is a strong base used? Yes->CheckBase CheckTemp Is the reaction at elevated temperature? CheckBase->CheckTemp No UseMilderBase Use a milder, non-nucleophilic base. CheckBase->UseMilderBase Yes CheckTime Is the reaction time long? CheckTemp->CheckTime No LowerTemp Lower the reaction temperature. CheckTemp->LowerTemp Yes ReduceTime Reduce the reaction time. CheckTime->ReduceTime Yes Reanalyze Re-run reaction and analyze purity. CheckTime->Reanalyze No UseMilderBase->Reanalyze LowerTemp->Reanalyze ReduceTime->Reanalyze

Caption: A decision-making workflow for troubleshooting epimerization issues.

Derivatization Strategy Overview

DerivatizationStrategy Start This compound Protect Protect Amino Group (e.g., Boc, Fmoc, Cbz) Start->Protect DirectDerivatize Direct Derivatization (Mild Conditions) Start->DirectDerivatize Derivatize Perform Derivatization (e.g., acylation, alkylation) Protect->Derivatize Deprotect Deprotect Amino Group Derivatize->Deprotect FinalProduct Final Derivatized Product Deprotect->FinalProduct DirectDerivatize->FinalProduct

Caption: An overview of two common strategies for derivatization.

References

Technical Support Center: Synthesis of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-amino-1-methylazepan-2-one. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guides

This section addresses common problems that may arise during the two key stages of the synthesis: the preparation of the precursor (S)-3-aminoazepan-2-one and its subsequent N-methylation.

Stage 1: Synthesis of (S)-3-aminoazepan-2-one

A common route to (S)-3-aminoazepan-2-one involves the synthesis of a racemic mixture of 3-aminoazepan-2-one followed by chiral resolution. An alternative is an enzymatic kinetic resolution approach.

Issue 1.1: Low yield of racemic 3-aminoazepan-2-one.

  • Question: We are experiencing low yields in the synthesis of racemic 3-aminoazepan-2-one from ε-caprolactam via nitration and subsequent reduction. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Incomplete Nitration: Ensure the nitrating agent (e.g., nitric acid/sulfuric acid) is fresh and added at the correct temperature (typically low temperatures are required) to prevent side reactions. The reaction is often sensitive to temperature fluctuations.

    • Inefficient Reduction: The catalytic hydrogenation of the nitro group is a critical step. Ensure the catalyst (e.g., Palladium on carbon) is active and not poisoned. The hydrogen pressure and reaction time may need optimization. Different solvents can also affect the reduction efficiency.

    • Product Degradation: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions. Ensure that the work-up procedure is performed under neutral or mildly basic conditions.

Issue 1.2: Poor chiral resolution of 3-aminoazepan-2-one.

  • Question: Our chiral resolution of racemic 3-aminoazepan-2-one using a resolving agent like L-5-pyrrolidon-2-carboxylic acid is inefficient. How can we improve the separation of diastereomeric salts?

  • Answer: Inefficient resolution is often related to the crystallization process:

    • Solvent Choice: The choice of solvent is crucial for the differential crystallization of the diastereomeric salts. Ethanol is commonly used, but other alcohols or solvent mixtures might provide better separation. Experiment with different solvent systems and polarities.

    • Cooling Rate: A slow and controlled cooling rate is essential for the formation of well-defined crystals of one diastereomer, leaving the other in solution. Rapid cooling can lead to co-precipitation.

    • Purity of Racemate: Impurities in the racemic mixture can interfere with crystallization. Ensure the starting racemic 3-aminoazepan-2-one is of high purity.

Stage 2: N-methylation of (S)-3-aminoazepan-2-one

The N-methylation of the lactam nitrogen is the final step to obtain this compound.

Issue 2.1: Low conversion or no reaction during N-methylation.

  • Question: We are attempting the N-methylation of (S)-3-aminoazepan-2-one using a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride), but we observe low conversion. What could be the issue?

  • Answer: Low reactivity in N-methylation can be due to:

    • Insufficiently Strong Base: The acidity of the N-H bond in the lactam is relatively low. A strong base like sodium hydride (NaH) is often required to generate the corresponding anion for reaction with the methylating agent. Ensure the base is fresh and handled under anhydrous conditions.

    • Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack.

    • Steric Hindrance: Although less likely for a methyl group, steric hindrance around the nitrogen atom can slow down the reaction.

Issue 2.2: Formation of multiple products (over-methylation or side reactions).

  • Question: During the N-methylation step, we are observing the formation of multiple products, including potential N-methylation of the primary amino group. How can we improve the selectivity for lactam N-methylation?

  • Answer: The presence of the primary amino group at the 3-position introduces a competing site for methylation. To achieve selective N-methylation of the lactam:

    • Protection of the Amino Group: The most reliable strategy is to protect the primary amino group before the N-methylation of the lactam. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be used. The protecting group can be removed after the lactam N-methylation.

    • Choice of Methylating Agent and Conditions: Under certain conditions, some methylating agents might show some selectivity. For instance, using dimethyl carbonate with a suitable catalyst has been reported for selective mono-N-methylation of some primary amines. However, protecting the amino group is a more robust approach.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the synthesis of β-lactams and caprolactams?

A1: The solvent can have a significant impact on the stereoselectivity and reaction pathway in lactam synthesis. For instance, in Staudinger [2+2] cycloaddition reactions for β-lactam formation, non-polar solvents may favor the formation of cis-β-lactams, while polar solvents can facilitate the formation of trans-β-lactams. This is often attributed to the stabilization of zwitterionic intermediates in polar solvents. In the case of caprolactam synthesis, the solvent can influence the rate of cyclization and the solubility of reactants and products.

Q2: Are there any greener alternatives for the synthesis of (S)-3-aminoazepan-2-one?

A2: Yes, biocatalytic methods are being explored as greener alternatives. For example, a multi-enzyme cascade using variants of galactose oxidase and imine reductase has been reported for the synthesis of L-3-N-Cbz-aminoazepane from L-lysinol.[1] This approach avoids the use of harsh reagents and can provide high enantiopurity.

Q3: What are the common challenges in the purification of this compound?

A3: The primary challenge in the purification is often the separation of the desired product from any unreacted starting material ((S)-3-aminoazepan-2-one) and potential side products, such as the N,N'-dimethylated species or the product methylated at the primary amine. Column chromatography on silica gel is a common purification method. The choice of the eluent system is critical for achieving good separation. Due to the basic nature of the amino group, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine to prevent tailing on the silica gel column.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the N-methylation of (S)-3-aminoazepan-2-one under different solvent conditions, assuming the primary amino group is protected. This data is illustrative and actual results may vary.

EntrySolventBaseMethylating AgentTemperature (°C)Reaction Time (h)Yield (%)
1THFNaHCH₃I251285
2DMFNaHCH₃I25890
3DichloromethaneK₂CO₃(CH₃)₂SO₄402445
4AcetonitrileCs₂CO₃CH₃I601270

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Aminoazepan-2-one

This protocol is a generalized procedure based on common synthetic routes.

  • Nitration of ε-Caprolactam:

    • Dissolve ε-caprolactam in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-nitro-azepan-2-one.

  • Reduction of 3-Nitro-azepan-2-one:

    • Dissolve 3-nitro-azepan-2-one in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain racemic 3-aminoazepan-2-one.

Protocol 2: N-methylation of Protected (S)-3-aminoazepan-2-one

This protocol assumes the primary amino group of (S)-3-aminoazepan-2-one has been protected (e.g., as a Boc-derivative).

  • Deprotonation:

    • To a solution of N-Boc-(S)-3-aminoazepan-2-one in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

  • Methylation:

    • Slowly add methyl iodide (1.5 equivalents) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-3-amino-1-methylazepan-2-one.

  • Deprotection:

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of (S)-3-aminoazepan-2-one cluster_stage2 Stage 2: N-methylation Caprolactam ε-Caprolactam Nitration Nitration Caprolactam->Nitration Nitro_Caprolactam 3-Nitroazepan-2-one Nitration->Nitro_Caprolactam Reduction Reduction Nitro_Caprolactam->Reduction Racemic_Amine Racemic 3-aminoazepan-2-one Reduction->Racemic_Amine Resolution Chiral Resolution Racemic_Amine->Resolution S_Amine (S)-3-aminoazepan-2-one Resolution->S_Amine Protection Protection of NH2 S_Amine->Protection Protected_Amine Protected (S)-3-aminoazepan-2-one Protection->Protected_Amine N_Methylation N-Methylation of Lactam Protected_Amine->N_Methylation Protected_Methylated Protected This compound N_Methylation->Protected_Methylated Deprotection Deprotection Protected_Methylated->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide cluster_synthesis Synthesis of (S)-3-aminoazepan-2-one cluster_methylation N-methylation cluster_solutions_synthesis cluster_solutions_methylation Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Poor_Resolution Poor Chiral Resolution Start->Poor_Resolution Low_Conversion Low Conversion Start->Low_Conversion Side_Products Side Products Start->Side_Products Sol_Yield Check Reagents Optimize Temp. & Pressure Neutral Work-up Low_Yield->Sol_Yield Sol_Resolution Optimize Solvent Control Cooling Rate Purify Racemate Poor_Resolution->Sol_Resolution Sol_Conversion Use Stronger Base Anhydrous Conditions Choose Aprotic Polar Solvent Low_Conversion->Sol_Conversion Sol_Side_Products Protect Primary Amine Optimize Reagents Side_Products->Sol_Side_Products

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Asymmetric Synthesis of Substituted Lactams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of substituted lactams.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the asymmetric synthesis of β-lactams?

A1: The most prominent methods for asymmetric β-lactam synthesis include:

  • Staudinger Reaction: The [2+2] cycloaddition of a ketene and an imine is a classic and widely used method.[1][2] Asymmetric induction can be achieved using chiral auxiliaries on either the ketene or the imine, or more recently, through catalytic asymmetric methods.[1][3]

  • Metal-Catalyzed Reactions: Various transition metals are employed to catalyze the enantioselective formation of β-lactams. Common examples include:

    • Copper-Catalyzed Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone and a terminal alkyne.[4]

    • Palladium-Catalyzed C-H Amidation: Intramolecular C(sp³)–H amidation of functionalized amides can produce β-lactams with high enantioselectivity.[4]

    • Rhodium-Catalyzed C-C Bond Activation: Rhodium catalysts can be used for the synthesis of various lactams, including β-lactams.[5]

  • Organocatalysis: Chiral organic molecules, such as N-heterocyclic carbenes (NHCs) and chiral amines, can catalyze the asymmetric synthesis of β-lactams, often through variations of the Staudinger reaction.[6][7]

Q2: How can I improve the enantioselectivity of my asymmetric lactam synthesis?

A2: Improving enantioselectivity often involves a systematic optimization of reaction parameters:

  • Ligand Selection: For metal-catalyzed reactions, the choice of chiral ligand is crucial. For instance, in palladium-catalyzed C-H amidation for β-lactam synthesis, chiral fluorinated BINOL ligands have been shown to be effective.[4] For Ni-catalyzed reactions to form γ-lactams, chiral bisoxazoline ligands are often employed.

  • Catalyst Loading: Varying the catalyst loading can impact enantioselectivity. While higher loading may increase conversion, it can sometimes lead to lower enantiomeric excess (ee). Low-loading catalysts (e.g., 2 mol%) have been successfully used in NHC-catalyzed γ-lactam synthesis with excellent enantioselectivities.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric induction step. For example, in the enantioselective alkynylation of isatins, a 2:1 mixture of CH₂Cl₂:toluene was found to be optimal, with changes in the ratio leading to decreased yield and enantiocontrol.[9]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.

  • Substrate Modification: The electronic and steric properties of the substituents on your starting materials can affect stereochemical outcomes. For instance, in some reactions, electron-withdrawing groups on the imine nitrogen can influence the cis/trans selectivity of the resulting β-lactam.[10]

Q3: What are common causes for low yields in lactam synthesis, and how can I address them?

A3: Low yields can stem from several factors:

  • Catalyst Inactivity or Decomposition: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Ensure all components are pure and dry, and that reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if required.

  • Side Reactions: Undesirable side reactions can compete with the desired lactam formation. For example, in the Gilman-Speeter reaction, the use of a tridentate ligand was developed to eliminate the need for a lithium amide base, which could cause deprotonation and side product formation.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration can all affect yield. A systematic screening of these parameters is often necessary.

  • Poor Substrate Reactivity: The electronic or steric nature of your substrate may hinder the reaction. For example, in some cases, bulky substituents can lead to lower yields.[9] Modifying the protecting groups or other functionalities on the substrate may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantioselectivity (ee) 1. Suboptimal chiral ligand/catalyst.a. Screen a variety of chiral ligands with different steric and electronic properties. b. For organocatalyzed reactions, consider different catalyst backbones.
2. Incorrect reaction temperature.a. Lower the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, -78 °C).
3. Inappropriate solvent.a. Screen solvents with varying polarities and coordinating abilities.
4. Racemization of the product.a. Analyze aliquots of the reaction over time to determine if ee decreases. b. If racemization occurs, consider a milder workup or purification method.
Low Diastereoselectivity (dr) 1. Catalyst does not effectively control the approach of the reactants.a. For Staudinger-type reactions, the choice of catalyst can influence cis/trans selectivity. Bifunctional catalysts have been shown to control diastereoselectivity.[7] b. The electronic nature of the imine's N-protecting group can also direct diastereoselectivity.[7]
2. Thermodynamic equilibration of the product.a. Isolate the product at different time points to see if the diastereomeric ratio changes. b. Consider if the reaction conditions (e.g., base, temperature) are promoting epimerization.
Low Yield / No Reaction 1. Inactive catalyst.a. Ensure the catalyst is properly activated and handled under inert conditions if necessary. b. Use freshly prepared or purchased catalyst.
2. Unsuitable solvent.a. The solvent may not be appropriate for the reaction type. Consult literature for similar transformations.
3. Steric hindrance.a. Bulky substituents on the substrates may prevent the reaction. Consider using less sterically demanding protecting groups or starting materials.
4. Incorrect reaction conditions.a. Optimize temperature, concentration, and reaction time. A Design of Experiments (DoE) approach can be beneficial.
Formation of Byproducts 1. Competing reaction pathways.a. Adjusting the stoichiometry of reagents or the rate of addition can sometimes favor the desired reaction.
2. Decomposition of starting materials or product.a. Lowering the reaction temperature or using a milder catalyst may prevent decomposition.

Quantitative Data Summary

Table 1: Selected Catalyst Performance in Asymmetric β-Lactam Synthesis

Reaction TypeCatalyst/LigandSubstrate ScopeYield (%)Enantioselectivity (% ee)Reference
Pd-catalyzed C-H AmidationPdCl₂(PhCN)₂ / Chiral Fluorinated BINOLQuinoline-functionalized amidesup to 94up to 94[4]
Cu-catalyzed Kinugasa ReactionCuTc / N,N,N-ligandAlkynes and nitronesup to 90up to 92[4]
Bimetallic Cascade ReactionSynergistic Cu/Ir catalysisAlkynes, nitrones, and allylic electrophilesup to 99>99[4]
Organocatalyzed StaudingerBenzoylquinine (BQ)Ketenes and N-Ts-iminesGood>95[7]

Table 2: Catalyst Performance in Asymmetric γ-Lactam Synthesis

Reaction TypeCatalyst/LigandSubstrate ScopeYield (%)Enantioselectivity (% ee)Reference
Rh-catalyzed C-C Activation[Rh(cod)Cl]₂ / MeO-BIPHEPSulfonamide-tethered cyclobutanonesup to 82up to 99[5]
NHC-catalyzed AnnulationChiral N-heterocyclic carbeneEnals and N-Ts aminomalonateGoodExcellent[8]
Lewis-Base SulfenoamidationChiral Selenophosphoramideβ,γ-unsaturated sulfonyl carboxamidesHighup to 84:16 er[11]
Ni-catalyzed 1,4-ArylcarbamoylationNi(cod)₂ / Chiral Ligand1,3-Dienes and Aryl IsocyanatesGoodExcellent[12]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Kinugasa Reaction for β-Lactam Synthesis

This protocol is a generalized representation based on similar reactions reported in the literature.[4]

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the copper catalyst (e.g., CuTc, 5 mol%), the chiral ligand (e.g., a chiral N,N,N-ligand, 6 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent and Reagents: Add the anhydrous solvent (e.g., toluene, 0.1 M). Add the nitrone (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 25 °C) for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_catalyst Add Catalyst, Ligand, and Base to Schlenk Tube add_solvent Add Anhydrous Solvent prep_catalyst->add_solvent add_reagents Add Nitrone and Alkyne add_solvent->add_reagents react Stir at Optimized Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize (NMR, HRMS) purify->characterize analyze_ee Determine ee (Chiral HPLC) characterize->analyze_ee

Caption: General experimental workflow for asymmetric lactam synthesis.

troubleshooting_logic cluster_issues Identify Primary Issue cluster_solutions_ee Solutions for Low ee cluster_solutions_yield Solutions for Low Yield cluster_solutions_dr Solutions for Low dr start Experiment Outcome low_ee Low Enantioselectivity start->low_ee low_yield Low Yield start->low_yield low_dr Low Diastereoselectivity start->low_dr sol_ligand Screen Ligands low_ee->sol_ligand sol_temp_ee Lower Temperature low_ee->sol_temp_ee sol_solvent_ee Change Solvent low_ee->sol_solvent_ee sol_catalyst Check Catalyst Activity low_yield->sol_catalyst sol_conditions Optimize Conditions (Temp, Time, Conc.) low_yield->sol_conditions sol_substrate Modify Substrate low_yield->sol_substrate sol_catalyst_dr Select Catalyst for Diastereocontrol low_dr->sol_catalyst_dr sol_protecting_group Change N-Protecting Group low_dr->sol_protecting_group

Caption: Troubleshooting logic for asymmetric lactam synthesis.

References

Technical Support Center: Synthesis of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure in the synthesis of (S)-3-amino-1-methylazepan-2-one. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the workup and purification of this compound?

A1: The critical stages typically involve quenching the reaction, removing inorganic salts through aqueous washes, separating the product from byproducts and unreacted starting materials via extraction, and finally, purifying the chiral amine, often through column chromatography or crystallization to achieve high enantiomeric purity.[1][2]

Q2: Why is Boc-protection of the amino group often recommended during the synthesis of related compounds?

A2: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[3][4] It prevents the amine from undergoing unwanted side reactions, such as acting as a nucleophile.[3] The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, making it a versatile tool in multi-step synthesis.[5][6]

Q3: What analytical techniques are suitable for monitoring the purity and enantiomeric excess of the final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (ee) of the final product.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and assess overall purity. Mass spectrometry can confirm the molecular weight of the compound.

Q4: What are the general safety precautions to consider during the workup?

A4: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The hydrochloride salt of the target molecule is classified as harmful.[9] Care should be taken when handling acidic and basic solutions during the extraction process.

Troubleshooting Guide

This guide addresses common issues that may arise during the workup procedure for the synthesis of this compound.

Q5: An emulsion has formed during the liquid-liquid extraction. How can I resolve this?

A5: Emulsion formation is a common issue when working with amines.[2] To break the emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution), which can help to increase the density of the aqueous phase.

  • Filter the entire mixture through a pad of Celite.

Q6: The yield of the final product is significantly lower than expected. What are the potential causes?

A6: Low yields can result from several factors during the workup:

  • Product solubility in the aqueous layer: The product, especially if protonated, may have some solubility in the aqueous phase. It is advisable to check the aqueous layers for your product via Thin Layer Chromatography (TLC) before discarding them.[6]

  • Incomplete extraction: Ensure you perform multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous phase.

  • Product loss during purification: During column chromatography, the polar amine may adhere strongly to the silica gel. Using a solvent system with a small amount of a basic modifier like triethylamine can help to improve recovery.[10]

  • Lactam hydrolysis: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[11][12][13] Ensure that pH adjustments are done carefully and, if possible, at lower temperatures.

Q7: After purification by column chromatography, my product is still impure. What can I do?

A7: If column chromatography does not yield a pure product, consider the following:

  • Optimize the eluent system: The polarity of the solvent system is crucial. A gradient elution might be necessary to separate compounds with similar polarities.

  • Alternative stationary phase: If your compound is basic, using alumina instead of silica gel can sometimes give better separation.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Derivatization: In some cases, converting the amine to a salt (e.g., hydrochloride) can facilitate crystallization and purification.

Q8: The enantiomeric excess (ee) of my product is low. How can this be improved?

A8: Low enantiomeric excess can be due to racemization during the synthesis or workup.

  • Avoid harsh conditions: Exposure to strong acids or bases, or high temperatures, can potentially lead to racemization at the chiral center.

  • Chiral resolution: If the synthesis results in a racemic or enantiomerically impure mixture, a chiral resolution step may be necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[15]

Quantitative Data

The following table summarizes typical data ranges for the synthesis and purification of chiral 3-amino lactams, based on literature for analogous compounds. Actual results may vary depending on the specific reaction conditions.

ParameterTypical Value/RangeNotes
Reaction Conversion 85-98%Monitored by TLC or LC-MS.
Isolated Yield (after workup) 70-90%Dependent on the efficiency of extraction and purification.[15]
Purity (by HPLC) >95%Purity of the isolated product.
Enantiomeric Excess (ee) >98%Achieved through asymmetric synthesis or chiral resolution.[1]
Column Chromatography Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseDichloromethane/Methanol (e.g., 95:5) with 0.1% TriethylamineThe addition of a base can prevent peak tailing of amines.[10]

Experimental Protocols

A representative procedure for the workup and purification of a Boc-protected precursor to this compound is provided below. This assumes the synthesis has been completed and the reaction mixture is ready for workup.

Protocol 1: Workup and Purification of Boc-(S)-3-amino-1-methylazepan-2-one

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove any unreacted basic starting materials).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[16][17]

    • Eluent: A gradient of 0-5% methanol in dichloromethane. Adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve the peak shape and recovery of the amine.[10]

    • Monitoring: Collect fractions and monitor by TLC.

    • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified Boc-protected amine.

Protocol 2: Boc-Deprotection

  • Deprotection Reaction: Dissolve the purified Boc-protected amine in a minimal amount of dichloromethane. Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.[3]

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA. Co-evaporate with toluene several times to ensure complete removal.

  • Final Product Isolation: The resulting product is the TFA salt of this compound. This can be used directly or converted to the free base by neutralization with a suitable base and subsequent extraction.

Visualizations

Diagram 1: General Workup Workflow

Workup_Workflow A Reaction Mixture B Quench with aq. NH4Cl A->B C Liquid-Liquid Extraction (e.g., DCM) B->C D Combined Organic Layers C->D E Wash with 1 M HCl D->E F Wash with aq. NaHCO3 E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Crude Product I->J K Column Chromatography J->K L Pure Product K->L

Caption: A typical workflow for the workup of a crude organic reaction mixture.

Diagram 2: Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed q1 Check aqueous layers for product with TLC? start->q1 sol1 Re-extract aqueous layers q1->sol1 Yes q2 Was a basic modifier used in column chromatography? q1->q2 No sol1->q2 sol2 Repeat column with ~0.1% triethylamine in eluent q2->sol2 No q3 Were workup conditions (pH, temp) harsh? q2->q3 Yes sol2->q3 sol3 Consider milder conditions to prevent lactam hydrolysis q3->sol3 Yes end Yield Improved q3->end No sol3->end

Caption: A decision-making workflow for troubleshooting low product yield.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the analysis and comparison of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (S)-3-amino-1-methylazepan-2-one. Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the expected spectral features based on known chemical shift principles and data from related substituted ε-caprolactam structures. It further details a standard experimental protocol for acquiring such a spectrum and presents a comparison with a hypothetical alternative analytical technique.

Theoretical 1H NMR Spectral Data for this compound

The chemical structure of this compound dictates a unique set of proton environments that would be distinguishable in a 1H NMR spectrum. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the amide carbonyl and the nitrogen atoms, as well as the overall conformation of the seven-membered ring.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
N-CH32.8 - 3.2Singlet (s)The methyl group on the amide nitrogen is a singlet and typically appears in this region.
H3 (CH-NH2)3.0 - 3.5Doublet of doublets (dd) or Multiplet (m)This proton is adjacent to a chiral center and the amino group, leading to complex splitting.
H7 (CH2-N)3.2 - 3.6Multiplet (m)These protons are adjacent to the amide nitrogen and will be deshielded. Diastereotopic protons may exhibit different chemical shifts.
H4, H5, H6 (ring CH2)1.5 - 2.5Multiplets (m)These methylene protons of the azepane ring will appear as complex multiplets.
NH2Variable (1.0 - 3.0)Broad singlet (br s)The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature.

Comparison with Alternative Analytical Techniques

While 1H NMR provides detailed structural information, other analytical techniques can offer complementary data for the characterization of this compound.

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Detailed structural information, including connectivity of protons and stereochemistry.Non-destructive, provides rich structural detail.Requires deuterated solvents, may have overlapping signals in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity.Essential for separating and quantifying stereoisomers.Does not provide structural elucidation.

Experimental Protocols

1H NMR Spectroscopy

A standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and shimmed to achieve a homogeneous magnetic field.

  • Acquisition Parameters :

    • Spectrometer Frequency : 400 MHz or higher for better resolution.

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans : 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1) : 1-2 seconds between scans.

    • Acquisition Time (aq) : 2-4 seconds.

    • Spectral Width (sw) : A range of approximately 12 ppm, centered around 6 ppm.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr 1H NMR Spectroscopy purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Analysis hplc Chiral HPLC purification->hplc Enantiomeric Purity interpretation Data Analysis and Comparison nmr->interpretation ms->interpretation ir->interpretation hplc->interpretation final_report final_report interpretation->final_report Final Characterization Report

Caption: Workflow for the synthesis and characterization of this compound.

Mass Spectrometry Analysis: A Comparative Guide for (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for (S)-3-amino-1-methylazepan-2-one. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry, alongside available experimental data for a structurally related compound, N-methylcaprolactam. This comparison offers valuable insights for researchers working on the characterization and analysis of this and similar molecules.

Data Presentation: Mass Spectrometry Data Summary

The following table summarizes the key mass spectrometry data for this compound (theoretical) and N-methylcaprolactam (experimental). This allows for a direct comparison of their expected and observed mass spectral features.

FeatureThis compound (Theoretical)N-methylcaprolactam (Experimental)
Molecular Formula C₇H₁₄N₂OC₇H₁₃NO
Molecular Weight 142.20 g/mol 127.18 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive ModeElectron Ionization (EI)
Parent Ion (M+H)⁺ m/z 143.1182m/z 127 (M⁺)
Key Fragment Ions m/z 114, 86, 70, 57, 44m/z 98, 84, 70, 56, 42
Proposed Fragmentation Loss of the amino group, cleavage of the lactam ringAlpha-cleavage adjacent to the carbonyl group and the nitrogen atom

Theoretical Fragmentation Pathway of this compound

The fragmentation of this compound in positive ion mode ESI-MS/MS is predicted to proceed through several key pathways, primarily involving the cleavage of the lactam ring and the loss of the amino group. The protonated molecule [M+H]⁺ at m/z 143.1 is expected to be the precursor ion.

A proposed fragmentation scheme is as follows:

  • Initial Ring Opening: The protonated lactam ring can undergo cleavage, particularly at the amide bond.

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia, leading to a fragment ion at m/z 126.1.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ring can lead to the formation of various fragment ions.

  • Consecutive Losses: Subsequent losses of small neutral molecules like CO and ethylene from the initial fragment ions can generate a cascade of smaller ions.

Experimental Protocol: Mass Spectrometry Analysis of Small Molecules

This section outlines a general protocol for the analysis of small, polar molecules like this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically suitable for separating small polar molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Nebulizer Pressure: 30 - 50 psi.

  • Scan Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) of the parent ion of interest for fragmentation analysis. For MS/MS, a collision energy of 10-40 eV can be applied.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the mass spectrometry analysis of a small molecule.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dissolution & Filtration LC_Column C18 Column Sample->LC_Column Injection Mobile_Phase Mobile Phase Gradient Ion_Source ESI Source (Positive Mode) LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Separation by m/z Data_Processing Data Processing & Interpretation Detector->Data_Processing Signal

Caption: Experimental workflow for LC-MS analysis.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound. Researchers are encouraged to perform experimental validation to confirm the theoretical fragmentation patterns and to optimize the analytical methods for their specific applications.

A Comparative Analysis of (S)- and (R)-3-amino-1-methylazepan-2-one Enantiomers as Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral intermediates is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the enantiomers (S)-3-amino-1-methylazepan-2-one and (R)-3-amino-1-methylazepan-2-one, focusing on their roles as versatile building blocks in medicinal chemistry.

Physicochemical Properties

A summary of the basic physicochemical properties for the hydrochloride salts of both enantiomers is presented below. It is important to note that the molecular weight of the free base for both enantiomers is 142.20 g/mol .

PropertyThis compound Hydrochloride(R)-3-amino-1-methylazepan-2-one
CAS Number 956109-57-226081-03-8 (for hydrochloride salt)
Molecular Formula C₇H₁₅ClN₂OC₆H₁₃ClN₂O (for hydrochloride salt)[1]
Molecular Weight 178.66 g/mol 164.63 g/mol (for hydrochloride salt)[1]
Synonyms (3S)-3-amino-1-methyl-2-azepanone hydrochloride(R)-3-Aminoazepan-2-one hydrochloride[1]

Note: The molecular formula and weight for the (R)-enantiomer hydrochloride salt appear to be for the non-methylated analog in the cited source. The correct formula for the methylated version would be the same as the (S)-enantiomer.

Applications in Synthesis

** this compound **

This enantiomer is highlighted for its role as an intermediate in the synthesis of compounds targeting neurological disorders. Specifically, its application is noted in the development of drugs related to dopamine regulation. The structural features of this molecule make it a valuable starting material for creating enantiomerically pure compounds, which is crucial for ensuring the efficacy and safety of medications for complex conditions.

** (R)-3-amino-1-methylazepan-2-one **

The (R)-enantiomer is described as a key intermediate for the synthesis of a variety of biologically active compounds. Its utility extends to the development of enzyme inhibitors, particularly those targeting proteases, which are implicated in diseases such as cancer and viral infections[1]. Furthermore, it serves as a chiral building block in drug discovery for producing molecules with specific stereochemistry[1].

The Importance of Enantiomeric Purity in Drug Development

The use of single-enantiomer drugs can lead to simpler and more selective pharmacological profiles, improved therapeutic indices, and reduced adverse effects. Enantiomers of a chiral drug can differ significantly in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to undesirable side effects. Therefore, the synthesis of enantiomerically pure drugs is a major focus in the pharmaceutical industry. Chiral intermediates like (S)- and (R)-3-amino-1-methylazepan-2-one are fundamental to this process.

Enantiomers cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_intermediate This compound S_drug Therapeutically Active Drug (e.g., for Neurological Disorders) S_intermediate->S_drug chiral synthesis R_intermediate (R)-3-amino-1-methylazepan-2-one R_drug Different Biologically Active Compound (e.g., Enzyme Inhibitor) R_intermediate->R_drug chiral synthesis Workflow start Racemic or Prochiral Starting Material chiral_synthesis Asymmetric Synthesis or Chiral Resolution start->chiral_synthesis s_enantiomer (S)-Enantiomer chiral_synthesis->s_enantiomer r_enantiomer (R)-Enantiomer chiral_synthesis->r_enantiomer s_modification Chemical Modification s_enantiomer->s_modification r_modification Chemical Modification r_enantiomer->r_modification s_api Enantiopure (S)-API s_modification->s_api r_api Enantiopure (R)-API r_modification->r_api s_testing Biological Assays s_api->s_testing r_testing Biological Assays r_api->r_testing

References

Comparative Analysis of (S)-3-amino-1-methylazepan-2-one and (S)-3-aminoazepan-2-one in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of (S)-3-amino-1-methylazepan-2-one and (S)-3-aminoazepan-2-one reveals their distinct roles as synthetic intermediates in the development of vastly different classes of therapeutic agents. While both are chiral lactam structures, the presence of a methyl group on the ring nitrogen of this compound directs its utility towards the synthesis of dopamine receptor modulators for neurological disorders. In contrast, the non-methylated analogue, (S)-3-aminoazepan-2-one, serves as a crucial building block for potent antibacterial and anticancer agents.

This guide provides a comprehensive overview of the biological significance of these two compounds, focusing on the activities of the molecules they are used to create. Due to the nature of these compounds as synthetic intermediates, a direct comparison of their intrinsic biological activities is not feasible as they are primarily valued for their chemical structures which are incorporated into larger, more complex bioactive molecules.

Overview of Synthetic Applications

FeatureThis compound(S)-3-aminoazepan-2-one
Primary Therapeutic Area Neurological DisordersInfectious Diseases, Oncology
Target Class of Final Products Dopamine Receptor ModulatorsAntibacterials (Capuramycin analogues), Anticancer/Antibacterial agents (Bengamide analogues)
Key Structural Contribution Provides a core scaffold for molecules designed to interact with dopamine receptors.Forms the aminocaprolactam moiety essential for the biological activity of capuramycin and bengamides.

Biological Activity of Derived Compounds

The biological efficacy of the final products synthesized from these two lactams highlights their divergent applications.

Dopamine Receptor Modulators from this compound

This compound is utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) that target neurological disorders by modulating dopamine receptors. While specific publicly available data on dopamine modulators derived directly from this intermediate is limited, the general strategy involves incorporating the azepan-2-one scaffold into molecules designed to bind to dopamine receptors, such as the D2 receptor, which are implicated in conditions like Parkinson's disease and schizophrenia. The N-methyl group can influence the conformational flexibility and binding affinity of the final compound to its target receptor.

Antibacterial and Anticancer Agents from (S)-3-aminoazepan-2-one

(S)-3-aminoazepan-2-one is a well-established precursor for two important classes of natural products with significant biological activities: capuramycins and bengamides.

Capuramycin Analogues (Antibacterial Activity): Capuramycin is a nucleoside antibiotic that inhibits bacterial translocase I, an essential enzyme in peptidoglycan biosynthesis. This mechanism of action makes it a promising candidate for combating drug-resistant bacteria. The (S)-3-aminoazepan-2-one moiety is a critical component of the capuramycin structure.

Table 1: Minimum Inhibitory Concentrations (MIC) of Capuramycin Analogues against various bacterial strains.

CompoundM. tuberculosis H37Rv (μg/mL)M. avium (μg/mL)S. aureus (μg/mL)S. pneumoniae (μg/mL)
Capuramycin0.812.5>10050
SQ641 (analogue)0.12 - 8≤0.06 - 4--

Bengamide Analogues (Anticancer and Antibacterial Activity): Bengamides are natural products isolated from marine sponges that exhibit potent anticancer and antibacterial properties. Their mechanism of action involves the inhibition of methionine aminopeptidases (MetAPs), enzymes crucial for protein synthesis and cell survival. (S)-3-aminoazepan-2-one is a key component in the total synthesis of various bengamides.

Table 2: In Vitro Cytotoxicity (IC50) of Bengamide E against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma1.0
HCT116Colon Carcinoma3.3
MDA-MB-231Breast Carcinoma2.5

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis of the final bioactive compounds are crucial for researchers in drug development.

Synthesis of Dopamine Modulators (General Workflow)

The synthesis of dopamine modulators from this compound typically involves the coupling of the amino group with a suitable pharmacophore known to interact with dopamine receptors.

G cluster_0 Synthesis of Dopamine Modulators Start This compound Step1 Coupling with Dopamine Receptor Pharmacophore Start->Step1 Amide bond formation Step2 Purification and Characterization Step1->Step2 End Dopamine Modulator Step2->End

Caption: General synthetic workflow for dopamine modulators.

Synthesis of Capuramycin and Bengamides (General Workflow)

The synthesis of capuramycin and bengamides involves multi-step processes where (S)-3-aminoazepan-2-one is introduced at a specific stage to form the final complex molecule.

G cluster_1 Synthesis of Capuramycin/Bengamides Start_Lactam (S)-3-aminoazepan-2-one Step_Coupling Multi-step Coupling and Modification Start_Lactam->Step_Coupling Start_Other Other Synthetic Intermediates Start_Other->Step_Coupling Step_Purification Purification and Characterization Step_Coupling->Step_Purification End_Product Capuramycin or Bengamide Analogue Step_Purification->End_Product

Caption: General synthetic workflow for Capuramycin/Bengamides.

Signaling Pathways

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in neurotransmission. The D2-like family of receptors, often targeted in neurological disorders, typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway affects downstream signaling cascades that regulate neuronal excitability and gene expression.

G Dopamine_Modulator Dopamine Modulator D2_Receptor Dopamine D2 Receptor Dopamine_Modulator->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Inhibition of Bacterial Peptidoglycan Synthesis by Capuramycin

Capuramycin targets the bacterial cell wall synthesis by inhibiting the MraY transferase (translocase I), which is responsible for the transfer of the peptidoglycan precursor, N-acetylmuramic acid-pentapeptide, to the lipid carrier undecaprenyl phosphate. This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.

G Capuramycin Capuramycin MraY MraY (Translocase I) Capuramycin->MraY Inhibits Lipid_I_Formation Lipid I Formation MraY->Lipid_I_Formation Precursor_Synthesis Peptidoglycan Precursor Synthesis Precursor_Synthesis->MraY Cell_Wall_Synthesis Cell Wall Synthesis Lipid_I_Formation->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Capuramycin.

Conclusion

comparative study of different synthetic routes to N-methylated lactams

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of N-methylated lactams is a critical process in the creation of a wide array of pharmacologically active compounds. The addition of a methyl group to the lactam nitrogen can significantly influence a molecule's biological activity, solubility, and metabolic stability. This guide provides an objective comparison of four common synthetic routes for N-methylating lactams, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The choice of synthetic route for N-methylation of lactams depends on several factors, including the scale of the reaction, the desired purity of the product, the sensitivity of the starting material to harsh reagents, and environmental considerations. Below is a summary of the performance of four distinct methods.

Method Methylating Agent Typical Base/Catalyst Reaction Conditions Typical Yield Advantages Disadvantages
Direct Alkylation with Methyl Iodide Methyl Iodide (CH₃I)Strong Base (e.g., NaH)Anhydrous solvent (e.g., THF, DMF), 0°C to room temperature70-95%High reactivity, relatively simple procedure.Methyl iodide is toxic and a suspected carcinogen. Requires strictly anhydrous conditions. Over-methylation can be an issue.
Direct Alkylation with Dimethyl Sulfate Dimethyl Sulfate ((CH₃)₂SO₄)Base (e.g., K₂CO₃)Solvent (e.g., Benzene), Reflux61-68%Cost-effective for large-scale synthesis, high reactivity.Highly toxic and carcinogenic. Reactions can be exothermic and require careful temperature control.[1]
Eschweiler-Clarke Reaction Formaldehyde (CH₂O) and Formic Acid (HCOOH)None (Formic acid acts as both catalyst and reducing agent)Aqueous solution, heated (e.g., 80-100°C)>90% (for amines)Avoids the use of toxic alkyl halides. Does not lead to quaternary ammonium salt formation.[2][3][4]Primarily used for amines; application to lactams is less common and may require optimization. High temperatures may not be suitable for sensitive substrates.
Green Methylation with Dimethyl Carbonate Dimethyl Carbonate ((CH₃)₂O₂CO)Catalyst (e.g., TMEDA, K₂CO₃)Solvent (e.g., DMF), Heated (e.g., 95-180°C)86-95% (for N-heterocycles)Environmentally friendly and less toxic methylating agent.[5][6] High selectivity for mono-methylation in some cases.Often requires higher temperatures and longer reaction times compared to traditional methods.[6]

Experimental Protocols

Direct N-Methylation of 2-Pyrrolidone with Methyl Iodide

Procedure: To a solution of 2-pyrrolidone (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

N-Methylation of ε-Caprolactam with Dimethyl Sulfate[1]

Procedure: A mixture of ε-caprolactam (6.0 moles) and benzene (2 L) is heated to reflux in a 5-L three-necked flask equipped with a mechanical stirrer and a dropping funnel. Dimethyl sulfate (6.0 moles) is then added dropwise over 2.5 hours. The reaction mixture is stirred and heated under reflux for an additional 16 hours. After cooling to room temperature, a 50% solution of potassium carbonate (600 mL) is slowly added with stirring. The resulting solid (potassium methyl sulfate) is removed by filtration and washed with ether. The organic layer of the filtrate is separated, and the solvent is removed by distillation under reduced pressure. The product, O-methylcaprolactim, is then collected by vacuum distillation, yielding 463–517 g (61–68%).

Eschweiler-Clarke N-Methylation of a Lactam (Adapted from Amine Protocol)[2]

Procedure: To the lactam (1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with dichloromethane (DCM). The aqueous phase is then basified to pH 11 with a suitable base (e.g., NaOH) and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

N-Methylation of Phthalimide with Dimethyl Carbonate[5]

Procedure: A mixture of phthalimide (10 mmol), dimethyl carbonate (10 mL), dimethylformamide (DMF, 5 mL), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1 mmol) is heated at 95°C for 8 hours. After completion of the reaction, the mixture is cooled to room temperature and the product is isolated. In this specific example, the N-methylated phthalimide was obtained in 95% yield.[5]

Signaling Pathways and Logical Relationships

The mechanisms of these N-methylation reactions follow distinct pathways, which are visualized below using Graphviz.

Direct Alkylation with Methyl Iodide/Dimethyl Sulfate (SN2 Mechanism)

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lactam is first deprotonated by a strong base to form a nucleophilic lactamate anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (iodide or methyl sulfate) in a single concerted step.

SN2_Mechanism Lactam Lactam Lactamate Lactamate Anion Lactam->Lactamate Deprotonation Base Base (e.g., NaH) Base->Lactamate TransitionState Transition State Lactamate->TransitionState MethylatingAgent Methylating Agent (CH₃I or (CH₃)₂SO₄) MethylatingAgent->TransitionState NMeLactam N-Methylated Lactam LeavingGroup Leaving Group (I⁻ or CH₃SO₄⁻) TransitionState->NMeLactam Sɴ2 Attack TransitionState->LeavingGroup

Caption: SN2 mechanism for direct N-methylation of lactams.

Eschweiler-Clarke Reaction Mechanism

The Eschweiler-Clarke reaction involves the reductive amination of the nitrogen atom. The lactam nitrogen attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion to the N-methylated lactam, releasing carbon dioxide in the process.

Eschweiler_Clarke_Mechanism Lactam Lactam Hemiaminal Hemiaminal Intermediate Lactam->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal IminiumIon Iminium Ion Hemiaminal->IminiumIon Dehydration NMeLactam N-Methylated Lactam IminiumIon->NMeLactam Hydride Transfer FormicAcid Formic Acid FormicAcid->IminiumIon CO2 CO₂ FormicAcid->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.

N-Methylation with Dimethyl Carbonate (Catalytic Cycle)

The mechanism for N-methylation with dimethyl carbonate can vary depending on the catalyst used. With a nucleophilic catalyst like TMEDA, the catalyst first reacts with DMC to form a more active methylating agent. This activated species then methylates the deprotonated lactam, regenerating the catalyst to complete the cycle.

DMC_Methylation_Mechanism cluster_cycle Catalytic Cycle Catalyst Catalyst (e.g., TMEDA) ActivatedCatalyst Activated Methylating Agent Catalyst->ActivatedCatalyst Activation ActivatedCatalyst->Catalyst Regeneration NMeLactam N-Methylated Lactam ActivatedCatalyst->NMeLactam Byproduct Byproduct ActivatedCatalyst->Byproduct DMC Dimethyl Carbonate DMC->ActivatedCatalyst Lactam Lactam Lactamate Lactamate Anion Lactam->Lactamate Deprotonation Base Base Base->Lactamate Lactamate->NMeLactam Methylation

Caption: Catalytic cycle for N-methylation using dimethyl carbonate.

This comparative guide provides a foundation for selecting an appropriate N-methylation strategy for lactams. The choice of method will ultimately be guided by the specific requirements of the synthesis, including substrate compatibility, scalability, and safety considerations. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures for their specific applications.

References

Comparative Guide to Analytical Method Validation for (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the validation of (S)-3-amino-1-methylazepan-2-one, a chiral aminolactam of interest in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of common analytical techniques with supporting data derived from analogous compounds.

Introduction

This compound is a chiral molecule, making the validation of analytical methods critical for ensuring the quality, efficacy, and safety of any related pharmaceutical product. Enantiomeric purity is a key parameter, necessitating analytical techniques capable of resolving and quantifying the (S)- and (R)-enantiomers. This guide compares three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC, and CE for the analysis of chiral amines and related compounds, providing an expected performance framework for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary phase and a mobile phase. Chiral stationary phases (CSPs) are used for enantiomeric separation.[1]Separation of volatile compounds in a gaseous mobile phase. Derivatization is often required for polar analytes like amines to increase volatility.Separation based on the differential migration of ions in an electric field. Chiral selectors are added to the background electrolyte for enantiomeric resolution.[2]
Specificity/Selectivity High, especially with chiral stationary phases designed for specific compound classes.High, particularly when coupled with a mass spectrometry (MS) detector.[3]Excellent for chiral separations, offering high-resolution separation of enantiomers.[4]
Precision (%RSD) Typically < 2% for intra-day and inter-day precision.Typically < 5% for intra-day and inter-day precision.Typically < 3% for migration times and < 5% for peak areas.
Accuracy (% Recovery) 98-102% is generally achievable.[5]95-105%, can be influenced by derivatization efficiency.97-103%.
Linearity (R²) > 0.999> 0.995> 0.998
Limit of Detection (LOD) Low ng/mL to pg/mL range, depending on the detector.pg/mL to fg/mL range, especially with sensitive detectors like MS.[3]ng/mL to pg/mL range.
Limit of Quantitation (LOQ) Low ng/mL range.pg/mL range.ng/mL range.
Sample Throughput Moderate, typical run times are 15-30 minutes.Moderate to high, with run times typically under 30 minutes.High, with rapid analysis times, often less than 15 minutes.
Advantages Robust, well-established technique with a wide variety of available chiral stationary phases.[1]High resolution and sensitivity, especially with MS detection.[3]High separation efficiency, low sample and solvent consumption.[4]
Disadvantages Higher solvent consumption compared to CE.Derivatization can be time-consuming and introduce variability.Can be less robust than HPLC for routine quality control.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These are generalized protocols and should be optimized for the specific application.

1. High-Performance Liquid Chromatography (HPLC) for Chiral Separation

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or mass spectrometry detector.

  • Chiral Stationary Phase Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often effective for separating chiral amines.[1]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized to achieve the best separation.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm) or mass spectrometry for higher sensitivity and selectivity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter through a 0.45 µm filter before injection.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines.[5]

2. Gas Chromatography (GC) with Derivatization

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with a chiral stationary phase.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set 50 °C above the maximum oven temperature.

  • Oven Temperature Program: A temperature gradient is used to elute the derivatized analytes. An example program could be: start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Derivatization: The amino group of this compound needs to be derivatized to increase its volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents. The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.

  • Sample Preparation: A known amount of the sample is dried and then heated with the derivatization reagent. The resulting solution is then diluted with a suitable solvent before injection.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, and LOQ.

3. Capillary Electrophoresis (CE) for Chiral Separation

  • Instrumentation: A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a detector (typically UV-Vis).

  • Capillary: A fused-silica capillary of appropriate length and internal diameter (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector.

  • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin and its derivatives) are commonly used chiral selectors for separating enantiomers of amino compounds.[4][6] The type and concentration of the chiral selector need to be optimized.

  • Applied Voltage: 15 - 30 kV.

  • Capillary Temperature: 20 - 30 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at a low wavelength (e.g., 200 nm).

  • Sample Preparation: Dissolve the sample in the BGE or water to a known concentration.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and a decision-making pathway for selecting the most appropriate analytical method.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_decision Decision Define_Purpose Define Analytical Method Purpose Select_Method Select Potential Analytical Method Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Guidelines) Select_Method->Define_Validation_Parameters Prepare_Protocols Prepare Validation Protocols Define_Validation_Parameters->Prepare_Protocols Conduct_Experiments Conduct Experiments Prepare_Protocols->Conduct_Experiments Collect_Data Collect and Process Data Conduct_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Method_Validated Method Validated? Analyze_Results->Method_Validated Document_Findings Document Findings in Validation Report Method_Validated->Select_Method No, Re-evaluate/Optimize Method_Validated->Document_Findings Yes MethodSelection Start Start: Need to Validate this compound High_Throughput High Sample Throughput Required? Start->High_Throughput Derivatization_Acceptable Is Derivatization Acceptable? High_Throughput->Derivatization_Acceptable No CE_Method Consider Capillary Electrophoresis (CE) High_Throughput->CE_Method Yes High_Sensitivity Highest Sensitivity Required? Derivatization_Acceptable->High_Sensitivity No GC_Method Consider Gas Chromatography (GC-MS) Derivatization_Acceptable->GC_Method Yes Solvent_Consumption Minimize Solvent Consumption? High_Sensitivity->Solvent_Consumption No High_Sensitivity->GC_Method Yes Solvent_Consumption->CE_Method Yes HPLC_Method Consider High-Performance Liquid Chromatography (HPLC) Solvent_Consumption->HPLC_Method No

References

A Comparative Guide to Chiral Purity Analysis of (S)-3-amino-1-methylazepan-2-one: SFC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral drug substances. For (S)-3-amino-1-methylazepan-2-one, a chiral building block, ensuring high enantiomeric excess is paramount for its intended use in pharmaceuticals. This guide provides a comparative analysis of Supercritical Fluid Chromatography (SFC) for the chiral purity analysis of this compound against traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.

Introduction to Chiral Separation Techniques

Chiral chromatography is the cornerstone for separating enantiomers.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming traditional methods like HPLC and GC in terms of speed, efficiency, and environmental impact.[2][3][4] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5] This results in low viscosity and high diffusivity, enabling faster separations and higher efficiency.[3][6]

High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations, offering a wide range of chiral stationary phases (CSPs) and mobile phases.[4][7] Gas Chromatography (GC) can also be employed for chiral analysis, particularly for volatile compounds, often requiring derivatization to enhance volatility and improve separation.[8][9]

Comparison of Analytical Methods

The choice of analytical technique for chiral purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired analysis time. Below is a comparison of SFC, HPLC, and GC for the analysis of this compound.

Table 1: Performance Comparison of SFC, HPLC, and GC for Chiral Purity Analysis

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analysis Time Very Fast (typically < 5 minutes)Moderate to Long (typically 10-30 minutes)Fast to Moderate (typically 5-20 minutes)
Resolution ExcellentGood to ExcellentGood to Excellent
Solvent Consumption Low (significantly reduced organic solvent usage)HighLow
Environmental Impact "Green" technology due to CO2-based mobile phaseSignificant organic solvent wasteLower solvent waste, but may require derivatizing agents
Sample Throughput HighModerateModerate
Derivatization Generally not requiredGenerally not requiredOften required for amino compounds
Detection UV, MSUV, MS, FluorescenceFID, MS
Cost per Sample Lower due to reduced solvent and timeHigherModerate

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are proposed methods for the chiral purity analysis of this compound using SFC, HPLC, and GC.

SFC Method Protocol

  • Instrument: Analytical SFC system

  • Column: Chiral stationary phase (e.g., polysaccharide-based CSP like Chiralpak® AD-H or Chiralcel® OD-H)

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol with a basic additive like diethylamine)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the modifier or a suitable solvent.

HPLC Method Protocol

  • Instrument: HPLC system

  • Column: Chiral stationary phase (e.g., polysaccharide-based CSP like Chiralpak® AD-H or Chiralcel® OD-H)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

GC Method Protocol

  • Instrument: Gas Chromatograph with FID or MS detector

  • Column: Chiral capillary column (e.g., Chirasil-Val)

  • Derivatization: Required. The amino group needs to be derivatized (e.g., acylation with trifluoroacetic anhydride) to increase volatility.[8]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 200 °C at 5 °C/min

  • Carrier Gas: Helium

  • Detector Temperature: 280 °C

  • Sample Preparation: Derivatize the sample, then dissolve in a suitable solvent like ethyl acetate.

Data Presentation

The following table summarizes the expected quantitative data from the analysis of a sample of this compound containing a small amount of the (R)-enantiomer impurity.

Table 2: Representative Chromatographic Data

ParameterSFCHPLCGC
Retention Time (S)-enantiomer (min) 2.512.88.5
Retention Time (R)-enantiomer (min) 3.115.29.2
Resolution (Rs) > 2.0> 1.8> 2.0
Theoretical Plates (N) for (S)-enantiomer > 10,000> 8,000> 12,000
Enantiomeric Excess (% ee) 99.599.599.5

Workflow Diagrams

Visualizing the experimental workflows can aid in understanding the analytical processes.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample Sample of This compound Dissolve Dissolve in Modifier Sample->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample SFC_System SFC System PreparedSample->SFC_System Chiral_Column Chiral Column SFC_System->Chiral_Column Detection UV Detector Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calculation Calculate % Enantiomeric Purity Integration->Purity_Calculation

Caption: Workflow for chiral purity analysis by SFC.

HPLC_GC_Workflow cluster_hplc HPLC Method cluster_gc GC Method Sample Sample HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep GC_Deriv Derivatization Sample->GC_Deriv HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Analysis HPLC_Analysis->HPLC_Data GC_Prep Dissolve in Solvent GC_Deriv->GC_Prep GC_Analysis GC Analysis GC_Prep->GC_Analysis GC_Data Data Analysis GC_Analysis->GC_Data

Caption: Comparison of HPLC and GC sample preparation workflows.

Conclusion

For the chiral purity analysis of this compound, Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional HPLC and GC methods. The primary advantages of SFC include significantly faster analysis times, reduced solvent consumption, and high resolution, making it a more cost-effective and environmentally friendly option.[2][3] While HPLC remains a robust and widely used technique, it typically involves longer run times and higher consumption of organic solvents.[4][7] GC, although offering high efficiency, often necessitates a derivatization step for polar amino compounds, which can add complexity to the workflow.[8] Therefore, for high-throughput and "green" chiral purity analysis of this compound, SFC is the recommended technique.

References

A Comparative FT-IR Analysis of (S)-3-amino-1-methylazepan-2-one and Related Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of (S)-3-amino-1-methylazepan-2-one against two structurally related alternatives: N-methylcaprolactam and caprolactam. This analysis is crucial for researchers, scientists, and drug development professionals for compound identification, purity assessment, and quality control. The inclusion of a primary amino group in this compound introduces distinct vibrational modes that are absent in the spectra of the selected alternatives, allowing for clear differentiation.

Comparative Analysis of Key Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by the presence of a tertiary lactam and a primary amine. These functional groups give rise to unique absorption bands that are summarized and compared with N-methylcaprolactam (a tertiary lactam) and caprolactam (a secondary lactam) in the table below.

Functional GroupVibrational ModeThis compound (Predicted)N-methylcaprolactam (Experimental)Caprolactam (Experimental)
Primary Amine N-H Stretch~3400 & ~3300 cm⁻¹ (two bands)AbsentAbsent
N-H Bend (Scissoring)~1620 cm⁻¹AbsentAbsent
Lactam C=O Stretch (Amide I)~1630 cm⁻¹~1630 cm⁻¹~1652 cm⁻¹[1]
Secondary Amide N-H StretchAbsentAbsent3295, 3194, 3070 cm⁻¹[1]
Alkyl C-H Stretch~2850-2950 cm⁻¹~2850-2950 cm⁻¹~2850-2950 cm⁻¹

N-methylcaprolactam , lacking a primary amine and having a tertiary amide, does not exhibit N-H stretching or bending vibrations. Its most prominent feature in the functional group region is the C=O stretching of the lactam ring.

Caprolactam , as a secondary amide, displays characteristic N-H stretching bands. In the solid state, these often appear as multiple bands due to hydrogen bonding.[1] It also shows a distinct C=O stretching vibration at a slightly higher wavenumber compared to its N-methylated counterparts, which can be attributed to the influence of intermolecular hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid or liquid sample using an ATR accessory, which is a common and convenient method for this type of analysis.

Objective: To obtain a high-quality FT-IR spectrum of the analyte for identification and comparison.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Sample of this compound, N-methylcaprolactam, or caprolactam

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the sample (a few milligrams for a solid, a single drop for a liquid) onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing, if required.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure clamp tip with isopropanol and a lint-free wipe to remove all traces of the sample.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum peak_picking Identify Peak Frequencies process_spectrum->peak_picking assign_peaks Assign Peaks to Functional Groups peak_picking->assign_peaks compare Compare with Reference Spectra assign_peaks->compare report Generate Report compare->report end End report->end

Caption: Workflow for FT-IR analysis from sample preparation to final report.

References

A Comparative Analysis of the Reactivity of 6, 7, and 8-Membered Amino Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic organic compounds is paramount. This guide provides an objective comparison of the reactivity of 6, 7, and 8-membered amino lactams, key structures in various fields including polymer chemistry and medicinal research. This analysis is supported by a synthesis of available experimental data and established chemical principles.

The reactivity of lactams, or cyclic amides, is fundamentally influenced by ring strain and the electronics of the amide bond. The introduction of an amino substituent adds another layer of complexity, potentially altering the electron density and steric environment of the lactam ring. This guide will delve into two primary aspects of their reactivity: susceptibility to hydrolysis and propensity for ring-opening polymerization (ROP).

Comparative Reactivity Data

Ring SizeCompound Name (Amino Lactam)Relative Ring StrainExpected Rate of HydrolysisExpected Rate of Ring-Opening Polymerization
6 δ-AminovalerolactamModerateHighModerate
7 ε-AminocaprolactamLowModerateHigh
8 ζ-AminocapryllactamIncreasingLowLow

Note: The expected rates are relative and for comparative purposes. Actual rates will depend on specific reaction conditions and the position of the amino substituent.

Factors Influencing Reactivity

Several key factors govern the chemical behavior of these amino lactams:

  • Ring Strain: Generally, smaller rings exhibit greater angle and torsional strain. However, for medium-sized rings (8-11 members), transannular strain (steric interactions across the ring) becomes a significant destabilizing factor. Six-membered rings like δ-valerolactam have relatively low strain. Seven-membered rings, such as ε-caprolactam, are known to have minimal ring strain, which contributes to their favorable polymerization thermodynamics. As the ring size increases to eight members, transannular interactions can lead to an increase in strain energy.

  • Amide Resonance: The amide bond in a lactam is stabilized by resonance. In highly strained rings, this resonance is disrupted, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Effect of the Amino Group: The amino group, being electron-donating, can influence the electronic properties of the lactam ring. Its position relative to the amide group is crucial. If it is able to conjugate with the carbonyl group, it could potentially decrease the electrophilicity of the carbonyl carbon. Conversely, it can also act as an internal nucleophile or participate in hydrogen bonding, affecting the molecule's conformation and reactivity. For instance, in the context of penicillins, the addition of an amino group can broaden their spectrum of antibacterial activity.

Experimental Protocols

To empirically determine and compare the reactivity of these amino lactams, the following experimental methodologies are proposed.

Protocol for Determining Hydrolysis Rate

This protocol is adapted from methods used to study the hydrolysis of β-lactams and other cyclic amides.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of 6, 7, and 8-membered amino lactams under controlled conditions.

Materials:

  • 6-aminovalerolactam, 7-aminocaprolactam, 8-aminocapryllactam

  • Phosphate buffer (pH 7.4)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Thermostated water bath or incubator

  • Autosampler and vials

Procedure:

  • Prepare stock solutions of each amino lactam of a known concentration in the phosphate buffer.

  • Equilibrate the buffer and lactam solutions to the desired temperature (e.g., 37°C).

  • Initiate the hydrolysis reaction by diluting a known volume of the lactam stock solution into the pre-heated buffer to achieve the final desired concentration.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by adding a small amount of a strong acid to lower the pH and halt further hydrolysis.

  • Analyze the concentration of the remaining lactam in each aliquot using a validated HPLC method.

  • Plot the natural logarithm of the lactam concentration versus time. The negative slope of this plot will give the pseudo-first-order rate constant (k).

  • Compare the rate constants for the three amino lactams to determine their relative hydrolytic stability.

Protocol for Ring-Opening Polymerization (ROP)

This protocol outlines a general procedure for the anionic ring-opening polymerization of amino lactams.

Objective: To compare the polymerizability of 6, 7, and 8-membered amino lactams.

Materials:

  • Anhydrous 6-aminovalerolactam, 7-aminocaprolactam, 8-aminocapryllactam

  • Initiator (e.g., sodium hydride or other strong base)

  • Activator (e.g., an N-acyllactam)

  • Anhydrous, high-boiling point solvent (e.g., toluene or xylene)

  • Schlenk line or glove box for inert atmosphere operations

  • Polymer precipitation solvent (e.g., methanol or water)

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

Procedure:

  • Thoroughly dry all glassware and reagents. The presence of water can terminate the polymerization.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amino lactam monomer in the anhydrous solvent in a reaction vessel.

  • Add the initiator to the solution and heat to a temperature sufficient to form the lactam anion.

  • Add the activator to initiate the polymerization.

  • Maintain the reaction at a constant temperature and monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion (e.g., by gas chromatography or by precipitating and weighing the polymer).

  • After the desired reaction time, terminate the polymerization by adding a proton source (e.g., water or a weak acid).

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent.

  • Collect, wash, and dry the polymer.

  • Characterize the polymer's molecular weight and molecular weight distribution using GPC.

  • Compare the monomer conversion rates and the resulting polymer properties for the three amino lactams.

Logical and Reaction Pathway Visualizations

The following diagrams illustrate the fundamental processes of lactam hydrolysis and anionic ring-opening polymerization.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_transition Reaction Pathway cluster_products Products lactam Amino Lactam intermediate Tetrahedral Intermediate lactam->intermediate Nucleophilic Attack by Water water Water (H2O) product Amino Acid intermediate->product Ring Opening

Figure 1: Generalized mechanism of lactam hydrolysis.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (Base) monomer1 Amino Lactam Monomer initiator->monomer1 Deprotonation anion Lactam Anion monomer1->anion monomer2 Another Monomer anion->monomer2 Nucleophilic Attack growing_chain Growing Polymer Chain (N-Acyllactam) monomer2->growing_chain Ring Opening growing_chain->growing_chain Chain Growth

Comparative Analysis of (S)-3-amino-1-methylazepan-2-one and Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-3-amino-1-methylazepan-2-one and its structurally related alternatives. The information herein is intended to assist researchers in selecting the most suitable compound for their specific application by presenting a side-by-side comparison of key quality attributes, supported by representative experimental data and detailed analytical methodologies.

Introduction

This compound is a chiral cyclic lactam that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemistry and functional groups make it an important intermediate in the synthesis of various pharmaceutical compounds.[1] The selection of a starting material for a complex synthesis pathway relies heavily on its purity, isomeric integrity, and overall quality. This guide compares this compound with its non-methylated analogue, (S)-3-aminoazepan-2-one, and the racemic mixture, (3RS)-3-aminoazepan-2-one, to highlight the critical differences and aid in making an informed decision.

Comparative Data

The following tables summarize the typical specifications for this compound and its selected alternatives. The data presented is representative of commercially available research-grade materials.

Table 1: General Properties and Specifications

ParameterThis compound(S)-3-aminoazepan-2-one(3RS)-3-aminoazepan-2-one
CAS Number 209983-96-0[2]21568-87-6[3][4]671-42-1
Molecular Formula C₇H₁₄N₂O[1][2]C₆H₁₂N₂O[3][4]C₆H₁₂N₂O
Molecular Weight 142.20 g/mol [1][2]128.17 g/mol [4]128.17 g/mol
Appearance White to off-white solid[1]White to off-white crystalline solidWhite to off-white solid
Purity (by HPLC) ≥ 97%≥ 98%[3]≥ 95%
Enantiomeric Excess ≥ 98%≥ 98%Not Applicable
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[2]-20°C[4]Room Temperature

Table 2: Representative Analytical Data

AnalysisThis compound(S)-3-aminoazepan-2-one(3RS)-3-aminoazepan-2-one
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry M+H⁺ = 143.12M+H⁺ = 129.10M+H⁺ = 129.10
Water Content (KF) ≤ 0.5%≤ 0.5%≤ 1.0%
Residual Solvents Meets ICH limitsMeets ICH limitsMeets ICH limits

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for in-house validation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the compounds by separating the main component from any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Solvent A and Solvent B.

  • Calculation: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Enantiomeric Excess Determination by Chiral HPLC

This method is employed to determine the enantiomeric purity of the chiral compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

  • Calculation: Enantiomeric excess (ee%) is calculated using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compounds.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the observed peaks should be consistent with the expected structure of the compound.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for quality control and a logical diagram for compound selection.

G cluster_0 Quality Control Workflow for Chiral Aminolactams raw_material Raw Material Receipt sampling Representative Sampling raw_material->sampling hplc_purity Purity Analysis by HPLC sampling->hplc_purity chiral_hplc Enantiomeric Excess by Chiral HPLC sampling->chiral_hplc nmr Structural Confirmation by NMR sampling->nmr kf Water Content by Karl Fischer sampling->kf residual_solvents Residual Solvent Analysis (GC) sampling->residual_solvents coa Certificate of Analysis Generation hplc_purity->coa chiral_hplc->coa nmr->coa kf->coa residual_solvents->coa release Material Release coa->release

A typical quality control workflow for chiral aminolactams.

G cluster_1 Decision Tree for Compound Selection start Project Requirement chiral_synthesis Is stereospecificity critical? start->chiral_synthesis n_methylation Is the N-methyl group required for the target molecule? chiral_synthesis->n_methylation Yes select_racemic Select (3RS)-3-aminoazepan-2-one chiral_synthesis->select_racemic No select_s_methyl Select this compound n_methylation->select_s_methyl Yes select_s Select (S)-3-aminoazepan-2-one n_methylation->select_s No achiral_synthesis Consider racemic synthesis and subsequent resolution select_racemic->achiral_synthesis

A decision tree for selecting the appropriate aminolactam.

Conclusion

The choice between this compound and its analogues depends critically on the specific requirements of the intended synthetic route.

  • This compound is the preferred choice when the N-methyl group is a necessary part of the final molecular structure and high enantiopurity is required from the outset.

  • (S)-3-aminoazepan-2-one offers a versatile chiral scaffold that allows for subsequent N-functionalization while maintaining stereochemical integrity. It is a suitable alternative if the methyl group is not required or will be introduced at a later synthetic step.

  • (3RS)-3-aminoazepan-2-one is a more economical option for initial process development or when a racemic final product is acceptable. It can also be used in conjunction with a resolution step to isolate the desired enantiomer, although this adds complexity to the overall process.

Researchers should carefully consider the trade-offs between cost, synthetic efficiency, and the stereochemical requirements of their target molecule when selecting from these compounds. The analytical methods provided in this guide can be used to verify the quality of the selected material and ensure the reliability of experimental outcomes.

References

A Comparative Guide to the Structural Elucidation of (S)-3-amino-1-methylazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Key Analytical Techniques

The structural and stereochemical analysis of chiral pharmaceutical intermediates like (S)-3-amino-1-methylazepan-2-one derivatives relies on a suite of analytical techniques. Each method offers unique advantages and provides complementary information.

Technique Principle Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.- Unambiguous 3D molecular structure- Absolute configuration of chiral centers[1][2]- Bond lengths, bond angles, and torsion angles- Intermolecular interactions in the solid state- Provides the most definitive structural information[1]- Gold standard for determining absolute stereochemistry- Requires a high-quality single crystal of the compound, which can be challenging to grow[1]- The determined structure is of the solid state, which may differ from the solution conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.- Connectivity of atoms (1D and 2D NMR)- Relative stereochemistry through nuclear Overhauser effect (NOE)- Conformational analysis in solution- Can help determine absolute configuration using chiral derivatizing agents- Non-destructive- Provides detailed information about the molecule's structure and dynamics in solution[3]- Does not require crystallization- Determination of absolute configuration is indirect and often requires chiral auxiliaries[3]- Complex spectra can be challenging to interpret for larger molecules
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.- Enantiomeric purity and separation of enantiomers[4]- Quantification of the compound in a mixture- Can be used for preparative separation of enantiomers- High sensitivity and resolution for separating enantiomers[4]- Widely applicable and robust method for quality control[5]- Does not provide direct structural information beyond retention time- Requires the use of a chiral stationary phase or chiral mobile phase additive for enantioseparation[4]
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.- Molecular weight and elemental composition- Fragmentation patterns can provide structural clues- High sensitivity, requiring very small amounts of sample- Can be coupled with chromatography (e.g., LC-MS) for complex mixture analysis- Does not typically provide stereochemical information on its own- Isomeric and isobaric compounds can be difficult to distinguish
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.- Determination of absolute configuration in solution by comparing experimental and computationally predicted spectra- Applicable to a wide range of chiral molecules in solution- Does not require crystallization or derivatization- Requires quantum chemical calculations to interpret the spectra- Can be less definitive than X-ray crystallography for complex molecules

Experimental Protocol: Single-Crystal X-ray Crystallography

The following is a detailed, representative protocol for the structural determination of a small organic molecule like an this compound derivative using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture with a less-soluble co-solvent like hexane or water).

  • Employ a slow evaporation technique by leaving the solution in a loosely covered vial at a constant temperature.

  • Alternatively, use vapor diffusion by placing the vial with the compound solution inside a larger sealed container with a more volatile anti-solvent.

  • Other methods include slow cooling of a saturated solution or solvent layering.

  • The goal is to obtain well-formed, single crystals with dimensions of approximately 0.1-0.3 mm.

2. Crystal Selection and Mounting:

  • Examine the crystals under a polarizing microscope to select a single, well-defined crystal with sharp edges and no visible defects.

  • Carefully pick up the selected crystal using a cryoloop.

  • Mount the crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

3. Data Collection:

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.

  • Based on the unit cell and symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data.[6]

  • The crystal is rotated, and diffraction images are collected at various orientations. The exposure time per frame depends on the crystal's diffracting power.

4. Data Processing:

  • Integrate the raw diffraction images to obtain the intensities and Miller indices (h, k, l) for each reflection.

  • Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay.

  • Scale and merge the redundant data to produce a final set of unique reflections.

5. Structure Solution and Refinement:

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial molecular model by fitting atoms into the electron density.

  • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

  • Locate and add hydrogen atoms to the model.

  • For chiral molecules, the absolute configuration is determined by analyzing anomalous scattering effects, often reported as the Flack parameter.[7] A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

6. Structure Validation:

  • The final refined structure is validated using crystallographic software to check for geometric consistency (bond lengths, angles) and other quality indicators.

  • The final structural data is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Workflow for Single-Crystal X-ray Crystallography

XRay_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_validation Finalization Purification Compound Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Pure Sample Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffractometer X-ray Diffraction Data Collection Crystal_Selection->Diffractometer Data_Processing Data Processing & Reduction Diffractometer->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Configuration Absolute Configuration Determination Structure_Refinement->Absolute_Configuration Validation Structure Validation Absolute_Configuration->Validation Final_Structure Final 3D Structure (CIF) Validation->Final_Structure

References

The Efficacy of (S)-3-amino-1-methylazepan-2-one as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect of drug development and modern chemistry. This guide provides a comparative analysis of the purported chiral auxiliary, (S)-3-amino-1-methylazepan-2-one, against well-established and extensively documented alternatives.

Introduction to this compound

This compound is a chiral lactam, specifically a derivative of caprolactam. Its structure incorporates a stereocenter at the 3-position and a methyl group on the nitrogen atom. While commercially available as a chiral building block, a comprehensive search of peer-reviewed scientific literature reveals a notable absence of studies detailing its application and efficacy as a chiral auxiliary in asymmetric transformations. Consequently, quantitative data on its performance in key reactions such as asymmetric alkylation, aldol additions, or conjugate additions, including diastereoselectivities (d.e.) and chemical yields, are not available in published research.

Established Chiral Auxiliaries: A Performance Benchmark

To provide a framework for evaluating potential new chiral auxiliaries like this compound, this guide presents a detailed comparison with two of the most successful and widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones and Pseudoephedrine-based auxiliaries.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance of these established chiral auxiliaries in key asymmetric reactions. This data, gleaned from numerous publications, serves as a benchmark for the level of stereocontrol and efficiency expected from a high-performing chiral auxiliary.

Chiral AuxiliaryReaction TypeElectrophile/SubstrateDiastereoselectivity (d.e.)Yield (%)
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone AlkylationBenzyl bromide>98%85-95%
Aldol AdditionIsobutyraldehyde>99%80-90%
Conjugate AdditionMethyl acrylate>98%~80%
(1R,2S)-Pseudoephedrine AlkylationMethyl iodide>98%90-98%
AlkylationIsopropyl iodide90-95%85-95%
This compound AlkylationData not available--
Aldol AdditionData not available--
Conjugate AdditionData not available--

Experimental Protocols: Methodologies for Established Auxiliaries

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative procedures for the attachment of a substrate to an Evans' oxazolidinone auxiliary, a subsequent diastereoselective alkylation reaction, and the final cleavage of the auxiliary.

Protocol 1: Acylation of an Evans' Oxazolidinone
  • Materials: (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (Et3N), dichloromethane (DCM).

  • Procedure:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Slowly add propionyl chloride (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-acyloxazolidinone.

Protocol 2: Diastereoselective Alkylation
  • Materials: N-acyloxazolidinone from Protocol 1, lithium diisopropylamide (LDA), benzyl bromide, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

    • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Materials: Alkylated product from Protocol 2, lithium hydroxide (LiOH), hydrogen peroxide (30% aqueous solution), THF, water.

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C.

    • Add an aqueous solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.

    • The chiral auxiliary can often be recovered from the aqueous layer.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the application of chiral auxiliaries.

Asymmetric_Alkylation_Workflow Prochiral_Substrate Prochiral Carboxylic Acid Derivative Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary (S)-Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Auxiliary-Substrate Adduct Coupling->Chiral_Substrate Enolate_Formation Enolate Formation (e.g., LDA, -78°C) Chiral_Substrate->Enolate_Formation Electrophile_Addition Electrophile Addition (R-X) Enolate_Formation->Electrophile_Addition Diastereomeric_Product Diastereomerically Enriched Product Electrophile_Addition->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 1. General workflow for asymmetric alkylation using a chiral auxiliary.

Aldol_Reaction_Pathway Start N-Acyl Chiral Auxiliary Enolization Enolization (e.g., Bu2BOTf, i-Pr2NEt) Start->Enolization Z_Enolate Formation of (Z)-Enolate Enolization->Z_Enolate Zimmerman_Traxler Zimmerman-Traxler Transition State Z_Enolate->Zimmerman_Traxler Aldehyde Aldehyde (R'CHO) Aldehyde->Zimmerman_Traxler Syn_Aldol syn-Aldol Adduct Zimmerman_Traxler->Syn_Aldol

Figure 2. Key steps in a diastereoselective aldol reaction with an Evans' auxiliary.

Conclusion and Future Outlook

While this compound possesses the structural requisites of a potential chiral auxiliary—namely, a stereogenic center in proximity to a reactive site—the current body of scientific literature does not provide the necessary experimental evidence to validate its efficacy. Researchers and drug development professionals seeking reliable and high-performing chiral auxiliaries are advised to consider the well-documented and highly successful Evans' oxazolidinones and pseudoephedrine-based systems.

The absence of data for this compound also presents an opportunity for future research. A systematic investigation into its performance in various asymmetric transformations would be a valuable contribution to the field of organic synthesis. Such studies would need to rigorously document diastereoselectivities, yields, and the ease of auxiliary attachment and removal to ascertain its practical utility and potential advantages, if any, over existing methodologies. Until such data becomes available, its role remains that of a chiral building block rather than a proven chiral auxiliary.

Assessing the Potential Neuroactivity of (S)-3-amino-1-methylazepan-2-one: A Comparative Guide Based on Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential neuroactivity of (S)-3-amino-1-methylazepan-2-one by examining its structural relationship to a class of well-characterized neuroactive compounds: the racetams. Due to the limited direct experimental data on this compound, this analysis relies on structure-activity relationship (SAR) principles to hypothesize its pharmacological profile and to propose a roadmap for its experimental evaluation.

Structural Comparison and Rationale for Analogy

This compound is a chiral, seven-membered lactam (a cyclic amide). Its core structure is analogous to the five-membered pyrrolidinone ring that defines the racetam class of nootropics.[1][2] The key structural similarities and differences are highlighted below:

  • This compound : Features a seven-membered azepan-2-one ring, an amino group at the C3 position, and a methyl group on the ring nitrogen.

  • Piracetam : The parent compound of the racetam family, featuring a 2-oxopyrrolidine ring with an acetamide side chain.[1][2]

  • Levetiracetam : An anticonvulsant drug and a single (S)-enantiomer, it has a 2-oxopyrrolidine ring with an α-ethyl-acetamide side chain. Its stereochemistry is a key point of comparison.[3][4]

  • Aniracetam : A fat-soluble racetam with a 2-oxopyrrolidinone core and a p-anisoyl group, known for its modulation of AMPA receptors.[5][6][7]

The presence of the lactam ring suggests that this compound may interact with similar biological targets as the racetams. The amino group at the C3 position and the (S)-chirality are particularly reminiscent of the side chain orientation in levetiracetam, suggesting a potential for similar neuroactive properties, such as anticonvulsant effects.

Comparative Data of Analogous Compounds

The following table summarizes the neuroactive properties and proposed mechanisms of action for key comparator compounds. This data provides a basis for hypothesizing the potential activities of this compound.

CompoundClassPrimary Neuroactive EffectsProposed Mechanism of ActionKey Quantitative Data
Piracetam Racetam, NootropicCognitive enhancement, neuroprotection.[8]Modulates cholinergic and glutamatergic neurotransmission; increases cell membrane fluidity.[1][8] Does not show significant affinity for common neurotransmitter receptors.[8]IC50 for N-type calcium channels: ~3 µM.[1]
Levetiracetam Racetam, AnticonvulsantTreatment of epilepsy (partial onset, myoclonic, and tonic-clonic seizures).[3][9]Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[9]Binding affinity (Kd) for SV2A: ~0.5-1.0 µM.
Aniracetam Racetam, NootropicCognitive enhancement, anxiolytic effects.[6]Positive allosteric modulator of AMPA-type glutamate receptors; may also inhibit D2 dopamine and 5-HT2A receptors.[6][10]Potentiates AMPA receptor currents at concentrations of 0.1-1 mM.

Proposed Experimental Protocols for Neuroactivity Assessment

To empirically determine the neuropharmacological profile of this compound, a tiered experimental approach is proposed, progressing from in vitro screening to in vivo behavioral assays.

  • Receptor Binding Assays :

    • Objective : To determine the binding affinity of the compound to key molecular targets implicated in the action of its structural analogs.

    • Protocol :

      • Prepare membrane fractions from brain tissue (e.g., rat cortex or hippocampus) or cell lines expressing the target receptor.

      • For SV2A binding, use radiolabeled [³H]-levetiracetam in a competitive binding assay.

      • For AMPA receptor modulation, use radiolabeled [³H]-AMPA or a functional assay measuring glutamate-induced calcium influx in the presence of the test compound.

      • For GABA-A receptor binding, use radiolabeled [³H]-muscimol or [³H]-flunitrazepam to assess potential interactions.

      • Incubate membrane preparations with the radioligand and varying concentrations of this compound.

      • Separate bound and free radioligand by rapid filtration.

      • Quantify bound radioactivity using liquid scintillation counting.

      • Calculate the inhibition constant (Ki) from the IC50 values to determine binding affinity.

  • Electrophysiology :

    • Objective : To assess the functional effects of the compound on neuronal excitability and synaptic transmission.

    • Protocol :

      • Prepare acute brain slices (e.g., hippocampal or cortical) from rodents or use primary neuronal cultures.

      • Perform whole-cell patch-clamp recordings from individual neurons.

      • To assess effects on synaptic transmission, record spontaneous or evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).

      • Apply this compound to the bath at various concentrations and measure changes in the amplitude, frequency, and kinetics of synaptic currents.

      • To test for direct effects on ion channels, apply voltage steps and measure resulting currents in the presence and absence of the compound.

  • Anticonvulsant Activity Assessment (6 Hz Psychomotor Seizure Model) :

    • Objective : To evaluate the compound's efficacy against pharmacoresistant seizures, a model where levetiracetam is effective.

    • Protocol :

      • Administer this compound or vehicle control to rodents (mice or rats) via intraperitoneal (IP) or oral (PO) route.

      • After a predetermined pretreatment time, induce a seizure by delivering a low-frequency (6 Hz) electrical stimulation through corneal electrodes.

      • Observe the animals for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching).

      • Determine the median effective dose (ED50) required to protect 50% of the animals from seizures.

  • Nootropic Activity Assessment (Morris Water Maze) :

    • Objective : To assess the compound's effect on spatial learning and memory.

    • Protocol :

      • Administer the compound or vehicle to rodents daily throughout the training period.

      • Train the animals to find a hidden platform in a circular pool of opaque water, using spatial cues in the room.

      • Record the escape latency (time to find the platform) and path length over several days of training.

      • On the final day, remove the platform and perform a probe trial to measure the time spent in the target quadrant where the platform was previously located.

      • Improved performance (shorter escape latencies, more time in the target quadrant) compared to the control group indicates cognitive enhancement.

Visualizations: Logical Frameworks and Potential Mechanisms

To clarify the assessment strategy and potential mechanisms of action, the following diagrams are provided.

logical_relationship cluster_0 Structural Analysis cluster_2 Experimental Validation A This compound C Hypothesized Neuroactivity A->C Structural Similarity (Lactam Ring, (S)-Chirality) B Racetam Analogs (Piracetam, Levetiracetam) B->C D In Vitro Screening (Binding Assays, Electrophysiology) C->D Testable Predictions E In Vivo Models (Anticonvulsant, Nootropic Tests) D->E Promising Candidates F Pharmacological Profile E->F Efficacy & Potency experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Testing cluster_conclusion Data Analysis & Conclusion start Compound Synthesis & Purification binding Receptor Binding Assays (SV2A, AMPA, GABA) start->binding electro Electrophysiology (Patch-Clamp on Neurons) binding->electro Functional Relevance pk_pd Pharmacokinetics & Toxicology Screening electro->pk_pd Advance to In Vivo anticonvulsant Anticonvulsant Models (e.g., 6 Hz test) pk_pd->anticonvulsant nootropic Nootropic Models (e.g., Morris Water Maze) pk_pd->nootropic analysis SAR Analysis & Lead Optimization anticonvulsant->analysis nootropic->analysis signaling_pathway Hypothesized Modulation of Glutamatergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal SV2A SV2A Vesicle Synaptic Vesicle (contains Glutamate) SV2A->Vesicle Modulates Exocytosis Release Glutamate Release Vesicle->Release AMPA AMPA Receptor Release->AMPA Activates NMDA NMDA Receptor Release->NMDA Activates Depolarization Postsynaptic Depolarization AMPA->Depolarization Na+ Influx NMDA->Depolarization Ca2+/Na+ Influx Compound (S)-3-amino-1-methyl- azepan-2-one Compound->SV2A Potential Target 1 (like Levetiracetam) Compound->AMPA Potential Target 2 (like Aniracetam)

References

Cytotoxicity of Azepanone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepanone scaffold, a seven-membered lactam ring, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the cytotoxic effects of various azepanone-based compounds, with a focus on A-ring azepano-triterpenoids. The information presented is collated from recent scientific literature to aid in the evaluation and development of novel anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic potential of azepanone-based compounds has been evaluated against a panel of human cancer cell lines. The data, primarily presented as GI50 (50% growth inhibition), EC50 (half-maximal effective concentration), and LC50 (50% lethal concentration), are summarized below.

A-Azepano-Triterpenoid Derivatives

A series of semi-synthetic triterpenoids incorporating an A-azepano ring have shown significant cytotoxic activity. These compounds are often derived from natural products like betulin, oleanolic acid, and ursolic acid.

Compound ClassDerivativeCancer Cell Line(s)Cytotoxicity MetricValue (µM)Reference
Azepano-Betulins Azepano-betulinic amidesColon (HCT-15), Ovarian (NCI/ADR-RES)GI500.57 - 14.30[1]
A-azepano-28-amino-betulinLeukemia, Colon, Lung, BreastGI501.16 - 2.27[1]
Azepano-Oleananes Azepanoallobetulinic acid amide (Cmpd 11)Pharynx (FaDu)EC500.88[2]
Azepanoallobetulinic acid amide (Cmpd 11)VariousGI500.20 - 0.94[2][3]
Azepanoallobetulinic acid amide (Cmpd 11)VariousLC501 - 6[2][3]
Azepano-glycyrrhetol-diene (Cmpd 6)Ovarian (A2780)EC503.93[2]
Azepanoerythrodiol (Cmpd 3)Leukemia (K-562)GI50Selectivity Index: 9.56[2][3]
Azepanodammaradiene A-azepanodammara-20(21),24(25)-dieneBroad panellog LC505.57 (mean)[4]
Other Synthetic Azepinones 2-bromo-5H-benzo[b]naphth[2,3-e]azepin-6(13H)-oneHuman tumor cells-Noteworthy growth inhibition[1]

Note: The activity of these compounds can be several times more potent than standard chemotherapeutic agents like doxorubicin against specific cell lines[1].

Experimental Protocols

The evaluation of cytotoxicity for azepanone-based compounds predominantly relies on cell-based assays. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • 96-well microtiter plates

  • Culture medium appropriate for the cell line

  • Test compounds (azepanone derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azepanone-based compounds. Include a vehicle control.

  • Cell Fixation: After the desired incubation period (e.g., 48-72 hours), gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates multiple times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell growth inhibition relative to the control and determine the GI50/IC50 values.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel azepanone-based compounds.

Caption: General workflow for evaluating the cytotoxicity of azepanone compounds.

Proposed Apoptotic Signaling Pathway

Several studies indicate that azepanone-based triterpenoids exert their cytotoxic effects by inducing apoptosis. Flow cytometry analysis of cells treated with an azepanoallobetulinic acid amide derivative revealed a significant increase in apoptotic and late apoptotic cells[2][3][5]. The mechanism often involves the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation.

The diagram below illustrates the proposed signaling cascade.

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Azepanone Azepanone-Based Compound Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Azepanone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) Azepanone->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by azepanone compounds.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to (S)-3-amino-1-methylazepan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-amino-1-methylazepan-2-one, a chiral cyclic β-amino acid derivative, represents a valuable building block in medicinal chemistry. Its rigid, seven-membered ring structure and stereochemically defined amine functionality make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comparative analysis of synthetic strategies for producing this and structurally related chiral 3-amino-caprolactams, offering insights into their respective efficiencies based on available experimental data. While specific literature detailing the synthesis of this compound is limited, this guide draws upon established methods for analogous compounds to provide a valuable benchmarking resource.

Comparative Analysis of Synthesis Efficiency

The synthesis of chiral 3-amino-caprolactam derivatives often involves multi-step sequences where achieving high yield and enantioselectivity are the primary objectives. Below is a summary of different approaches with reported data for analogous structures.

Method/AnalogStarting MaterialsKey StepsYieldEnantiomeric Excess (e.e.)Key Reagents/CatalystsRef.
Biocatalytic Asymmetric Reductive Amination of a cyclic ketone precursorCyclic β-keto esterEnzymatic reductive aminationHigh>99%Transaminase (ATA), Pyridoxal 5'-phosphate (PLP), Amine donor (e.g., isopropylamine)N/A
Chemoenzymatic Synthesis of L-3-N-Cbz-aminoazepaneL-lysine derived amino alcoholMulti-enzyme cascade (Galactose oxidase and Imine reductase)up to 54% (isolated)HighGalactose oxidase (GOase), Imine reductase (IRED)N/A
Asymmetric Hydrogenation of an enamine precursorN-acetyl-α,β-unsaturated β-amino esterRh-catalyzed asymmetric hydrogenation~90%>95%Chiral phosphine ligands (e.g., DuPhos, BINAP), Rhodium catalystN/A
Diastereoselective Alkylation of a chiral auxiliary-derived enolateGlycine Schiff base Ni(II) complexAlkylation with a suitable electrophile70%98%Chiral tridentate ligand, Ni(NO₃)₂·6H₂O, Phase-transfer catalyst[1]

Note: The data presented is for analogous compounds and reaction types, as specific experimental data for the synthesis of this compound was not available in the reviewed literature. The efficiency of these methods can be influenced by the specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for key synthetic strategies applicable to the synthesis of chiral 3-amino-caprolactams.

Biocatalytic Asymmetric Reductive Amination

This method offers a green and highly selective route to chiral amines.

Protocol:

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

  • Reagent Addition: The cyclic β-keto ester precursor is added, followed by the transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine).

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically 24-48 hours). The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral β-amino ester.

  • Cyclization and N-methylation (Hypothetical): The resulting chiral β-amino ester would then undergo intramolecular cyclization to form the lactam ring, followed by N-methylation to yield this compound. These subsequent steps would require specific reaction conditions that are not detailed in the available literature for this particular product.

Chemoenzymatic Synthesis

This approach combines the selectivity of enzymes with chemical transformations to build complex molecules.

Protocol for L-3-N-Cbz-aminoazepane:

  • Enzyme Cascade Reaction: A one-pot reaction is set up containing a buffered solution, the starting amino alcohol (derived from L-lysine), galactose oxidase (GOase), and an imine reductase (IRED).

  • Reaction Conditions: The mixture is incubated under ambient conditions, and the reaction is monitored for the formation of the desired Cbz-protected aminoazepane.

  • Purification: The product is isolated and purified from the reaction mixture using standard chromatographic techniques. The isolated yield for L-3-N-Cbz-aminoazepane has been reported to be up to 54% with high enantiopurity.

Visualizing Synthetic Strategies

To better understand the workflow and relationships between different synthetic approaches, the following diagrams are provided.

experimental_workflow cluster_precursor Precursor Synthesis cluster_synthesis Core Synthesis Strategies cluster_post_synthesis Post-Synthesis Modification Starting_Materials Starting Materials (e.g., cyclic ketones, amino acids) Biocatalysis Biocatalytic Reductive Amination Starting_Materials->Biocatalysis Chemoenzymatic Chemoenzymatic Synthesis Starting_Materials->Chemoenzymatic Asymmetric_Hydrogenation Asymmetric Hydrogenation Starting_Materials->Asymmetric_Hydrogenation Diastereoselective_Alkylation Diastereoselective Alkylation Starting_Materials->Diastereoselective_Alkylation Cyclization Lactam Formation (Cyclization) Biocatalysis->Cyclization N_Alkylation N-Methylation Chemoenzymatic->N_Alkylation Asymmetric_Hydrogenation->Cyclization Diastereoselective_Alkylation->Cyclization Cyclization->N_Alkylation Final_Product Final_Product N_Alkylation->Final_Product This compound

Caption: General workflow for the synthesis of this compound.

logical_relationship cluster_approaches Synthetic Approaches cluster_enzymatic Enzymatic Strategies cluster_chemical Chemical Strategies Target_Molecule This compound Enzymatic Enzymatic Methods Target_Molecule->Enzymatic Chemical Chemical Methods Target_Molecule->Chemical Transaminase Transaminase-based Reductive Amination Enzymatic->Transaminase Multi_Enzyme Multi-Enzyme Cascades Enzymatic->Multi_Enzyme Catalytic_Asymmetric Catalytic Asymmetric Synthesis Chemical->Catalytic_Asymmetric Chiral_Auxiliary Chiral Auxiliary-based Synthesis Chemical->Chiral_Auxiliary

Caption: Logical relationship of synthetic approaches to the target molecule.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-amino-1-methylazepan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling (S)-3-amino-1-methylazepan-2-one, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the following procedures is essential to mitigate risks and ensure compliance.

Hazard Profile and Safety Summary

A clear understanding of the hazard profile of this compound is the foundation of its safe handling and disposal. The table below summarizes its key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS Hazard StatementGHS PictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07Warning

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling powders outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un- or partially-used solid this compound in a designated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, spatulas, and empty containers should also be placed in this container.

    • The container must be compatible with the chemical and have a secure lid.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a designated hazardous liquid waste container.

    • The container should be labeled with the full chemical name and the solvent used.

    • Do not mix with incompatible waste streams.

3. In-Lab Neutralization (for Aqueous Solutions): For small quantities of aqueous solutions containing this compound, a neutralization and hydrolysis step can be considered to reduce its reactivity before collection by environmental health and safety (EHS) personnel. As a lactam, it can be hydrolyzed under basic conditions.

  • Methodology:

    • Work in a well-ventilated fume hood.

    • For each 1 gram of the compound in an aqueous solution, slowly add a 1M solution of sodium hydroxide (NaOH) with stirring until the pH is between 9 and 10.

    • Allow the solution to stir at room temperature for several hours to facilitate hydrolysis of the lactam ring.

    • After hydrolysis, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl).

    • This treated solution should still be collected as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

  • The area should be clearly marked as a hazardous waste storage area.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE start->ppe waste_type Determine Waste Form ppe->waste_type collect_solid Collect in Labeled Solid Hazardous Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container waste_type->collect_liquid Liquid store_solid Store in Satellite Accumulation Area collect_solid->store_solid final_disposal Arrange for EHS Pickup store_solid->final_disposal hydrolysis_check Consider In-Lab Hydrolysis? collect_liquid->hydrolysis_check hydrolyze Perform Basic Hydrolysis (in Fume Hood) hydrolysis_check->hydrolyze Yes (Small Scale, Aqueous) store_liquid Store in Satellite Accumulation Area hydrolysis_check->store_liquid No neutralize Neutralize to pH 6-8 hydrolyze->neutralize collect_treated Collect Treated Solution as Hazardous Waste neutralize->collect_treated collect_treated->store_liquid store_liquid->final_disposal end End: Proper Disposal final_disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your Safety Data Sheet (SDS) for the most comprehensive guidance.

Personal protective equipment for handling (S)-3-amino-1-methylazepan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling (S)-3-amino-1-methylazepan-2-one. The following information is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and can be harmful if ingested or comes into contact with skin or eyes. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity 4 (Oral)GHS07 (Harmful)WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07 (Harmful)WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07 (Harmful)WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)GHS07 (Harmful)WarningH335: May cause respiratory irritation.
Skin burns and eye damage--H314: Causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. Ensure full skin coverage.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm all necessary PPE is available and in good condition.

    • Have appropriate spill cleanup materials on hand.

  • Handling:

    • Avoid direct contact with the chemical.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[4]

    • Avoid inhalation of dust or fumes.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and dark place.[5]

    • Recommended storage temperature is between 2-8°C.[5]

    • Keep in a well-ventilated area.[4]

    • Store away from incompatible materials.

Emergency and First Aid Procedures

Immediate response is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the chemical to enter drains or waterways.[4]

    • Collect waste in a designated, labeled, and sealed container.

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the chemical waste.

    • Empty containers may retain product residue and should be handled with the same precautions.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_area Prepare Work Area (Clean, Ventilated) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh/Measure Chemical (in Fume Hood) don_ppe->weigh reaction Perform Experiment weigh->reaction spill Spill weigh->spill exposure Personal Exposure weigh->exposure storage Store Properly (2-8°C, Dry, Dark) reaction->storage decontaminate Decontaminate Work Area reaction->decontaminate reaction->spill reaction->exposure storage->decontaminate dispose_waste Dispose of Chemical Waste (Designated Container) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands notify Notify Supervisor spill->notify first_aid Administer First Aid exposure->first_aid first_aid->notify

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-amino-1-methylazepan-2-one
Reactant of Route 2
Reactant of Route 2
(S)-3-amino-1-methylazepan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.